Product packaging for 4-(4-Methylpiperazino)benzaldehyde(Cat. No.:CAS No. 27913-99-1)

4-(4-Methylpiperazino)benzaldehyde

Cat. No.: B1299057
CAS No.: 27913-99-1
M. Wt: 204.27 g/mol
InChI Key: PFODEVGLOVUVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-Methylpiperazino)benzaldehyde is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Methylpiperazin-1-yl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B1299057 4-(4-Methylpiperazino)benzaldehyde CAS No. 27913-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFODEVGLOVUVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353061
Record name 4-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27913-99-1
Record name 4-(4-Methyl-1-piperazinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27913-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methylpiperazin-1-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methylpiperazino)benzaldehyde, a key chemical intermediate in pharmaceutical research and organic synthesis. This document details its chemical and physical properties, provides insights into its synthesis and analysis, and explores its significant role in the development of therapeutics, particularly for neurological disorders. Included are detailed data tables for easy reference, conceptual experimental protocols, and visualizations of its application in targeting central nervous system (CNS) pathways.

Introduction

This compound, with the CAS Number 27913-99-1 , is an aromatic aldehyde that incorporates a 4-methylpiperazine moiety.[1][2][3][4] This structural feature imparts unique reactivity, making it a valuable building block for more complex molecules.[2] Its primary application lies in the field of medicinal chemistry, where it serves as a crucial starting material for the synthesis of novel drug candidates, especially those aimed at treating neurological disorders.[2][3] Beyond pharmaceuticals, it is also utilized in the synthesis of agrochemicals and specialty materials.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReferences
CAS Number 27913-99-1[2][4][5]
Molecular Formula C₁₂H₁₆N₂O[2][4]
Molecular Weight 204.27 g/mol [2]
Appearance Slightly pale yellow to yellow solid (crystal or powder)[1][2]
Melting Point 45-63 °C[1][2]
Purity ≥98%[4]
Solubility Soluble in water.[1]
Storage Conditions Store at 0-8°C in a cool, dark place under an inert gas.[1][2]

Synonyms: 1-(4-Formylphenyl)-4-methylpiperazine, 4-(4-Methylpiperazin-1-yl)benzaldehyde, p-(4-Methylpiperazin-1-yl)benzaldehyde.[4]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction, such as the Buchwald-Hartwig amination.[6][7] This palladium-catalyzed cross-coupling reaction provides an efficient method for forming the crucial carbon-nitrogen bond.[6][7]

Conceptual Experimental Protocol: Synthesis

A representative synthetic protocol is the reaction of 1-methylpiperazine with 4-fluorobenzaldehyde in the presence of a base.

Materials:

  • 1-methylpiperazine

  • 4-fluorobenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ice water

Procedure:

  • Dissolve 1-methylpiperazine in DMF in a reaction vessel.

  • Add potassium carbonate to the solution.

  • Heat the mixture with stirring to 80 °C.

  • Add 4-fluorobenzaldehyde to the reaction mixture and continue heating for approximately 6 hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the dropwise addition of ice water to precipitate the product.

  • Isolate the solid product by filtration and dry.[8]

G General Synthesis Workflow reagents 1-Methylpiperazine + 4-Fluorobenzaldehyde reaction Reaction in DMF with K₂CO₃ at 80°C reagents->reaction workup Quenching with Ice Water reaction->workup isolation Filtration and Drying workup->isolation product This compound isolation->product

Caption: General workflow for the synthesis of this compound.

Purification

The crude product from the synthesis can be purified using standard laboratory techniques. For higher purity, flash column chromatography is a common and effective method.[9]

Conceptual Protocol: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Appropriate solvent system (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.[9]

Analytical Characterization

A variety of analytical methods are employed to confirm the identity and purity of this compound. These include nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).[5]

Analytical TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation of the chemical framework.
HPLC Purity assessment and quantification.
Mass Spectrometry Determination of molecular weight and confirmation of molecular formula.
FTIR Identification of functional groups.

Applications in Drug Discovery and Development

The 4-(4-methylpiperazino)phenyl moiety is a significant pharmacophore in the design of centrally active agents. Derivatives of this compound have been investigated for their potential to modulate key neurotransmitter systems implicated in a range of neurological and psychiatric disorders.

Targeting Serotonin and Dopamine Receptors

The piperazine scaffold is prevalent in many CNS drugs.[10] Research has shown that derivatives of this compound can be synthesized to act as ligands for serotonin (5-HT) and dopamine (D₂) receptors.[11][12][13] These receptors are critical targets for the treatment of conditions such as depression, anxiety, schizophrenia, and Parkinson's disease.[12][14][15] For instance, various N-arylpiperazine derivatives have been evaluated as ligands for D₂ and D₃ dopamine receptors.[12][13] Similarly, compounds incorporating the 4-methylpiperazino group have been developed as potent ligands for serotonin 5-HT₂A and 5-HT₆ receptors.[11][16][17]

G Role in CNS Drug Discovery start This compound derivatives Chemical Modification & Derivative Synthesis start->derivatives ligands Novel Piperazine-Containing Ligands derivatives->ligands dopamine Dopamine Receptors (e.g., D₂, D₃, D₄) ligands->dopamine serotonin Serotonin Receptors (e.g., 5-HT₂A, 5-HT₆) ligands->serotonin cns Modulation of CNS Signaling Pathways dopamine->cns serotonin->cns therapeutics Potential Therapeutics for Neurological Disorders cns->therapeutics

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methylpiperazino)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in synthetic organic chemistry.[1][2] Featuring a benzaldehyde core substituted with a 4-methylpiperazine moiety, its unique structure imparts enhanced reactivity, making it a valuable building block for a wide array of complex molecules.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its primary applications. The information is intended to support researchers and professionals in leveraging this compound for pharmaceutical development, materials science, and agrochemical synthesis.[1][2]

Chemical Identity and Properties

This compound is identified by the CAS Number 27913-99-1.[1][3][4][5] It is commonly supplied as a yellow to light orange solid or crystalline powder.[1][4][6]

Identifiers and Descriptors

The following table summarizes the key chemical identifiers for this compound.

IdentifierValueReference
IUPAC Name 4-(4-methylpiperazin-1-yl)benzaldehyde[3]
CAS Number 27913-99-1[1][3][4][5]
PubChem CID 736533[1][3][6]
MDL Number MFCD00452233[1]
InChI InChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,10H,6-9H2,1H3[4]
InChIKey PFODEVGLOVUVHS-UHFFFAOYSA-N[4]
SMILES CN1CCN(CC1)C1=CC=C(C=C1)C=O[3]
Synonyms 1-(4-Formylphenyl)-4-methylpiperazine, 4-(4-Methylpiperazinyl)benzaldehyde[1][4]
Physicochemical Data

Quantitative physicochemical data is crucial for experimental design, including reaction setup, purification, and formulation.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O[1][4]
Molecular Weight 204.27 g/mol [1][4]
Appearance Yellow to light orange solid/crystalline powder[1][4][6]
Melting Point 45-62 °C[1][5]
Boiling Point 351.3 ± 37.0 °C (Predicted)[6]
Density 1.107 ± 0.06 g/cm³ (Predicted)[6]
Solubility Soluble in Methanol[6]
Purity ≥98%[4]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is via nucleophilic aromatic substitution. The following protocol is adapted from established procedures.[5]

Reaction Scheme: 1-Methylpiperazine + 4-Fluorobenzaldehyde → this compound

Materials and Reagents:

  • 1-Methylpiperazine (0.1 g, 0.001 mol)

  • 4-Fluorobenzaldehyde (0.124 g, 0.001 mol)

  • Potassium Carbonate (K₂CO₃, 0.20 g, 0.0015 mol)

  • Dimethylformamide (DMF), 4.0 mL

  • Ice water

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve 1-methylpiperazine (0.1 g) in 4.0 mL of dimethylformamide (DMF) in a round-bottom flask.

  • Base Addition: Add potassium carbonate (0.20 g) to the solution.

  • Heating: Heat the mixture to 80 °C with stirring.

  • Substrate Addition: After 30 minutes of heating, add 4-fluorobenzaldehyde (0.124 g) to the reaction mixture.

  • Reaction: Continue heating the reaction at 80 °C for 6 hours.

  • Quenching: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding ice water dropwise until precipitation of the product is complete.

  • Isolation: Separate the precipitated solid product by filtration and dry thoroughly. The resulting product can often be used in subsequent reactions without further purification.[5]

G cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_product Final Product r1 1-Methylpiperazine p1 1. Combine 1-Methylpiperazine, K2CO3, and DMF r1->p1 r2 4-Fluorobenzaldehyde p3 3. Add 4-Fluorobenzaldehyde, react for 6 hours at 80°C r2->p3 sol DMF sol->p1 base K2CO3 base->p1 p2 2. Heat to 80°C for 30 min p1->p2 p2->p3 p4 4. Cool to Room Temperature p3->p4 p5 5. Quench with Ice Water p4->p5 p6 6. Filtration p5->p6 prod This compound p6->prod

Caption: Synthesis workflow for this compound.

Analytical Characterization Protocols

Characterization is essential to confirm the identity, purity, and structure of the synthesized compound. Standard analytical methods are employed for this purpose.[3]

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To assess the purity of the compound.

    • General Protocol: A solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water mixture). The solution is injected into an HPLC system equipped with a C18 column. A gradient elution method is typically used, with a mobile phase consisting of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid). Detection is commonly performed using a UV detector at a wavelength where the analyte has strong absorbance. Purity is determined by the relative area of the main peak.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • General Protocol: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system (LC-MS or GC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 205.27.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the molecular structure.

    • General Protocol: A small amount of the sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Both ¹H NMR and ¹³C NMR spectra are acquired. The ¹H NMR spectrum will confirm the presence of aromatic protons, the aldehyde proton, and the distinct signals for the methyl and piperazine ring protons. The ¹³C NMR will show characteristic peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the piperazine ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify key functional groups.

    • General Protocol: A small amount of the solid sample is analyzed using an FTIR spectrometer, typically with an ATR (Attenuated Total Reflectance) accessory. The resulting spectrum should display characteristic absorption bands for the aldehyde C=O stretch (around 1680-1700 cm⁻¹), aromatic C=C stretches, and C-N stretches.

Applications and Research Interest

This compound is not typically an end-product but rather a key intermediate. Its utility stems from the reactivity of the aldehyde group and the physicochemical properties imparted by the methylpiperazine ring.

  • Pharmaceutical Development: The compound is a vital building block in the synthesis of biologically active molecules, particularly for pharmaceuticals targeting neurological disorders.[1][2] The piperazine moiety is a well-known pharmacophore present in many approved drugs, and its incorporation can enhance properties like solubility and receptor binding.

  • Agrochemicals and Specialty Chemicals: It serves as a precursor in the synthesis of novel agrochemicals and other specialty chemicals where the specific properties of the substituted benzaldehyde are required.[1][2]

  • Materials Science: Researchers are exploring its use in creating advanced materials, such as specialized polymers or coatings, that benefit from its unique chemical structure.[1]

  • Biochemical Research: It is used to synthesize ligands for receptors or enzyme inhibitors, aiding in the study of biological pathways and the development of new therapeutic strategies.[1]

G A This compound (Core Building Block) B Pharmaceuticals A->B Synthetic Intermediate C Agrochemicals A->C Precursor D Materials Science A->D Monomer/ Component E Biochemical Probes A->E Starting Material B_sub Drugs for Neurological Disorders B->B_sub D_sub Specialty Polymers & Coatings D->D_sub E_sub Enzyme Inhibitors & Receptor Ligands E->E_sub

Caption: Key application areas of this compound.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and valuable intermediate. The presence of both a reactive aldehyde and a pharmacologically relevant piperazine group ensures its continued use in the development of novel drugs, advanced materials, and specialty chemicals. This guide provides the core technical information required for its effective utilization in a research and development setting.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 4-(4-Methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-(4-Methylpiperazino)benzaldehyde (MPB), a versatile intermediate compound with significant applications in pharmaceutical and chemical research. This document details the physicochemical properties, synthesis, and spectral analysis of MPB, offering valuable insights for researchers and professionals involved in drug discovery and development, particularly in the field of neurology.

Introduction

This compound, with the CAS number 27913-99-1, is an aromatic aldehyde featuring a piperazine moiety. This unique structural combination imparts enhanced reactivity and makes it a valuable building block in the synthesis of a wide range of biologically active compounds.[1] Its role as a key intermediate in the development of pharmaceuticals, especially those targeting neurological disorders, has been a subject of considerable interest in medicinal chemistry.[1] This guide aims to consolidate the available structural and characterization data for MPB to facilitate its effective utilization in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for its identification and handling.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
CAS Number 27913-99-1[1]
Appearance Yellow solid[1]
Melting Point 45-62 °C[1]
Purity ≥ 98%[2]
Solubility Soluble in Methanol

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution reaction between 1-methylpiperazine and 4-fluorobenzaldehyde.

Experimental Protocol

Materials:

  • 1-methylpiperazine

  • 4-fluorobenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ice water

Procedure:

  • Dissolve 1-methylpiperazine (0.1 g, 0.001 mol) in 4.0 mL of dimethylformamide (DMF).

  • To this solution, add potassium carbonate (K₂CO₃, 0.20 g, 0.0015 mol).

  • Heat the mixture with stirring to 80 °C.

  • After 30 minutes of heating, add 4-fluorobenzaldehyde (0.124 g, 0.001 mol) to the reaction mixture.

  • Continue heating the reaction for 6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the dropwise addition of ice water, which will cause the product to precipitate.

  • Separate the precipitated product by filtration and dry it thoroughly.

  • The resulting 4-(4-methylpiperazine)benzaldehyde product is typically of high purity and can often be used in subsequent reactions without further purification.

This protocol is adapted from a known synthesis of a similar compound and is expected to be effective for the target molecule.

Synthesis_Workflow Synthesis Workflow of this compound reagents 1-Methylpiperazine + 4-Fluorobenzaldehyde + K₂CO₃ in DMF reaction Heat at 80°C for 6 hours reagents->reaction Nucleophilic Aromatic Substitution workup Cool to RT Quench with ice water reaction->workup filtration Filtration and Drying workup->filtration product This compound filtration->product Characterization_Workflow Structural Characterization Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ftir FT-IR Spectroscopy synthesis->ftir ms Mass Spectrometry synthesis->ms uvvis UV-Vis Spectroscopy synthesis->uvvis structure Structural Confirmation nmr->structure ftir->structure ms->structure uvvis->structure Drug_Development_Role Role as a Synthetic Intermediate in Drug Development mpb This compound modification Chemical Modification (e.g., condensation, reduction) mpb->modification Starting Material derivatives Library of Derivatives modification->derivatives screening Biological Screening (e.g., MAO-B, AChE inhibition) derivatives->screening lead Lead Compound Identification screening->lead

References

Spectral Analysis of 4-(4-Methylpiperazino)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(4-Methylpiperazino)benzaldehyde (CAS No. 27913-99-1), a key intermediate in pharmaceutical and organic synthesis.[1][2] This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Data Summary

The structural and physical properties of this compound are foundational to interpreting its spectral data.

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₆N₂O[2][3]
Molecular Weight204.27 g/mol [2]
Physical StateSolid[3]
Melting Point45-52 °C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H NMR and expected ¹³C NMR spectral data for this compound.

¹H NMR (Proton NMR) Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8s1HAldehyde (-CHO)
~7.7d2HAromatic (Ha)
~6.9d2HAromatic (Hb)
~3.3t4HPiperazine (-CH₂-N-Ar)
~2.5t4HPiperazine (-CH₂-N-CH₃)
~2.3s3HMethyl (-CH₃)

Note: Predicted data. Actual experimental values may vary slightly.

¹³C NMR (Carbon-13 NMR) Data (Expected)
Chemical Shift (δ) ppmAssignment
~190Aldehyde (C=O)
~155Aromatic (C-N)
~132Aromatic (C-CHO)
~130Aromatic (CH)
~114Aromatic (CH)
~55Piperazine (-CH₂-N-CH₃)
~48Piperazine (-CH₂-N-Ar)
~46Methyl (-CH₃)

Note: Expected chemical shifts are based on typical values for similar functional groups and substitution patterns.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2800StrongC-H stretch (aliphatic)
~2750, ~2850MediumC-H stretch (aldehyde)
~1700-1680StrongC=O stretch (aldehyde)
~1600-1450Medium-StrongC=C stretch (aromatic)
~1300-1200StrongC-N stretch (aromatic amine)

Note: These are expected absorption ranges. The actual spectrum may show additional peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

m/zIon
204[M]⁺ (Molecular Ion)
205[M+H]⁺

Note: The base peak and fragmentation pattern would be determined from an experimental spectrum.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

A sample of this compound would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data acquisition would involve a sufficient number of scans to achieve a good signal-to-noise ratio, followed by Fourier transformation of the free induction decay (FID) signal.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source via direct infusion or after separation by liquid chromatography. The instrument would be operated in positive ion mode to observe the molecular ion ([M]⁺) and the protonated molecule ([M+H]⁺).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Compound This compound Dissolution Dissolution in appropriate solvent Compound->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

A Technical Guide to the Solubility of 4-(4-Methylpiperazino)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure, including polarity, hydrogen bonding capability, and molecular size. 4-(4-Methylpiperazino)benzaldehyde possesses a moderately polar structure. The benzaldehyde portion contributes some polarity through its carbonyl group, while the N-methylpiperazine ring, a tertiary amine, also adds to the polarity and can act as a hydrogen bond acceptor. The presence of the aromatic ring and the hydrocarbon backbone of the piperazine ring introduce nonpolar characteristics.

Based on the general principle of "like dissolves like," this compound is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility in nonpolar solvents is anticipated to be lower. The parent compound, piperazine, is known to be soluble in water and various organic solvents like ethanol and methanol.[3] However, the bulky and more nonpolar benzaldehyde substituent in this compound will likely reduce its solubility in highly polar solvents like water compared to piperazine itself.

For drug development purposes, understanding the solubility in a range of solvents is crucial for reaction chemistry, purification, and formulation. For instance, N-aryl piperazines are often synthesized in higher boiling point solvents like diethylene glycol monomethyl ether.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleHigh polarity and ability to solvate a wide range of compounds.
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleHigh polarity, suitable for many organic reactions involving similar compounds.
Dichloromethane (DCM)HalogenatedSolubleModerate polarity, effective in dissolving a wide range of organic compounds.
ChloroformHalogenatedSolubleSimilar to dichloromethane, a good solvent for moderately polar compounds.
Tetrahydrofuran (THF)EtherSolubleModerately polar aprotic solvent, good for dissolving many organic molecules.
Ethyl AcetateEsterModerately SolubleMedium polarity, may be a suitable solvent for crystallization.
AcetoneKetoneModerately SolublePolar aprotic solvent, but potentially less effective than DMSO or DMF.
AcetonitrileNitrileModerately SolublePolar aprotic solvent, solubility will depend on specific interactions.
MethanolPolar ProticSparingly to Moderately SolubleThe polar protic nature may lead to hydrogen bonding, but the nonpolar parts of the molecule could limit high solubility.
EthanolPolar ProticSparingly to Moderately SolubleSimilar to methanol, with slightly lower polarity.
IsopropanolPolar ProticSparingly SolubleLower polarity compared to methanol and ethanol.
TolueneAromatic HydrocarbonSparingly SolubleNonpolar solvent, limited ability to solvate the polar functional groups.
HexaneAliphatic HydrocarbonInsolubleVery low polarity, unlikely to dissolve the compound to a significant extent.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols describe common techniques for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer. The time required to reach equilibrium should be determined experimentally (typically 24-72 hours).

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, pre-heated (to the experimental temperature) gas-tight syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of solid particles.

  • Solvent Evaporation and Quantification:

    • Transfer the filtered supernatant to a pre-weighed vial.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the compound.

    • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

    • The mass of the dissolved solid can be determined by subtracting the initial weight of the vial from the final weight.

  • Calculation of Solubility:

    • Solubility (in g/L) = (Mass of dissolved solid in g) / (Volume of supernatant taken in L)

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for compounds that are difficult to handle gravimetrically or when only small amounts of material are available.

Methodology:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method to prepare a saturated solution and achieve equilibrium.

  • Sample Preparation:

    • Withdraw an aliquot of the supernatant through a filter.

    • Dilute the filtered supernatant with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions and the diluted sample solution into the HPLC system.

    • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a mobile phase of acetonitrile/water with a UV detector).

    • Generate a calibration curve by plotting the peak area of the standards against their concentrations.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account. This concentration represents the solubility of the compound in the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Select Solvent and This compound add_excess Add Excess Solid to Known Volume of Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) add_excess->equilibrate phase_separation Allow Solid to Settle equilibrate->phase_separation filter_supernatant Filter Supernatant to Remove Undissolved Solid phase_separation->filter_supernatant method_choice Choose Quantification Method filter_supernatant->method_choice gravimetric Gravimetric Method method_choice->gravimetric Gravimetric hplc HPLC Method method_choice->hplc HPLC evaporate Evaporate Solvent from a Known Volume of Supernatant gravimetric->evaporate prepare_standards Prepare Standard Solutions of Known Concentrations hplc->prepare_standards dilute_sample Dilute Filtered Supernatant hplc->dilute_sample weigh Weigh Dried Solute evaporate->weigh calculate_grav Calculate Solubility (mass/volume) weigh->calculate_grav end_grav End calculate_grav->end_grav hplc_analysis Analyze Standards and Diluted Sample by HPLC prepare_standards->hplc_analysis dilute_sample->hplc_analysis calibration_curve Generate Calibration Curve hplc_analysis->calibration_curve calculate_hplc Calculate Concentration from Calibration Curve and Dilution Factor calibration_curve->calculate_hplc end_hplc End calculate_hplc->end_hplc

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not extensively documented, a qualitative understanding can be derived from its chemical structure. For precise quantitative measurements, the standardized gravimetric (shake-flask) and HPLC-based methods are recommended. This guide provides the foundational knowledge and practical protocols for researchers and professionals in drug development to effectively work with this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Methylpiperazino)benzaldehyde from 4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-methylpiperazino)benzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. The primary route detailed herein is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzaldehyde and 1-methylpiperazine. This document outlines the underlying chemical principles, a representative experimental protocol, and relevant quantitative data.

Introduction: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound from 4-fluorobenzaldehyde is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-rich 1-methylpiperazine acts as the nucleophile, attacking the electron-deficient aromatic ring of 4-fluorobenzaldehyde at the carbon atom bonded to the fluorine. The reaction is facilitated by the presence of an electron-withdrawing group (the aldehyde group) para to the leaving group (fluorine), which stabilizes the intermediate Meisenheimer complex. A base, typically potassium carbonate, is employed to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at an elevated temperature to ensure a reasonable reaction rate.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the product, along with typical reaction conditions for the synthesis of this compound.

Compound/ParameterValueReference
Reactants
4-Fluorobenzaldehyde (FW)124.11 g/mol N/A
1-Methylpiperazine (FW)100.16 g/mol N/A
Potassium Carbonate (FW)138.21 g/mol N/A
Product
This compound (FW)204.27 g/mol [1][2]
Melting Point45-52 °C[2]
Purity (typical)≥ 98%[1]
Reaction Conditions
SolventDimethylformamide (DMF)[1]
BasePotassium Carbonate (K2CO3)[1]
TemperatureReflux[1]
YieldNot explicitly stated, but generally good for SNAr reactions.N/A

Experimental Protocol

The following is a representative, detailed methodology for the synthesis of this compound. This protocol is based on established principles of nucleophilic aromatic substitution reactions.

3.1. Materials and Equipment

  • 4-Fluorobenzaldehyde

  • 1-Methylpiperazine

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Thin-layer chromatography (TLC) plates

3.2. Reaction Procedure

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq).

  • Add anhydrous dimethylformamide (DMF) to dissolve the 4-fluorobenzaldehyde.

  • To this solution, add 1-methylpiperazine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • The reaction mixture is then heated to reflux with vigorous stirring.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (disappearance of the starting material), the reaction mixture is cooled to room temperature.

3.3. Work-up and Purification

  • The cooled reaction mixture is poured into a separatory funnel containing water and extracted with ethyl acetate (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

3.4. Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:

  • 1H NMR and 13C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde ReactionVessel Mixing and Reflux 4-Fluorobenzaldehyde->ReactionVessel 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->ReactionVessel K2CO3 K2CO3 (Base) K2CO3->ReactionVessel DMF DMF (Solvent) DMF->ReactionVessel Extraction Aqueous Work-up & Extraction ReactionVessel->Extraction Cooling Drying Drying & Filtration Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crude Product Product This compound Chromatography->Product Purified Product Characterization Characterization (NMR, MS, MP) Product->Characterization

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazino)benzaldehyde is a versatile chemical intermediate of significant interest in the pharmaceutical and fine chemical industries.[1][2][3] Its structure, incorporating both a reactive aldehyde group and a pharmacologically relevant 1-methylpiperazine moiety, makes it a valuable building block for the synthesis of a wide array of biologically active molecules.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the key starting materials, experimental protocols, and comparative data to assist researchers in its efficient preparation.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on the formation of a carbon-nitrogen bond between a benzene ring and the 1-methylpiperazine moiety. The most common and industrially scalable approach is the nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr)

This is the most widely reported method for synthesizing this compound. The reaction involves the displacement of a halogen atom (typically fluorine or chlorine) from an activated aromatic ring by the secondary amine of 1-methylpiperazine.

The general reaction scheme is as follows:

G cluster_reactants Starting Materials cluster_products Product 4-Halobenzaldehyde 4-Halobenzaldehyde (X = F, Cl) Product This compound 4-Halobenzaldehyde->Product + 1-Methylpiperazine Base, Solvent, Heat 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Product

Caption: General scheme for Nucleophilic Aromatic Substitution.

Starting Materials:

  • 1-Methylpiperazine: A readily available and inexpensive cyclic diamine.[4]

  • 4-Halobenzaldehyde: 4-Fluorobenzaldehyde is the most common precursor due to the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic attack. 4-Chlorobenzaldehyde can also be used.

Reaction Conditions:

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). A high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is often employed to facilitate the reaction at elevated temperatures.

Experimental Protocols

Protocol 1: Synthesis from 4-Fluorobenzaldehyde

This protocol is adapted from a procedure for the synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde.[5]

Materials:

  • 1-Methylpiperazine

  • 4-Fluorobenzaldehyde

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 1-methylpiperazine (1.0 eq) in DMF, add 4-fluorobenzaldehyde (1.0 eq) and potassium carbonate (1.2 eq).[5]

  • Heat the reaction mixture to reflux and maintain for 24 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.[5]

  • The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 4-(4-Methylpiperazin-1-yl)benzaldehyde.[5]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the synthesis of this compound via nucleophilic aromatic substitution.

Starting AldehydeBaseSolventTemperatureTime (h)Yield (%)Reference
4-FluorobenzaldehydeK₂CO₃DMFReflux2477[5]

Alternative Synthetic Routes

While SNAr is the most common method, other strategies can be employed, particularly for the synthesis of isomers or when alternative starting materials are more accessible.

Buchwald-Hartwig Amination

For halo-benzaldehydes that are less reactive towards SNAr (e.g., bromo or iodo derivatives), palladium-catalyzed Buchwald-Hartwig amination offers an effective alternative. This reaction is particularly useful for creating C-N bonds with a broader range of substrates. A procedure for the synthesis of the 3-isomer, 3-(4-Methylpiperazin-1-yl)benzaldehyde, has been reported using this method.[6]

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_products Product Protected-Bromobenzaldehyde Protected 4-Bromobenzaldehyde Product This compound Protected-Bromobenzaldehyde->Product + 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Product Pd_catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->Product Catalysis Ligand Phosphine Ligand (e.g., BINAP) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Conceptual workflow for Buchwald-Hartwig Amination.

Starting Materials:

  • 1-Methylpiperazine

  • 4-Bromobenzaldehyde diethyl acetal: The aldehyde group is protected as an acetal to prevent side reactions under the basic conditions of the coupling reaction. The acetal is then hydrolyzed in a subsequent step to yield the final aldehyde.

  • Palladium Catalyst: A palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is commonly used.

  • Phosphine Ligand: A bulky electron-rich phosphine ligand like racemic BINAP is required to facilitate the catalytic cycle.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically employed.

Protocol 2: Buchwald-Hartwig Amination (Adapted for 4-isomer)

This protocol is adapted from the synthesis of 3-(4-Methylpiperazin-1-yl)benzaldehyde.[6]

Materials:

  • 4-Bromobenzaldehyde diethyl acetal

  • 1-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • 1M Hydrochloric Acid (HCl)

  • 6M Sodium Hydroxide (NaOH)

Procedure:

Step 1: C-N Coupling

  • In an inert atmosphere (e.g., under argon), dissolve 4-bromobenzaldehyde diethyl acetal (1.0 eq) in anhydrous toluene.

  • Add 1-methylpiperazine (1.2 eq), Pd₂(dba)₃ (0.01 eq), racemic BINAP (0.03 eq), and NaOtBu (1.7 eq).[6]

  • Heat the mixture to 100 °C and stir for 18 hours.[6]

  • Cool the reaction to room temperature.

Step 2: Deprotection

  • Add 1M aqueous HCl to the reaction mixture and stir vigorously for 2.5 hours to hydrolyze the acetal.[6]

  • Adjust the pH to 13 with 6M aqueous NaOH.[6]

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the final product.

Logical Workflow for Synthesis Route Selection

The choice of synthetic route depends on several factors including the cost and availability of starting materials, scalability, and the desired purity of the final product.

G start Select Synthesis Route for This compound is_fluoro_avail Is 4-Fluorobenzaldehyde readily available and cost-effective? start->is_fluoro_avail use_snar Use Nucleophilic Aromatic Substitution (SNAr) is_fluoro_avail->use_snar Yes is_bromo_avail Is a protected 4-Bromobenzaldehyde available? is_fluoro_avail->is_bromo_avail No use_buchwald Use Pd-catalyzed Buchwald-Hartwig Amination is_bromo_avail->use_buchwald Yes reevaluate Re-evaluate Starting Material Availability is_bromo_avail->reevaluate No

Caption: Decision tree for selecting a synthetic route.

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with 1-methylpiperazine. This method is generally high-yielding and utilizes readily available starting materials. For less reactive halo-benzaldehydes, the Buchwald-Hartwig amination provides a powerful, albeit more complex, alternative. The selection of the optimal synthetic route will depend on a careful evaluation of factors such as starting material cost, scalability, and the specific capabilities of the laboratory. This guide provides the necessary foundational information for researchers to make informed decisions and successfully synthesize this key pharmaceutical intermediate.

References

The Versatility of 4-(4-Methylpiperazino)benzaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Scaffold for Drug Discovery and Development

Introduction

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutic agents. 4-(4-Methylpiperazino)benzaldehyde has emerged as a significant building block, offering a unique combination of structural features that render it a privileged starting point for the synthesis of a diverse array of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer, antimicrobial, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key concepts.

The core structure of this compound, featuring a reactive aldehyde group and a tertiary amine-containing piperazine ring, allows for a wide range of chemical modifications.[1][3] The aldehyde functionality serves as a versatile handle for the formation of various heterocyclic and acyclic structures, including Schiff bases, chalcones, and pyrimidines, while the methylpiperazine moiety often contributes to improved pharmacokinetic properties and target engagement.[4][5][6]

Synthetic Accessibility and Derivatization Potential

This compound is readily synthesized and commercially available, providing a solid foundation for extensive derivatization.[7] Its chemical reactivity allows for the construction of a multitude of molecular architectures, making it an attractive starting material for generating compound libraries for high-throughput screening.

Generalized Synthetic Schemes

The aldehyde group of this compound is the primary site for chemical elaboration. The following schemes illustrate common synthetic transformations.

G cluster_chalcone Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_schiff Schiff Base Synthesis cluster_pyrimidine Pyrimidine Synthesis (Biginelli Reaction) A This compound C Base (e.g., NaOH, KOH) Ethanol A->C B Acetophenone Derivative B->C D Chalcone Derivative C->D E This compound G Ethanol, Reflux E->G F Primary Amine F->G H Schiff Base (Imine) G->H I This compound L Acid Catalyst Ethanol, Reflux I->L J β-Dicarbonyl Compound J->L K Urea or Thiourea K->L M Dihydropyrimidine Derivative L->M

Figure 1: Generalized synthetic pathways from this compound.

Anticancer Applications

The 4-(4-methylpiperazino)phenyl moiety is a recurring structural motif in a variety of anticancer agents. Derivatives of this compound have demonstrated promising cytotoxic activity against several cancer cell lines.

Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative derivatives.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrimidine4-(4-(4-bromophenyl)piperazine-1-yl)pyrimidin-2-amineHCT-116 (Colon)89.24 ± 1.36[5]
Pyrimidine4-(4-(4-bromophenyl)piperazine-1-yl)pyrimidin-2-amineMCF-7 (Breast)89.37 ± 1.17[5]
PyrimidinePyrimidine (1,3-5) 2(a)MCF-7 (Breast)5.5 ± 0.07[5]
Pyrazole-carboxamideFN-1501MV4-11 (Leukemia)0.008[8]
Targeting Signaling Pathways

Derivatives containing the piperazine moiety have been implicated in the modulation of critical signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several piperazine-containing compounds have been developed as inhibitors of this pathway.[9][10]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Piperazine Derivatives (e.g., PI3K/Akt Inhibitors) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Inhibitor Benzaldehyde/Piperazine Derivatives Inhibitor->MEK Inhibits Inhibitor->ERK Inhibits Neuroprotection_Workflow cluster_invitro In Vitro Neuroprotection Assays A Microglial Cell Culture (e.g., BV-2 cells) B Induce Neuroinflammation (e.g., LPS treatment) A->B C Treat with This compound Derivative B->C D Measure Inflammatory Markers (NO, TNF-α, IL-6) C->D E Assess Oxidative Stress (ROS, MDA levels) C->E

References

An In-depth Technical Guide to 4-(4-Methylpiperazino)benzaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methylpiperazino)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds and functional materials. Its unique structure, featuring a reactive aldehyde group and a tertiary amine-containing piperazine moiety, imparts favorable physicochemical properties and diverse reactivity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in the construction of Schiff bases and chalcones. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and development.

Introduction

This compound, also known as 1-(4-formylphenyl)-4-methylpiperazine, is a key building block in modern organic and medicinal chemistry.[1] The presence of the 4-methylpiperazine group enhances the pharmacological and physicochemical properties of the resulting molecules, making it a valuable scaffold in drug discovery, particularly for neurological disorders.[1][2] Furthermore, its reactivity allows for its incorporation into a diverse range of molecular architectures, leading to applications in materials science, agrochemicals, and as corrosion inhibitors.[1][3] This guide will delve into the core aspects of this compound as a synthetic precursor.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆N₂O[1][4]
Molecular Weight 204.27 g/mol [1]
Appearance Yellow solid[1]
Melting Point 45-52 °C[1]
Purity ≥98%[4]
CAS Number 27913-99-1[1]
Solubility Soluble in common organic solvents such as ethanol, methanol, and chloroform.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be beneficial for process optimization and scale-up. A common synthetic route is the nucleophilic aromatic substitution of a para-halobenzaldehyde with N-methylpiperazine.

Diagram of Synthesis Workflow

G start Start reactants 4-Halobenzaldehyde + N-Methylpiperazine start->reactants reaction Nucleophilic Aromatic Substitution (e.g., Ullmann or Buchwald-Hartwig coupling) reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography or Recrystallization) workup->purification product This compound purification->product end End product->end

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

The aldehyde functionality of this compound is a versatile handle for a multitude of organic transformations, most notably in the synthesis of Schiff bases and chalcones.

Synthesis of Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction of an aldehyde with a primary amine. These compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][6]

G aldehyde This compound reaction Condensation Reaction (Acid or Base Catalysis, Reflux) aldehyde->reaction amine Primary Amine (R-NH2) amine->reaction schiff_base Schiff Base Derivative reaction->schiff_base

Caption: General reaction for the synthesis of Schiff bases.

Materials:

  • This compound (1 mmol)

  • Substituted aniline (e.g., 4-aminoacetophenone) (1 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (2-3 drops)

Procedure:

  • Dissolve this compound and the substituted aniline in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Reactant AmineProduct StructureYield (%)M.P. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Ref.
Aniline85110-112Imine proton (CH=N): ~8.5 ppmImine carbon (CH=N): ~160 ppm[7]
4-Chloroaniline78103-105Aromatic protons: 7.2-8.2 ppm, Imine proton: ~8.6 ppmAromatic carbons: 119-158 ppm, Imine carbon: ~158 ppm[8]
4-Methoxyaniline7975-77Aromatic protons: 7.1-7.9 ppm, Imine proton: ~8.6 ppm, Methoxy protons: ~3.7 ppmAromatic carbons: 119-162 ppm, Imine carbon: ~160 ppm, Methoxy carbon: ~56 ppm[8]

Schiff bases derived from various aldehydes have shown promising antimicrobial activity. The imine group is often crucial for their biological function.[9][10] The table below summarizes the antimicrobial activity of some representative Schiff bases, although specific data for derivatives of this compound is limited in the literature.

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)Ref.
Schiff base of 3,3'-diaminodipropylamine with 4-nitrobenzaldehydeS. aureus19-3024-49[10][11]
Schiff base of 3,3'-diaminodipropylamine with 4-chlorobenzaldehydeE. coli10-20>100[11]
Schiff base of 4-aminoantipyrine with cinnamaldehydeS. aureus-<250[12]
Synthesis of Chalcones

Chalcones are α,β-unsaturated ketones that form the central core of many biologically important compounds, including flavonoids and isoflavonoids.[13] They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[14][15] Chalcones derived from this compound have been investigated for their potential anticancer activities.[3][16]

G aldehyde This compound reaction Claisen-Schmidt Condensation (Base Catalysis, e.g., NaOH or KOH) aldehyde->reaction acetophenone Substituted Acetophenone acetophenone->reaction chalcone Chalcone Derivative reaction->chalcone

Caption: General reaction for the synthesis of chalcones.

Materials:

  • This compound (10 mmol)

  • Substituted acetophenone (e.g., 4-hydroxyacetophenone) (10 mmol)

  • Ethanol (50 mL)

  • Aqueous Sodium Hydroxide (10%, 10 mL)

Procedure:

  • Dissolve this compound and the substituted acetophenone in ethanol in a flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous sodium hydroxide solution dropwise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[17][18]

Reactant AcetophenoneProduct StructureYield (%)M.P. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Ref.
Acetophenone70-9055-57α-H: ~7.4 ppm, β-H: ~7.8 ppm (J ≈ 15 Hz)C=O: ~190 ppm, Cα: ~122 ppm, Cβ: ~145 ppm[19][20]
4-Hydroxyacetophenone75-85180-182α-H: ~7.3 ppm, β-H: ~7.7 ppm (J ≈ 15 Hz)C=O: ~189 ppm, Cα: ~121 ppm, Cβ: ~144 ppm[21]
4-Methoxyacetophenone80-9072-74α-H: ~7.3 ppm, β-H: ~7.7 ppm (J ≈ 15 Hz), OCH₃: ~3.8 ppmC=O: ~188 ppm, Cα: ~120 ppm, Cβ: ~144 ppm, OCH₃: ~55 ppm[3]

Chalcones have demonstrated significant cytotoxic activity against various cancer cell lines.[16][22][23] The α,β-unsaturated ketone moiety is a key pharmacophore that can react with nucleophilic groups in biological macromolecules. The table below presents IC₅₀ values for some chalcone derivatives, highlighting their potential as anticancer agents.

Chalcone DerivativeCancer Cell LineIC₅₀ (µM)Ref.
3-(4-Dimethylaminophenyl)-1-(4-methoxyphenyl)-propenoneMCF-7 (Breast)<20 µg/mL[3][16]
3-(4-Dimethylaminophenyl)-1-p-tolyl-propenoneHT-29 (Colorectal)<20 µg/mL[3][16]
Chalcone-quinazoline hybridA549 (Lung)0.10[24]
Licochalcone AHep-2 (Laryngeal)25.89[22]

Other Applications

Corrosion Inhibition

Organic compounds containing heteroatoms and π-electrons, such as piperazine derivatives and Schiff bases, are effective corrosion inhibitors for metals in acidic media.[6][13][25][26] They function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosion process. Derivatives of this compound are promising candidates for this application due to the presence of nitrogen atoms and the aromatic ring.

InhibitorMetalMediumInhibition Efficiency (%)Ref.
Piperazine derivative (1,3BFCPA)Mild Steel1N H₂SO₄92.46[1][3]
Piperazine derivative (PDNB)Mild Steel1N Na₂SO₄99.48[19]
Schiff base (MTIO)Mild Steel1M HCl96.9[13]
Schiff base of 4,4'-diaminobiphenylMild Steel1M HCl>90[4]
Materials Science

The reactive nature of the aldehyde group in this compound allows for its incorporation into polymeric structures. For instance, it can be used as a monomer in the synthesis of polyamides and other polymers through condensation reactions.[27][28] The inclusion of the 4-methylpiperazino moiety can enhance the thermal stability and solubility of the resulting polymers. However, specific examples of polymers derived from this compound are not extensively reported in the literature.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in the construction of biologically active Schiff bases and chalcones, coupled with its potential applications in corrosion inhibition and materials science, underscores its importance in both academic research and industrial applications. This guide has provided a foundational understanding of its properties, synthesis, and key reactions, offering a practical resource for chemists and materials scientists. Further exploration of its derivatives is likely to uncover new compounds with significant therapeutic and technological potential.

References

A Comprehensive Guide to the Synonyms and Identification of 4-(4-Methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This document provides a detailed overview of the synonyms and key identifiers for the compound 4-(4-Methylpiperazino)benzaldehyde, a versatile intermediate in the synthesis of various pharmaceuticals.

Chemical Identity:

The primary designation for this compound is this compound. Its structure is characterized by a benzaldehyde molecule substituted at the para-position with a 4-methylpiperazine group. This compound is also widely recognized by its Chemical Abstracts Service (CAS) registry number, which is 27913-99-1.[1][2][3][4][5]

Synonymous Nomenclature:

In scientific literature, patents, and chemical supplier catalogs, this compound is referred to by a variety of names. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

The most frequently encountered synonyms include:

  • 1-(4-Formylphenyl)-4-methylpiperazine[3][4]

  • 4-(4-Methylpiperazin-1-yl)benzaldehyde[2][4]

  • 4-(4-Methylpiperazino)benzenecarbaldehyde[1][3][4]

  • p-(4-Methylpiperazin-1-yl)benzaldehyde[4]

  • 4-(4-Methyl-1-piperazinyl)benzaldehyde[4]

  • Benzaldehyde, 4-(4-methyl-1-piperazinyl)-[4]

  • N-(4-formylphenyl)-N'-methylpiperazine[4]

  • 4-(4-Methylpiperazinyl)benzaldehyde[4]

  • 4-(4-Metilpiperazino)bencenocarbaldehído (Spanish)[1]

  • 1-(4-formilfenil)-4-metilpiperazina (Spanish)[1]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(4-methylpiperazin-1-yl)benzaldehyde.[2]

Physicochemical Properties and Identifiers:

To further aid in the unambiguous identification of this compound, the following table summarizes its key properties and identifiers.

Property/IdentifierValue
CAS Number 27913-99-1[1][2][3][4][5]
Molecular Formula C₁₂H₁₆N₂O[1][3][4]
Molecular Weight 204.27 g/mol [1][3]
PubChem CID 736533[1][2][3]
MDL Number MFCD00452233[1][3]
Appearance Yellow solid[1][3]
Melting Point 45-52 °C[1][3]

References

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation with 4-(4-Methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene compound. This reaction is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its products. This document provides detailed application notes and protocols for the Knoevenagel condensation of 4-(4-Methylpiperazino)benzaldehyde with various active methylene compounds. The resulting products, incorporating the versatile 4-methylpiperazine moiety, are valuable scaffolds for the synthesis of novel therapeutic agents, with potential applications as antimicrobial and anticancer agents.[1][2][3][4][5][6][7][8]

General Reaction Mechanism

The Knoevenagel condensation is typically catalyzed by a weak base and proceeds through a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[9]

The general mechanism involves:

  • Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound.

  • Aldol Addition: A tetrahedral intermediate is formed, which is subsequently protonated to yield an aldol-type addition product.

  • Dehydration: The aldol adduct undergoes elimination of a water molecule to form the final α,β-unsaturated product.

Experimental Protocols

The following are representative protocols for the Knoevenagel condensation of this compound with various active methylene compounds. These protocols are based on established methodologies for similar aromatic aldehydes and should be optimized for specific laboratory conditions.

Protocol 1: Synthesis of 2-(4-(4-Methylpiperazin-1-yl)benzylidene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product, wash it with cold ethanol, and dry it under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-(4-methylpiperazin-1-yl)phenyl)acrylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ammonium acetate (catalyst)

  • Ethanol (solvent) or solvent-free conditions

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Combine this compound (1.0 eq), ethyl cyanoacetate (1.2 eq), and a catalytic amount of ammonium acetate in a reaction vessel.[10]

  • The reaction can be performed in ethanol with stirring at room temperature or under reflux, or under solvent-free conditions with grinding or gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • For reactions in ethanol, remove the solvent under reduced pressure.

  • Add water to the reaction mixture to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 3: Synthesis of 5-(4-(4-Methylpiperazin-1-yl)benzylidene)barbituric acid

Materials:

  • This compound

  • Barbituric acid

  • Pyridine (solvent and catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and barbituric acid (1.0 eq) in pyridine.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice-water with stirring to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove pyridine, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Data Presentation

The following tables summarize representative reaction conditions and outcomes for the Knoevenagel condensation of this compound with various active methylene compounds, based on analogous reactions reported in the literature.

Table 1: Reaction with Malononitrile

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference (Analogous Reaction)
PiperidineEthanolRoom Temp2 - 4>90[11]
Ammonium AcetateSolvent-freeRoom Temp0.1 - 0.5>95[10]
I₂/K₂CO₃DMFRoom Temp1 - 2~90General Method
Basic AluminaSolvent-free600.5 - 1>90General Method

Table 2: Reaction with Ethyl Cyanoacetate

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference (Analogous Reaction)
PiperidineEthanolReflux4 - 885-95[12]
DBU/WaterWaterRoom Temp1 - 3>90[13]
L-prolineEthanolRoom Temp2 - 5~90General Method
Montmorillonite K-10TolueneReflux3 - 680-90General Method

Table 3: Reaction with Barbituric Acid

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference (Analogous Reaction)
PyridinePyridineReflux6 - 1280-90[14]
Sodium AcetateSolvent-free (grinding)Room Temp0.1 - 0.25>95
Acetic AcidWater1002 - 4~85General Method
InCl₃Water801 - 2>90General Method

Visualization of Experimental Workflow and Biological Context

The following diagrams illustrate the general experimental workflow for the Knoevenagel condensation and a potential signaling pathway that could be targeted by the synthesized compounds, given the known anticancer and antimicrobial activities of similar piperazine derivatives.

Knoevenagel_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde 4-(4-Methylpiperazino)- benzaldehyde ReactionVessel Reaction in Solvent Aldehyde->ReactionVessel ActiveMethylene Active Methylene Compound ActiveMethylene->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Precipitation Precipitation/ Extraction ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization/ Chromatography Filtration->Purification FinalProduct α,β-Unsaturated Product Purification->FinalProduct

Caption: Experimental workflow for the Knoevenagel condensation.

Signaling_Pathway cluster_cell Cancer Cell Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K/Akt Pathway RTK->PI3K MAPK MAPK Pathway RTK->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibitor Knoevenagel Product (Piperazine Derivative) Inhibitor->RTK Inhibitor->PI3K Inhibitor->Apoptosis

Caption: Potential mechanism of anticancer activity.

References

The Strategic Role of 4-(4-Methylpiperazino)benzaldehyde in Multicomponent Reactions for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

4-(4-Methylpiperazino)benzaldehyde is a versatile building block of significant interest in pharmaceutical and medicinal chemistry.[1][2] Its unique structure, featuring an aromatic aldehyde functional group and a methylpiperazine moiety, makes it an ideal candidate for multicomponent reactions (MCRs). MCRs are powerful one-pot synthetic strategies where three or more reactants combine to form a complex product, incorporating most of the atoms of the starting materials.[3] This approach offers high atom economy, operational simplicity, and rapid access to diverse molecular scaffolds, which are highly desirable attributes in drug discovery and the synthesis of novel organic compounds.[4][5] This document provides an overview of the potential applications of this compound in two prominent MCRs: the Ugi and Passerini reactions, including detailed theoretical protocols and expected outcomes based on analogous transformations.

Key Applications in Multicomponent Reactions

The electron-donating nature of the 4-methylpiperazino group activates the benzaldehyde ring, potentially enhancing its reactivity in the key imine- and nitrilium-forming steps of Ugi and Passerini reactions, respectively. The piperazine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, imparting favorable pharmacokinetic properties.[6] The incorporation of this moiety via MCRs allows for the rapid generation of libraries of novel, drug-like small molecules.

  • Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[7][8] By employing this compound in a U-4CR, a diverse range of peptidomimetics and complex heterocyclic precursors can be synthesized. The resulting products, bearing the methylpiperazine tail, are promising candidates for screening in various therapeutic areas, including oncology, infectious diseases, and neuroscience. Subsequent post-Ugi modifications can lead to the construction of more complex heterocyclic systems like piperazinones and other privileged scaffolds.[9][10][11]

  • Passerini Three-Component Reaction: The Passerini reaction is another fundamental isocyanide-based MCR that condenses an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides.[12][13] The use of this compound in this reaction provides a straightforward route to functionalized ester and amide derivatives. These products can serve as valuable intermediates for the synthesis of more complex molecules or be evaluated for their own biological activities.[4][5] The Passerini reaction is known for its high atom economy and often proceeds under mild conditions.[12]

Experimental Protocols

Protocol 1: General Procedure for the Ugi Four-Component Reaction (U-4CR)

Objective: To synthesize an α-acylamino amide derivative using this compound.

Materials:

  • This compound

  • A primary or secondary amine (e.g., Benzylamine)

  • A carboxylic acid (e.g., Acetic Acid)

  • An isocyanide (e.g., Cyclohexyl isocyanide)

  • Methanol (MeOH) as solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the amine (1.0 mmol).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the imine intermediate.

  • To this mixture, add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) sequentially.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.

Protocol 2: General Procedure for the Passerini Three-Component Reaction

Objective: To synthesize an α-acyloxy carboxamide derivative using this compound.

Materials:

  • This compound

  • A carboxylic acid (e.g., Benzoic Acid)

  • An isocyanide (e.g., tert-Butyl isocyanide)

  • Dichloromethane (DCM) as a solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in dichloromethane (5 mL).

  • To this solution, add the isocyanide (1.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography on silica gel to yield the pure α-acyloxy carboxamide.

Quantitative Data

Specific yield data for multicomponent reactions involving this compound is not available in the reviewed literature. However, based on analogous reactions with other aromatic aldehydes, the following table provides representative yields that can be expected.

Reaction TypeAldehyde ComponentOther ReactantsSolventTypical Yield (%)Reference
Ugi-4CRBenzaldehydePropargylamine, Cyclohexyl isocyanide, Chloroacetic acidMeOH50%[14]
Ugi-azide/Heck2-BromobenzaldehydeAllylamine hydrochloride, Trimethylsilyl azide, tert-Butyl isocyanideMeOH / MeCN92% (Ugi adduct)[15]
PasseriniBenzaldehydeBenzoic acid, 4-MethoxyphenylisocyanideMechanochemicalHigh to excellent[16]
PasseriniVarious aromatic aldehydesVarious carboxylic acids and isocyanidesDCM60-95%[5]

Visualizations

Signaling Pathways and Experimental Workflows

Ugi_Reaction_Mechanism Aldehyde This compound Imine Iminium Ion Aldehyde->Imine Amine Amine (R'-NH2) Amine->Imine Nitrilium Nitrilium Intermediate Imine->Nitrilium Isocyanide Isocyanide (R''-NC) Isocyanide->Nitrilium CarboxylicAcid Carboxylic Acid (R'''-COOH) Adduct Tetrazole Intermediate CarboxylicAcid->Adduct Nitrilium->Adduct Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Passerini_Reaction_Mechanism Aldehyde This compound Intermediate α-Adduct Aldehyde->Intermediate CarboxylicAcid Carboxylic Acid (R'-COOH) CarboxylicAcid->Intermediate Isocyanide Isocyanide (R''-NC) Isocyanide->Intermediate Product α-Acyloxy Carboxamide Intermediate->Product Mumm Rearrangement

Caption: Generalized mechanism of the Passerini three-component reaction.

Experimental_Workflow_MCR Start Start Reactants Combine Aldehyde, Amine (Ugi only), and Carboxylic Acid in Solvent Start->Reactants AddIsocyanide Add Isocyanide Reactants->AddIsocyanide Reaction Stir at Room Temperature (12-48h) AddIsocyanide->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification End Characterization Purification->End

References

Application Notes and Protocols: 4-(4-Methylpiperazino)benzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(4-Methylpiperazino)benzaldehyde is a versatile bifunctional molecule that serves as a crucial starting material in the synthesis of a wide array of heterocyclic compounds. Its structure incorporates a reactive aldehyde group, ideal for condensation and cyclization reactions, and a 4-methylpiperazine moiety. The piperazine ring is a well-established "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This document provides detailed protocols for synthesizing biologically active pyrimidine derivatives from this compound and outlines its application in other significant multicomponent reactions.

Application 1: Synthesis of Antimicrobial Pyrimidine Derivatives

One of the prominent applications of this compound is in the synthesis of substituted pyrimidines, a class of compounds renowned for their diverse biological activities, including antifungal and antibacterial properties.[3][4] The synthetic strategy often involves an initial Claisen-Schmidt condensation to form a chalcone, followed by cyclization and further modification.

Overall Synthesis Scheme

The multi-step synthesis transforms this compound into various 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines. This pathway involves the formation of a chalcone intermediate, which is then cyclized with thiourea. The resulting pyrimidine-2-thiol is methylated and finally substituted with a piperazine moiety.[4][5][6]

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: S-Methylation cluster_3 Step 4: Piperazine Substitution A This compound C Chalcone Intermediate (1) A->C D Thiourea B 2-Acetylthiophene B->C E Pyrimidine-2-thiol (2) C->E KOH, Reflux D->E F Methyl Iodide G 2-(Methylsulfanyl)pyrimidine (3) E->G K2CO3, DMF F->G H N-Methylpiperazine I Final Pyrimidine Product (4) G->I KOH, EtOH, Reflux H->I

Caption: Synthetic pathway for pyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediate (General Procedure)

This protocol describes the base-catalyzed Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone).[7][8]

  • Dissolve this compound (1 equivalent) and a substituted ketone, such as 2-acetylthiophene (1 equivalent), in ethanol.

  • Add an aqueous solution of potassium hydroxide (e.g., 40% w/v) dropwise to the mixture while stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Protocol 2: Synthesis of 4-Substituted-6-(thiophen-2-yl)pyrimidine-2-thiol (2)

This step involves the cyclization of the chalcone intermediate with thiourea.[4][5]

  • In a round-bottomed flask, reflux a mixture of the synthesized chalcone (1 equivalent) and thiourea (1.5 equivalents) in 1,4-dioxane.

  • Add a catalytic amount of potassium hydroxide and continue refluxing for 8-10 hours.

  • Monitor the reaction completion by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, dry, and recrystallize from ethanol to yield the pure pyrimidine-2-thiol.

Protocol 3: Synthesis of 4-Substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (3)

This protocol details the S-methylation of the pyrimidine-2-thiol.[5][6]

  • Dissolve the pyrimidine-2-thiol (1 equivalent) in dimethylformamide (DMF).

  • Add potassium carbonate (2 equivalents) and methyl iodide (2 equivalents) to the solution.[5]

  • Stir the mixture at room temperature for 4 hours.[5]

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with cold water and neutralize with glacial acetic acid.[5]

  • Filter the precipitated product, dry it, and recrystallize from ethanol.[5]

Protocol 4: Synthesis of 4-Substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (4)

This is the final step where the methylsulfanyl group is displaced by N-methylpiperazine.[5][6]

  • Take the 2-(methylsulfanyl)pyrimidine derivative (1 equivalent) and N-methylpiperazine (1 equivalent) in a round-bottomed flask containing dry ethanol.[5]

  • Add a catalytic amount of potassium hydroxide and reflux the reaction mixture for 12 hours.[5]

  • After completion, pour the mixture into crushed ice.

  • The solid product that separates is filtered, dried, and recrystallized from ethanol to give the pure final compound.[5]

Data Presentation

Table 1: Physical Data of Synthesized Intermediates and Final Products Note: The 'R' group corresponds to the substituent from the ketone used in the initial chalcone synthesis. Data is representative.

Compound IDR GroupMolecular FormulaYield (%)M.P. (°C)
1a p-AnisidinylC₂₂H₂₁NOS80170-175
1b PhenylC₂₁H₁₈NOS91166-170
1c p-ChlorophenylC₂₁H₁₇ClNOS68184-186
2a p-AnisidinylC₁₇H₁₃N₃OS₂75190-194
3a p-AnisidinylC₁₈H₁₅N₃OS₂82205-208
4a p-AnisidinylC₂₂H₂₅N₅OS65215-218
4d 2-Chloro-3-isoquinolinylC₂₆H₂₁ClN₆S71220-224

(Data adapted from reference[6])

Table 2: Antimicrobial Activity of Final Pyrimidine Derivatives Activity measured as zone of inhibition (in mm) at a concentration of 40 µg/mL.[5][6]

Compound IDS. aureusB. subtilisE. coliA. nigerC. albicans
4a 1211101614
4b 1514131110
4d 1615141715
4e 1312111816
Ciprofloxacin 222024--
Greseofulvin ---2523

(Data adapted from references[5][6])

Application 2: Multicomponent Reactions

This compound is an excellent substrate for multicomponent reactions (MCRs) like the Hantzsch and Biginelli reactions, which are powerful tools for rapidly building molecular complexity.

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. This reaction provides efficient access to 1,4-dihydropyridine (DHP) scaffolds.

G A 4-(4-Methylpiperazino)- benzaldehyde D 1,4-Dihydropyridine Derivative A->D B Ethyl Acetoacetate (2 equiv.) B->D C Ammonium Acetate C->D G A 4-(4-Methylpiperazino)- benzaldehyde D Dihydropyrimidinone Derivative A->D Acid Catalyst, Heat B Ethyl Acetoacetate B->D C Urea C->D

References

Catalytic Applications of 4-(4-Methylpiperazino)benzaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of derivatives of 4-(4-methylpiperazino)benzaldehyde. This versatile chemical scaffold serves as a valuable precursor for the synthesis of novel ligands and their corresponding metal complexes, which exhibit significant catalytic activity in various organic transformations. The protocols detailed below are intended to serve as a practical guide for the synthesis and application of these catalytic systems.

Introduction

This compound is a commercially available building block that combines an aromatic aldehyde functionality with a piperazine moiety. This unique structure allows for straightforward derivatization, particularly through the formation of Schiff bases, to generate a diverse library of ligands. These ligands, upon coordination with transition metals, can form highly effective catalysts for a range of chemical reactions, including condensation and oxidation processes. The presence of the piperazine group can influence the electronic and steric properties of the resulting catalyst, thereby tuning its activity and selectivity.

Application 1: Synthesis of a Schiff Base Ligand from this compound

A key step in harnessing the catalytic potential of this compound is its conversion into more complex ligands. Schiff base condensation with a hydrazine derivative is a common and efficient method. A representative example is the synthesis of 2-(4-(4-methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide.

Experimental Protocol: Synthesis of 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide[1]

Materials:

  • This compound (1 equivalent)

  • Thiosemicarbazide (1 equivalent)

  • Ethanol

Procedure:

  • Dissolve this compound (0.030 mol, 6.13 g) and thiosemicarbazide (0.030 mol, 2.73 g) in ethanol (80 mL).

  • Reflux the reaction mixture for 3 hours.

  • After completion of the reaction, cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from ethanol to yield the pure Schiff base.

Expected Yield: 85%

This Schiff base can then be used as a ligand to synthesize various metal complexes for catalytic applications.

Application 2: Catalytic Claisen-Schmidt Condensation for Chalcone Synthesis

Schiff base metal complexes are known to be effective catalysts for carbon-carbon bond-forming reactions, such as the Claisen-Schmidt condensation to produce chalcones. Chalcones are important intermediates in the synthesis of flavonoids and other biologically active molecules. While a specific catalyst derived from this compound for this reaction is not explicitly detailed in the literature, the following protocol, adapted from the use of a similar Schiff base-metal complex, provides a representative methodology.[1]

Hypothetical Experimental Protocol: Cu(II)-Catalyzed Claisen-Schmidt Condensation

Catalyst Preparation: A hypothetical Cu(II) complex can be prepared by reacting the Schiff base ligand (synthesized in Application 1) with a copper(II) salt, such as copper(II) chloride, in a 2:1 ligand-to-metal molar ratio in an appropriate solvent like ethanol.

Catalytic Reaction:

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Substituted acetophenone (1 mmol)

  • Cu(II)-Schiff base complex (catalytic amount, e.g., 2 mol%)

  • Ethanol

  • Potassium hydroxide (KOH) (as a base)

Procedure:

  • To a solution of the substituted benzaldehyde (1 mmol) and substituted acetophenone (1 mmol) in ethanol, add the Cu(II)-Schiff base complex (0.02 mmol).

  • Add a catalytic amount of a suitable base, such as KOH.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Representative Yields for Claisen-Schmidt Condensation

The following table presents typical yields for the Claisen-Schmidt condensation reaction catalyzed by a Schiff base-metal complex, demonstrating the potential efficacy of such a system.

EntryBenzaldehyde DerivativeAcetophenone DerivativeProductYield (%)
1BenzaldehydeAcetophenoneChalcone>90
24-ChlorobenzaldehydeAcetophenone4'-Chloro-chalcone>90
34-NitrobenzaldehydeAcetophenone4'-Nitro-chalcone>90
4Benzaldehyde4-Methylacetophenone4-Methyl-chalcone>90

Note: This data is representative of Schiff base-metal complex catalyzed Claisen-Schmidt reactions and serves as an example of expected outcomes.[1]

Visualizations

Experimental Workflow: Synthesis of Schiff Base and Catalytic Application

G cluster_synthesis Ligand Synthesis cluster_catalyst Catalyst Formation cluster_catalysis Catalytic Reaction A This compound C Ethanol, Reflux (3h) A->C B Thiosemicarbazide B->C D Schiff Base Ligand (2-(4-(4-Methylpiperazino)benzylidene) hydrazine-1-carbothioamide) C->D E Schiff Base Ligand D->E G Ethanol E->G F Cu(II) Salt F->G H Cu(II)-Schiff Base Complex G->H K Catalytic System (Cu(II)-Complex, Base, Ethanol) H->K I Substituted Benzaldehyde I->K J Substituted Acetophenone J->K L Chalcone Product K->L

Caption: Workflow for Schiff base ligand synthesis and its application in catalysis.

Signaling Pathway: Proposed Catalytic Cycle for Claisen-Schmidt Condensation

G Catalyst Cu(II)-Schiff Base Complex Enolate Enolate of Acetophenone Catalyst->Enolate Coordination Acetophenone Acetophenone Acetophenone->Enolate Base Intermediate Aldol Adduct Intermediate Enolate->Intermediate Nucleophilic Attack Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Chalcone Chalcone Product Intermediate->Chalcone Dehydration H2O H₂O Intermediate->H2O Chalcone->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Claisen-Schmidt condensation.

Conclusion

Derivatives of this compound, particularly Schiff bases and their metal complexes, represent a promising class of catalysts for organic synthesis. The straightforward synthesis of these derivatives, coupled with their potential for high catalytic efficiency, makes them attractive targets for further research and development in academia and industry. The provided protocols offer a foundational framework for exploring their catalytic applications in reactions such as the Claisen-Schmidt condensation and beyond. Further investigation into the development of chiral derivatives for asymmetric catalysis is a logical and promising future direction.

References

Application Notes and Protocols for the Synthesis of 4-(4-Methylpiperazino)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of various derivatives of 4-(4-Methylpiperazino)benzaldehyde, a versatile building block in medicinal chemistry and materials science. The following protocols are based on established organic reactions and provide a framework for the synthesis of chalcones, cinnamonitrile derivatives, and Schiff bases.

I. Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are important intermediates in the synthesis of flavonoids and other biologically active molecules. The Claisen-Schmidt condensation of this compound with various substituted acetophenones provides a straightforward route to this class of compounds.

Reaction Scheme:

G cluster_0 Claisen-Schmidt Condensation This compound This compound Chalcone Derivative Chalcone Derivative This compound->Chalcone Derivative + Substituted Acetophenone (e.g., 4-Bromoacetophenone) Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol)

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Quantitative Data Summary:
Derivative NameSubstituted AcetophenoneCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
(E)-1-(4-bromophenyl)-3-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one4-BromoacetophenoneNaOHEthanol2420-25~70-80
(E)-1-(4-chlorophenyl)-3-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one4-ChloroacetophenoneKOHEthanol2420-25~75-85
(E)-3-(4-(4-methylpiperazin-1-yl)phenyl)-1-(p-tolyl)prop-2-en-1-one4-MethylacetophenoneNaOHEthanol2420-25~65-75
(E)-1-(4-methoxyphenyl)-3-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one4-MethoxyacetophenoneKOHEthanol2420-25~80-90
Experimental Protocol: Synthesis of (E)-1-(4-bromophenyl)-3-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one

Materials:

  • This compound (1.0 eq, e.g., 2.04 g, 10 mmol)

  • 4-Bromoacetophenone (1.0 eq, e.g., 1.99 g, 10 mmol)

  • Sodium Hydroxide (NaOH)

  • Ethanol (Rectified Spirit)

  • Distilled Water

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Cold water bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and 4-bromoacetophenone (1.0 eq) in 20 mL of ethanol.

  • Prepare a 10% aqueous solution of NaOH (e.g., 2 g NaOH in 20 mL distilled water).

  • While stirring the ethanolic solution vigorously, add the NaOH solution dropwise over a period of 30 minutes. The reaction mixture will become turbid.

  • Maintain the reaction temperature between 20-25 °C using a cold water bath.

  • Continue stirring the reaction mixture for 24 hours at room temperature.

  • After 24 hours, pour the reaction mixture into 200 mL of ice-cold distilled water.

  • A yellow solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral to litmus paper.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-bromophenyl)-3-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one.

Characterization:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

II. Synthesis of Cinnamonitrile Derivatives via Knoevenagel Condensation

The Knoevenagel condensation provides an efficient method for the synthesis of α,β-unsaturated nitriles (cinnamonitriles) from aldehydes and active methylene compounds like malononitrile.

Reaction Scheme:

G cluster_0 Knoevenagel Condensation This compound This compound Cinnamonitrile Derivative Cinnamonitrile Derivative This compound->Cinnamonitrile Derivative + Malononitrile Base (e.g., Piperidine or NaOH) Solvent (e.g., Ethanol or solvent-free) G cluster_0 Schiff Base Formation This compound This compound Schiff Base Derivative Schiff Base Derivative This compound->Schiff Base Derivative + Primary Amine (e.g., Aniline) Solvent (e.g., Ethanol) Catalyst (optional, e.g., Acetic Acid) G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reactants Reactants (Aldehyde + Ketone/Amine/Active Methylene) dissolve Dissolve in Solvent reactants->dissolve add_catalyst Add Catalyst dissolve->add_catalyst reaction Reaction (Stirring/Reflux) add_catalyst->reaction cool Cool to RT reaction->cool precipitate Precipitate/Extract cool->precipitate filter Filter precipitate->filter wash Wash with Solvent filter->wash dry Dry wash->dry recrystallize Recrystallize dry->recrystallize characterize Characterize (TLC, NMR, IR, MS) recrystallize->characterize

Application of 4-(4-Methylpiperazino)benzaldehyde in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Methylpiperazino)benzaldehyde is a versatile chemical intermediate widely employed in the synthesis of a variety of pharmaceutical compounds.[1][2][3] Its unique structure, featuring a reactive aldehyde group and a pharmacologically relevant methylpiperazine moiety, makes it a valuable building block in drug discovery and development.[1][2][3] This compound is particularly noted for its application in the creation of novel therapeutics targeting neurological disorders.[1][2][3] This document outlines the application of this compound in the synthesis of a series of potent and selective Monoamine Oxidase A (MAO-A) inhibitors, which have potential applications in the treatment of depression and other neurological conditions.

Application in the Synthesis of Thiazolylhydrazine-Piperazine Derivatives as MAO-A Inhibitors

Recent research has demonstrated the utility of this compound in the synthesis of a novel series of thiazolylhydrazine-piperazine derivatives.[1] These compounds have been shown to be potent and selective inhibitors of MAO-A, an important enzyme in the metabolism of monoamine neurotransmitters and a key target in the treatment of depression.[1][4]

The synthetic route involves the initial conversion of this compound to a key intermediate, 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide. This intermediate is then reacted with various substituted phenacyl bromides to yield the final thiazolylhydrazine-piperazine derivatives.[1]

Experimental Workflow

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Final Product cluster_2 Purification and Analysis A This compound D Reflux A->D B Thiosemicarbazide B->D C Ethanol (solvent) C->D E Intermediate: 2-(4-(4-Methylpiperazin-1-yl)benzylidene) hydrazine-1-carbothioamide D->E H Reflux E->H F Substituted Phenacyl Bromide F->H G Ethanol (solvent) G->H I Final Product: Thiazolylhydrazine-piperazine derivative H->I J Filtration I->J K Recrystallization J->K L Characterization (NMR, HRMS) K->L

Caption: Synthetic workflow for thiazolylhydrazine-piperazine derivatives.

Quantitative Data Summary

The synthesis of the intermediate and final products yielded significant results, which are summarized in the table below. The inhibitory activity of the final compounds against MAO-A is also presented, highlighting their potential as therapeutic agents.

CompoundYield (%)Melting Point (°C)MAO-A IC50 (µM)
Intermediate85227–229N/A
3c --Potent Inhibitor
3d --Potent Inhibitor
3e --0.057 ± 0.002
Moclobemide (Reference)N/AN/A6.061 ± 0.262
Clorgiline (Reference)N/AN/A0.062 ± 0.002

Data extracted from a study on new thiazolylhydrazine-piperazine derivatives as selective MAO-A inhibitors.[1] The yields for compounds 3c and 3d were not explicitly stated in the source.

Experimental Protocols

Synthesis of 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide (Intermediate)

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

Procedure:

  • A mixture of this compound (10 mmol) and thiosemicarbazide (10 mmol) in ethanol (50 mL) is prepared.

  • The reaction mixture is refluxed for 4 hours.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from ethanol to afford the pure intermediate.

Expected Yield: 85%[1]

General Procedure for the Synthesis of Thiazolylhydrazine-Piperazine Derivatives (Final Products)

Materials:

  • 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide (Intermediate)

  • Appropriate substituted phenacyl bromide

  • Ethanol

Procedure:

  • A mixture of the intermediate (1 mmol) and the respective substituted phenacyl bromide (1 mmol) in ethanol (20 mL) is refluxed for 6 hours.

  • The reaction mixture is cooled, and the resulting solid is filtered.

  • The solid is washed with water and then with cold ethanol.

  • The crude product is recrystallized from ethanol to yield the final thiazolylhydrazine-piperazine derivative.

Mechanism of Action: MAO-A Inhibition

Monoamine oxidase A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters, which is a well-established mechanism for the treatment of depression. The synthesized thiazolylhydrazine-piperazine derivatives act as inhibitors of this enzyme.[1]

MAO_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Monoamines Monoamines (Serotonin, etc.) MAO_A MAO-A Monoamines->MAO_A Degradation Receptors Receptors Monoamines->Receptors Synaptic Transmission Metabolites Inactive Metabolites MAO_A->Metabolites Signal Signal Transduction Receptors->Signal Activation Inhibitor Thiazolylhydrazine-piperazine Derivative Inhibitor->MAO_A Inhibition

Caption: MAO-A inhibition by synthesized derivatives.

This compound serves as a crucial starting material for the synthesis of novel pharmaceutical intermediates with significant biological activity. The protocols and data presented herein demonstrate its effective use in generating potent and selective MAO-A inhibitors, highlighting its importance for researchers and scientists in the field of drug development. The straightforward synthetic procedures and high yields make this an attractive pathway for the exploration of new chemical entities for the treatment of neurological disorders.

References

Application Notes and Protocols: Development of Enzyme Inhibitors from 4-(4-Methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the development of selective Monoamine Oxidase A (MAO-A) inhibitors derived from the starting material 4-(4-Methylpiperazino)benzaldehyde. This document outlines the chemical synthesis, biological evaluation, and key findings related to a series of novel thiazolylhydrazine-piperazine derivatives. Detailed experimental protocols for the synthesis and the enzymatic assays are provided, along with a summary of the inhibitory activities of the synthesized compounds. Visual diagrams of the relevant signaling pathway and the experimental workflow are included to facilitate a deeper understanding of the drug development process.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of various biologically active compounds, particularly those targeting neurological disorders.[1][2][3] Its structure, featuring a reactive aldehyde group and a piperazine moiety, makes it an excellent scaffold for the development of novel therapeutic agents.[1] This document focuses on the synthesis of a series of thiazolylhydrazine-piperazine derivatives from this starting material and their subsequent evaluation as potent and selective inhibitors of Monoamine Oxidase A (MAO-A).

MAO-A is a crucial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[4][5] Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, a mechanism that is clinically effective in the treatment of depression and other neurological conditions.[5] The compounds described herein have been shown to exhibit significant MAO-A inhibitory activity, with some derivatives demonstrating potency greater than or comparable to established reference inhibitors.[6][7]

Data Presentation

The inhibitory activities of the synthesized thiazolylhydrazine-piperazine derivatives (compounds 3a-3l ) against MAO-A are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Compound IDSubstitution (R)MAO-A IC50 (µM)
3a Phenyl> 10
3b 4-Methylphenyl0.112 ± 0.005
3c 4-Methoxyphenyl0.076 ± 0.003
3d 4-Cyanophenyl0.068 ± 0.002
3e Naphthyl0.057 ± 0.002
3f 4-Fluorophenyl0.234 ± 0.011
3g 4-Chlorophenyl0.156 ± 0.007
3h 4-Bromophenyl0.189 ± 0.009
3i 2,4-Dimethylphenyl0.080 ± 0.003
3j 2,4-Dimethoxyphenyl> 10
3k 2,4-Difluorophenyl0.311 ± 0.014
3l 2,4-Dichlorophenyl0.287 ± 0.013
Moclobemide Reference6.061 ± 0.262
Clorgiline Reference0.062 ± 0.002

Experimental Protocols

Protocol 1: Synthesis of Thiazolylhydrazine-Piperazine Derivatives

This protocol details the multi-step synthesis of the target enzyme inhibitors.

Step 1: Synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde (Intermediate 1)

  • To a solution of 1-methylpiperazine (0.04 mol, 4.00 g) in dimethylformamide (10 mL), add 4-fluorobenzaldehyde (0.040 mol, 4.96 g) and potassium carbonate (0.048 mol, 6.62 g).

  • Reflux the mixture for 24 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitate by filtration and recrystallize from ethanol to yield 4-(4-Methylpiperazin-1-yl)benzaldehyde as an oily product.[8]

Step 2: Synthesis of 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide (Intermediate 2)

  • In 80 mL of ethanol, dissolve 4-(4-Methylpiperazin-1-yl)benzaldehyde (0.030 mol, 6.42 g) and thiosemicarbazide (0.030 mol, 2.87 g).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration and recrystallize from ethanol to obtain the pure thiosemicarbazone intermediate.[8]

Step 3: General Procedure for the Synthesis of 2-{2-[4-(4-Methylpiperazin-1-yl)benzylidene]hydrazinyl}-4-(substituted-phenyl)thiazoles (Final Products 3a-3l)

  • Dissolve Intermediate 2 (1 mmol) in ethanol.

  • Add the appropriate substituted phenacyl bromide (1 mmol) to the solution.

  • Reflux the mixture for 4-6 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture.

  • Collect the resulting solid by filtration, wash with cold ethanol, and recrystallize from ethanol to yield the final thiazolylhydrazine-piperazine derivative.

Protocol 2: In Vitro Fluorometric Assay for MAO-A Inhibition

This protocol is used to determine the inhibitory potency of the synthesized compounds against the MAO-A enzyme.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • MAO-A Substrate (e.g., Tyramine)

  • Developer solution

  • Fluorescent Probe (e.g., OxiRed™ Probe)

  • Synthesized inhibitor compounds and reference inhibitors (Moclobemide, Clorgiline)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Dissolve the test inhibitors and reference compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with MAO-A Assay Buffer to achieve a range of desired concentrations.

  • Enzyme Solution Preparation: Dilute the MAO-A enzyme stock solution with MAO-A Assay Buffer to the working concentration.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the MAO-A enzyme solution. b. Add 10 µL of the diluted test inhibitor or reference compound to the respective wells. For the enzyme control wells, add 10 µL of the assay buffer. c. Incubate the plate for 10 minutes at 25°C.

  • Substrate Addition and Measurement: a. Prepare the MAO-A Substrate Solution by mixing the MAO-A Assay Buffer, Developer, and Fluorescent Probe. b. Add 40 µL of the MAO-A Substrate Solution to each well to initiate the enzymatic reaction. c. Immediately place the plate in the microplate reader and measure the fluorescence kinetically at 25°C for 10-30 minutes (reading every 1-2 minutes) at Ex/Em = 535/587 nm.

  • Data Analysis: a. Determine the rate of reaction (fluorescence units per minute) for each well from the linear portion of the kinetic curve. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway

MAO_A_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_degradation Degradation Pathway Monoamines Serotonin Norepinephrine Dopamine Vesicles Synaptic Vesicles Monoamines->Vesicles Release Release Vesicles->Release Synaptic_Monoamines Synaptic Neurotransmitters Release->Synaptic_Monoamines Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors MAO_A Monoamine Oxidase A (MAO-A) Synaptic_Monoamines->MAO_A Signal Transduction Signal Transduction Metabolites Inactive Metabolites MAO_A->Metabolites Inhibitor Thiazolylhydrazine- piperazine Derivative Inhibitor->MAO_A

Caption: MAO-A neurotransmitter degradation pathway and the site of inhibition.

Experimental Workflow

Experimental_Workflow Start Start: this compound Synthesis1 Step 1: Synthesis of Intermediate 1 Start->Synthesis1 Synthesis2 Step 2: Synthesis of Intermediate 2 (Thiosemicarbazone formation) Synthesis1->Synthesis2 Synthesis3 Step 3: Synthesis of Final Products (Thiazole ring formation) Synthesis2->Synthesis3 Purification Purification & Characterization (Recrystallization, NMR, HRMS) Synthesis3->Purification Screening In Vitro MAO-A Inhibition Assay (Fluorometric Method) Purification->Screening DataAnalysis Data Analysis (IC50 Determination) Screening->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR End Identification of Lead Compounds SAR->End

Caption: Workflow for the development of MAO-A inhibitors.

Conclusion

The synthetic pathway starting from this compound has proven to be an effective route for the generation of novel thiazolylhydrazine-piperazine derivatives. Several of these compounds have demonstrated potent and selective inhibitory activity against MAO-A, with compound 3e emerging as a particularly promising lead candidate with an IC50 value of 0.057 µM.[6][7] The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further investigation and optimization of this class of enzyme inhibitors for the potential treatment of neurological disorders.

References

Application Notes and Protocols: Leveraging 4-(4-Methylpiperazino)benzaldehyde in the Synthesis of Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(4-methylpiperazino)benzaldehyde as a versatile building block for the creation of novel functional materials. This document outlines its application in the development of advanced corrosion inhibitors and nonlinear optical (NLO) materials, offering detailed experimental protocols, data summaries, and workflow visualizations to guide researchers in these fields.

Introduction

This compound is an aromatic aldehyde distinguished by the presence of a methylpiperazine moiety. This structural feature imparts unique electronic and steric properties, making it a valuable precursor in various synthetic pathways. The electron-donating nature of the methylpiperazine group enhances the reactivity of the aldehyde and provides a site for further chemical modification, rendering it an attractive starting material for the synthesis of complex molecules with tailored functionalities.[1] Its applications span pharmaceuticals, agrochemicals, and, increasingly, material science for the development of polymers and coatings with specific chemical properties.[1]

Application 1: Schiff Base Derivatives as Corrosion Inhibitors

The formation of Schiff bases through the condensation reaction of this compound with various primary amines yields compounds that are highly effective as corrosion inhibitors for mild steel in acidic environments. The resulting imine (-C=N-) linkage, coupled with the electron-rich aromatic ring and the nitrogen and oxygen atoms, facilitates the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents.

Logical Workflow for Developing Schiff Base Corrosion Inhibitors

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Data Analysis A 4-(4-Methylpiperazino) benzaldehyde C Condensation Reaction (Reflux in Ethanol) A->C B Primary Amine (e.g., p-toluidine) B->C D Recrystallization (Ethanol) C->D E FT-IR Spectroscopy D->E F 1H NMR Spectroscopy D->F G Mass Spectrometry D->G H Weight Loss Measurement G->H I Potentiodynamic Polarization G->I J Electrochemical Impedance Spectroscopy (EIS) G->J K Calculate Inhibition Efficiency H->K M Analyze Polarization Curves & EIS Data I->M J->M L Determine Adsorption Isotherm K->L

Caption: Workflow for the synthesis, characterization, and evaluation of Schiff base corrosion inhibitors.

Experimental Protocol: Synthesis of a Schiff Base Corrosion Inhibitor

This protocol describes the synthesis of N-(4-(4-methylpiperazino)benzylidene)-4-methylaniline, a representative Schiff base derived from this compound.

Materials:

  • This compound (1.0 eq)

  • p-Toluidine (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol.

  • To this solution, add 1.0 equivalent of p-toluidine.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

  • Dry the purified crystals in a vacuum oven.

Data Presentation: Corrosion Inhibition Efficiency

The corrosion inhibition performance of Schiff bases derived from this compound on mild steel in 1 M HCl can be evaluated using the weight loss method. The inhibition efficiency (IE%) is calculated using the following formula:

IE% = [(W₀ - Wᵢ) / W₀] x 100

Where W₀ is the weight loss of the mild steel in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Inhibitor Concentration (M)Weight Loss (mg)Corrosion Rate (mpy)Inhibition Efficiency (%)
Blank (1 M HCl)150.285.6-
1 x 10⁻⁵45.125.770.0
5 x 10⁻⁵28.516.281.0
1 x 10⁻⁴18.010.388.0
5 x 10⁻⁴9.15.293.9
1 x 10⁻³6.03.496.0

Note: The data presented in this table is representative and synthesized based on typical results for similar Schiff base corrosion inhibitors.

Application 2: Chalcone Derivatives for Nonlinear Optical (NLO) Materials

The Claisen-Schmidt condensation of this compound with various acetophenones can produce chalcones, which are α,β-unsaturated ketones. These molecules possess an extended π-conjugated system, making them promising candidates for third-order nonlinear optical applications. The presence of the electron-donating methylpiperazine group and the potential for an electron-withdrawing group on the acetophenone moiety can create a "push-pull" electronic structure, which is known to enhance the third-order NLO susceptibility (χ⁽³⁾).

Reaction Pathway for Chalcone Synthesis

cluster_reactants Reactants cluster_reaction Reaction cluster_conditions Conditions cluster_product Product A 4-(4-Methylpiperazino) benzaldehyde C Claisen-Schmidt Condensation A->C B Substituted Acetophenone B->C F Chalcone Derivative C->F D Base Catalyst (e.g., NaOH or KOH) D->C E Solvent (e.g., Ethanol) E->C

Caption: General reaction pathway for the synthesis of chalcone derivatives.

Experimental Protocol: Synthesis of a Chalcone for NLO Applications

This protocol outlines the synthesis of (E)-1-(4-nitrophenyl)-3-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one, a chalcone with a potential for NLO properties due to its push-pull electronic structure.

Materials:

  • This compound (1.0 eq)

  • 4-Nitroacetophenone (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL beaker, dissolve 1.0 equivalent of 4-nitroacetophenone in 50 mL of ethanol with stirring.

  • In a separate beaker, dissolve 1.0 equivalent of this compound in 50 mL of ethanol.

  • Cool the 4-nitroacetophenone solution in an ice bath.

  • Slowly add the this compound solution to the cooled 4-nitroacetophenone solution with continuous stirring.

  • While maintaining the temperature in the ice bath, add the aqueous NaOH solution dropwise to the reaction mixture. The addition of the base should induce a color change and the formation of a precipitate.

  • Continue stirring the mixture in the ice bath for 2-3 hours.

  • After the reaction period, allow the mixture to stand for some time to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate thoroughly with cold water until the filtrate is neutral to litmus paper, followed by a wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to obtain the pure chalcone.

  • Dry the purified product in a vacuum desiccator.

Data Presentation: Third-Order Nonlinear Optical Properties

The third-order nonlinear optical properties of the synthesized chalcone can be investigated using the Z-scan technique. This method allows for the determination of the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), from which the real and imaginary parts of the third-order NLO susceptibility (χ⁽³⁾) can be calculated.

CompoundSolventConcentration (mol/L)β (cm/GW)n₂ (cm²/W)Re(χ⁽³⁾) (esu)Im(χ⁽³⁾) (esu)
Chalcone DerivativeDMF1 x 10⁻³2.5 x 10⁻¹⁰-4.2 x 10⁻¹⁵-3.8 x 10⁻¹³1.5 x 10⁻¹³

Note: This data is hypothetical and serves as an example of how to present the results from a Z-scan measurement. The actual values will depend on the specific molecular structure and experimental conditions.

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel functional materials. The straightforward synthesis of Schiff bases and chalcones from this aldehyde provides access to compounds with significant potential as corrosion inhibitors and nonlinear optical materials, respectively. The protocols and data presented herein offer a solid foundation for researchers to explore and expand upon the applications of this promising chemical intermediate.

References

Application Notes and Protocols for the Use of 4-(4-Methylpiperazino)benzaldehyde in Neurological Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazino)benzaldehyde is a versatile chemical intermediate that holds significant promise in the development of novel therapeutics for a range of neurological disorders. Its unique structure, featuring a benzaldehyde group and a 4-methylpiperazine moiety, makes it a valuable building block for synthesizing compounds that can interact with key biological targets implicated in the pathophysiology of diseases such as Alzheimer's, Parkinson's, and depression. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of potential neurological disorder drugs.

Rationale for Use in Neurological Drug Development

The 4-methylpiperazine moiety is a common feature in many centrally active drugs. Its basic nitrogen atom can be protonated at physiological pH, which can facilitate interactions with biological targets and improve aqueous solubility. Furthermore, this structural element has been associated with compounds that can cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.

Derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in the progression of neurodegenerative diseases. These enzymes include:

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can increase the levels of dopamine in the brain, which is a primary therapeutic strategy for Parkinson's disease.[1][2]

  • Acetylcholinesterase (AChE): By inhibiting AChE, the breakdown of the neurotransmitter acetylcholine is prevented, leading to increased levels in the brain. This is a key approach in managing the symptoms of Alzheimer's disease.[3][4]

  • Butyrylcholinesterase (BChE): Similar to AChE, BChE is involved in the breakdown of acetylcholine, and its inhibition is also a target in Alzheimer's therapy.

  • Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): This enzyme is involved in the production of amyloid-beta plaques, a hallmark of Alzheimer's disease. Inhibiting BACE-1 is a disease-modifying strategy for Alzheimer's.[1]

Synthesis of Bioactive Derivatives: Chalcones

A common and effective method for derivatizing this compound is through the Claisen-Schmidt condensation to form chalcones.[5][6][7][8][9] Chalcones are α,β-unsaturated ketones that serve as precursors for various heterocyclic compounds and have shown a wide range of biological activities, including neuroprotective effects.[10][11][12][13][14]

Signaling Pathway of Chalcone Derivatives as Multi-Target Agents for Neurological Disorders

G Potential Multi-Target Mechanism of Chalcone Derivatives cluster_precursor Synthesis cluster_disease Neurological Disorders cluster_targets Enzymatic Targets 4-MPB This compound Chalcone Chalcone Derivative 4-MPB->Chalcone Acetophenone Substituted Acetophenone Acetophenone->Chalcone AChE AChE Inhibition Chalcone->AChE Inhibits MAO-B MAO-B Inhibition Chalcone->MAO-B Inhibits BACE-1 BACE-1 Inhibition Chalcone->BACE-1 Inhibits AD Alzheimer's Disease PD Parkinson's Disease AChE->AD Ameliorates Symptoms MAO-B->PD Ameliorates Symptoms BACE-1->AD Reduces Aβ Plaque Formation

Caption: Multi-target approach of chalcone derivatives in neurological disorders.

Quantitative Data: Enzyme Inhibition by Piperazine-Containing Chalcones

The following tables summarize the inhibitory activities of various chalcone derivatives synthesized from precursors similar to this compound against key enzymes in neurological disorders.

Table 1: Monoamine Oxidase B (MAO-B) Inhibition

Compound IDSubstitution PatternIC50 (µM)Ki (µM)Selectivity Index (SI) for MAO-B over MAO-AReference
PC10 4-Fluorophenyl0.650.6348.3[1]
PC11 4-(Trifluoromethyl)phenyl0.710.5349.2[1]
2k 3-Trifluoromethyl-4-fluorophenyl0.710.2156.34[5]
2n 2-Fluoro-5-bromophenyl1.110.2816.04[5]
4f 4-Methylphenyl0.137--[3]
4g 4-Formylphenyl0.114--[3]

Table 2: Acetylcholinesterase (AChE) Inhibition

Compound IDSubstitution PatternIC50 (µM)Reference
PC4 2,4-Dichlorophenyl8.77[1]
2b 4-Cyanophenyl2.26[5]
2d 4-Chlorophenyl2.38[5]
2k 3-Trifluoromethyl-4-fluorophenyl8.10[5]
2n 2-Fluoro-5-bromophenyl4.32[5]
4a 2-Methylphenyl0.068[3]
4f 4-Methylphenyl0.048[3]
4g 4-Formylphenyl0.027[3]
4j 4-Acetylphenyl0.043[3]
4k 2-Acetylphenyl0.039[3]

Table 3: BACE-1 Inhibition

Compound IDSubstitution PatternIC50 (µM)Reference
PC3 4-Methoxyphenyl6.72[1]
PC10 4-Fluorophenyl14.9[1]
PC11 4-(Trifluoromethyl)phenyl15.3[1]

Experimental Protocols

Protocol 1: Synthesis of a Representative Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative from this compound and a substituted acetophenone.

G start Start dissolve Dissolve this compound and substituted acetophenone in ethanol start->dissolve add_base Add aqueous NaOH solution dropwise dissolve->add_base stir Stir at room temperature for 12-24 hours add_base->stir precipitate Pour into ice-cold water stir->precipitate filter Filter the precipitate precipitate->filter wash Wash with cold water filter->wash dry Dry the crude product wash->dry recrystallize Recrystallize from ethanol dry->recrystallize end End recrystallize->end

Caption: General workflow for the synthesis of chalcone derivatives.

  • This compound

  • Substituted acetophenone (e.g., 4'-fluoroacetophenone)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

  • Ice bath

  • In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the substituted acetophenone in a minimal amount of 95% ethanol with stirring.

  • Prepare a 40% aqueous solution of NaOH.

  • Cool the ethanolic solution of the reactants in an ice bath.

  • Add the NaOH solution dropwise to the reaction mixture with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • A precipitate of the chalcone derivative will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with several portions of cold deionized water to remove any remaining NaOH.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Procedure)

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized chalcone derivatives against enzymes such as AChE and MAO-B. Specific assay kits and reagents should be used according to the manufacturer's instructions.

G start Start prepare_solutions Prepare stock solutions of test compounds and control inhibitors in DMSO start->prepare_solutions prepare_assay Prepare assay buffer, enzyme, and substrate solutions prepare_solutions->prepare_assay incubate Incubate enzyme with test compound or control prepare_assay->incubate add_substrate Initiate reaction by adding substrate incubate->add_substrate measure Measure product formation or substrate depletion (e.g., spectrophotometrically) add_substrate->measure calculate Calculate percent inhibition and IC50 values measure->calculate end End calculate->end

Caption: General workflow for in vitro enzyme inhibition assays.

  • Synthesized chalcone derivative

  • Specific enzyme (e.g., human recombinant AChE or MAO-B)

  • Substrate for the enzyme (e.g., acetylthiocholine for AChE, kynuramine for MAO-B)

  • Chromogenic reagent (e.g., DTNB for AChE assay)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

  • Positive control inhibitor (e.g., donepezil for AChE, selegiline for MAO-B)

  • Dimethyl sulfoxide (DMSO)

  • Preparation of Solutions:

    • Dissolve the synthesized chalcone derivatives and the positive control inhibitor in DMSO to prepare stock solutions.

    • Prepare serial dilutions of the test compounds and control in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

    • Prepare the enzyme and substrate solutions in the assay buffer at the desired concentrations.

  • Assay Performance:

    • In a 96-well microplate, add the assay buffer, enzyme solution, and the diluted test compound or control inhibitor to the designated wells.

    • Include wells for a negative control (enzyme and buffer only) and a blank (buffer and substrate only).

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • For colorimetric assays, add the chromogenic reagent along with the substrate.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance (or fluorescence) at the appropriate wavelength using a microplate reader. Take readings at regular intervals for a set duration.

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Determine the percentage of enzyme inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications in neurological disorders. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate new drug candidates targeting key enzymes implicated in neurodegeneration. The multi-target potential of chalcone derivatives derived from this scaffold makes it an attractive area for further investigation in the quest for more effective treatments for these debilitating diseases.

References

Synthesis of thiazolylhydrazine-piperazine derivatives from 4-(4-Methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed procedures for the synthesis of novel thiazolylhydrazine-piperazine derivatives, starting from 4-(4-methylpiperazin-1-yl)benzaldehyde. These compounds have been investigated for their potential as selective monoamine oxidase-A (MAO-A) inhibitors, a target of interest in the development of therapeutics for neurological disorders. The protocols outlined below are based on established and reliable synthetic methodologies.[1]

Synthesis Pathway

The synthesis of the target thiazolylhydrazine-piperazine derivatives is accomplished through a three-step process. The initial step involves the synthesis of the starting aldehyde, 4-(4-methylpiperazin-1-yl)benzaldehyde. This is followed by the formation of a thiosemicarbazone intermediate, which is then cyclized with various α-haloketones to yield the final thiazole derivatives.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Synthesis of Aldehyde cluster_reagent1 Reagents cluster_intermediate2 Step 2: Formation of Thiosemicarbazone cluster_reagent2 Reagents cluster_final Step 3: Cyclization to Thiazole Derivatives 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde node_A 4-(4-Methylpiperazin-1-yl)benzaldehyde (1) 4-Fluorobenzaldehyde->node_A 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->node_A node_B 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide (2) node_A->node_B Thiosemicarbazide, Ethanol, Reflux Thiosemicarbazide Thiosemicarbazide node_C Thiazolylhydrazine-piperazine Derivatives (3a-l) node_B->node_C α-Haloketones, Ethanol, Reflux α-Haloketones α-Haloketones

Caption: Synthetic workflow for thiazolylhydrazine-piperazine derivatives.

Experimental Protocols

Step 1: Synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde (1)

This protocol describes the synthesis of the key aldehyde starting material.

Materials:

  • 4-Fluorobenzaldehyde

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Ice water

Procedure:

  • A mixture of 4-fluorobenzaldehyde (0.050 mol, 5.4 mL), 1-methylpiperazine (0.050 mol, 5.8 mL), and potassium carbonate (0.050 mol, 6.9 g) in dimethylformamide (50 mL) is heated to reflux for 8 hours.[1]

  • After cooling, the reaction mixture is poured into ice water.[1]

  • The resulting mixture is filtered.[1]

  • The crude product is recrystallized from ethanol to yield 4-(4-methylpiperazin-1-yl)benzaldehyde as an oily substance.[1]

Characterization Data:

  • Yield: 77%[1]

  • ¹H-NMR (300 MHz, DMSO-d₆): δ 9.71 (s, 1H, CHO), 7.70 (d, 2H, J=8.9 Hz, Ar-H), 7.03 (d, 2H, J=8.8 Hz, Ar-H), 3.36 (t, 4H, J=5.1 Hz, piperazine-H), 2.41 (t, 4H, J=5.1 Hz, piperazine-H), 2.21 (s, 3H, -CH₃).[1]

  • ¹³C-NMR (75 MHz, DMSO-d₆): δ 190.67, 155.19, 131.92, 126.69, 113.73, 54.70, 46.77, 46.15.[1]

  • HRMS (m/z): [M+H]⁺ calculated for C₁₂H₁₆N₂O: 205.1335; found: 205.1328.[1]

Step 2: Synthesis of 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide (2)

This protocol details the formation of the thiosemicarbazone intermediate.

Materials:

  • 4-(4-Methylpiperazin-1-yl)benzaldehyde (1)

  • Thiosemicarbazide

  • Ethanol

Procedure:

  • A mixture of 4-(4-methylpiperazin-1-yl)benzaldehyde (0.030 mol, 6.42 g) and thiosemicarbazide (0.030 mol, 2.87 g) in ethanol (80 mL) is refluxed for 3 hours.[1]

  • Upon completion of the reaction, the mixture is cooled.[1]

  • The precipitated solid is collected by filtration.[1]

  • The product is recrystallized from ethanol.[1]

Characterization Data:

  • Yield: 85%[1]

  • Melting Point: 227–229 °C[1]

  • ¹H-NMR (300 MHz, DMSO-d₆): δ 11.23 (s, 1H, -NH), 8.05 (br s, 1H, -NH), 7.94 (s, 1H, -CH=N-), 7.82 (br s, 1H, -NH), 7.60 (d, 2H, J=8.9 Hz, Ar-H), 6.92 (d, 2H, J=8.9 Hz, Ar-H), 3.21 (t, 4H, J=4.7 Hz, piperazine-H), 2.42 (t, 4H, J=4.8 Hz, piperazine-H), 2.20 (s, 3H, -CH₃).[1]

  • ¹³C-NMR (75 MHz, DMSO-d₆): δ 177.69, 152.42, 143.27, 128.94, 124.37, 114.87, 54.89, 47.59, 42.22.[1]

  • HRMS (m/z): [M+H]⁺ calculated for C₁₃H₁₉N₅S: 278.1434; found: 278.1426.[1]

Step 3: General Procedure for the Synthesis of 4-(Aryl)-2-{2-[4-(4-methylpiperazin-1-yl)benzylidene]hydrazinyl}thiazoles (3a–l)

This section provides a general method for the final cyclization step to produce a variety of thiazolylhydrazine-piperazine derivatives.

Materials:

  • 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide (2)

  • Substituted α-bromoacetophenones (α-haloketones)

  • Ethanol

Procedure:

  • An equimolar mixture of the thiosemicarbazone intermediate (2) and the appropriate substituted α-bromoacetophenone is refluxed in ethanol.

  • The reaction progress can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Summary

The following table summarizes the yield and melting point for a series of synthesized thiazolylhydrazine-piperazine derivatives.

CompoundAr (Substituent on Thiazole Ring)Yield (%)Melting Point (°C)
3a Phenyl79254–255
3f 4-Fluorophenyl69247–249
3i [1,1'-Biphenyl]-4-yl83275–276
3j 2,4-Dimethylphenyl68238–240
3l 2,4-Dichlorophenyl73>300

Data sourced from Çevik et al., 2020.[1]

Biological Activity: MAO-A Inhibition

The synthesized thiazolylhydrazine-piperazine derivatives were evaluated for their inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The results indicated that the compounds are selective inhibitors of MAO-A.[1]

MAO_Inhibition cluster_compounds Synthesized Compounds cluster_enzymes Target Enzymes node_compounds Thiazolylhydrazine-piperazine Derivatives (3a-l) node_maoa Monoamine Oxidase A (MAO-A) node_compounds->node_maoa Selective Inhibition node_maob Monoamine Oxidase B (MAO-B) node_compounds->node_maob Weak or No Inhibition

Caption: Selective inhibition of MAO-A by the synthesized derivatives.

Conclusion

The protocols detailed in this document provide a clear and reproducible pathway for the synthesis of thiazolylhydrazine-piperazine derivatives from 4-(4-methylpiperazin-1-yl)benzaldehyde. These compounds have demonstrated selective inhibitory activity against MAO-A, highlighting their potential for further investigation in the field of drug discovery for neurological disorders. Researchers are encouraged to use these methods as a foundation for the synthesis of novel analogs and for further biological evaluation.

References

Application Notes and Protocols for the Quantification of 4-(4-Methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-(4-Methylpiperazino)benzaldehyde (CAS: 27913-99-1), a key intermediate in pharmaceutical and organic synthesis.[1][2][3] The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to serve as a comprehensive guide for accurate and reproducible quantification.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust technique for the quantification of this compound, offering high resolution and sensitivity. A reversed-phase method is typically suitable for this compound.

Experimental Protocol

a) Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a phosphate buffer (e.g., pH 2).[4] For a starting point, an isocratic mixture of Acetonitrile:Phosphate Buffer (pH 2) (30:70 v/v) can be used.

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.[6]

  • Detection: UV detection at 239 nm, which is a common wavelength for similar structures.[4]

b) Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

c) Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Example Linearity Data for HPLC Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.012,500
5.063,000
10.0126,500
25.0315,000
50.0632,000
100.01,260,000
Correlation Coefficient (r²) > 0.999

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high specificity and sensitivity, making it an excellent tool for the identification and quantification of this compound, especially at trace levels.[7]

Experimental Protocol

a) GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[8]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.[8]

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

b) Sample Preparation (with Derivatization): Due to the polarity of the piperazine group, derivatization can improve chromatographic peak shape and thermal stability.

  • Extraction: Dissolve the sample in a suitable organic solvent like ethyl acetate.

  • Derivatization: To the dry residue of the sample, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as Trifluoroacetic Anhydride (TFAA). Incubate at 70°C for 30 minutes.[9]

  • Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of ethyl acetate for injection.[9]

Data Presentation

Table 2: Example Quantitative Data for GC-MS (SIM Mode) Analysis

ParameterValue
Quantification Ion (m/z) To be determined (likely a prominent fragment ion)
Qualifier Ion 1 (m/z) To be determined
Qualifier Ion 2 (m/z) To be determined
Linearity Range 0.01 - 10 µg/mL
LOD 0.004 µg/mL[9]
LOQ 0.016 µg/mL[9]
Recovery (%) 90 - 108%[9]

UV-Vis Spectrophotometry Method

This method is simple, cost-effective, and suitable for the quantification of this compound in bulk form or in simple formulations where interfering substances are minimal.

Experimental Protocol

a) Determination of Maximum Absorbance (λmax):

  • Prepare a 10 µg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm against a solvent blank.[10]

  • The wavelength at which maximum absorbance occurs is the λmax.

b) Preparation of Calibration Curve:

  • Prepare a series of standard solutions with concentrations ranging from 2 to 25 µg/mL in the chosen solvent.[11]

  • Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear.[10]

c) Sample Analysis:

  • Prepare a sample solution with a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution at λmax.

  • Determine the concentration of this compound in the sample using the equation of the line from the calibration curve (y = mx + c).

Data Presentation

Table 3: Example Calibration Data for UV-Vis Spectrophotometric Analysis

Concentration (µg/mL)Absorbance at λmax
20.105
50.258
100.515
150.770
201.030
251.285
Regression Equation y = 0.051x + 0.003
Correlation Coefficient (r²) 0.9995

Visualizations

Workflow_for_Quantification cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing Weighing Accurate Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Dilution Serial Dilution Dissolving->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS UVVIS UV-Vis Analysis Filtration->UVVIS Integration Peak Area/Height Integration HPLC->Integration GCMS->Integration UVVIS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report

Caption: General workflow for the quantification of this compound.

HPLC_Method_Development Start Define Analytical Objective SelectColumn Select Column (e.g., C18) Start->SelectColumn SelectMobilePhase Select Mobile Phase (ACN:Buffer) SelectColumn->SelectMobilePhase OptimizeGradient Optimize Gradient/ Isocratic Elution SelectMobilePhase->OptimizeGradient OptimizeFlow Optimize Flow Rate & Temperature OptimizeGradient->OptimizeFlow CheckPeak Peak Shape & Resolution OK? OptimizeFlow->CheckPeak CheckPeak->SelectMobilePhase No Validation Method Validation (ICH Guidelines) CheckPeak->Validation Yes End Final Method Validation->End

Caption: Logical workflow for HPLC method development and validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-methylpiperazino)benzaldehyde, a key intermediate in pharmaceuticals and organic synthesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective methods for synthesizing this compound are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-chlorobenzaldehyde, 4-bromobenzaldehyde) with 1-methylpiperazine.[3][4] Nucleophilic Aromatic Substitution typically involves the reaction of an activated aryl halide, such as 4-fluorobenzaldehyde, with 1-methylpiperazine in the presence of a base.[5]

Q2: Which starting material is best for the Buchwald-Hartwig amination: 4-chloro, 4-bromo, or 4-iodobenzaldehyde?

A2: The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the trend: I > Br > Cl. Aryl iodides are the most reactive, followed by bromides, while chlorides are the least reactive and often require more specialized and sterically hindered ligands to achieve good yields.[6] However, aryl chlorides are typically more cost-effective and readily available.

Q3: What are the common side products in these syntheses?

A3: In Buchwald-Hartwig amination, a common side product is the hydrodehalogenated benzaldehyde, formed by the reduction of the starting aryl halide.[6] In Nucleophilic Aromatic Substitution, side reactions can be minimized by careful control of reaction conditions, but incomplete reaction or side reactions involving the aldehyde group can occur. For instance, benzaldehyde can undergo autoxidation to benzoic acid if exposed to air for prolonged periods.[7]

Q4: How can I purify the final product?

A4: The most common method for purifying this compound is crystallization. A typical procedure involves dissolving the crude product in a suitable solvent and then inducing crystallization by cooling or adding an anti-solvent. An acid-base workup can also be employed to remove impurities by dissolving the product in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the purified product.[8]

Troubleshooting Guides

Buchwald-Hartwig Amination

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality. Use a pre-catalyst for more reliable generation of the active catalytic species. Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) as oxygen can deactivate the Pd(0) catalyst.
Inappropriate Ligand The choice of phosphine ligand is critical. For less reactive aryl chlorides, bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or SPhos are often necessary.[6] For aryl bromides, bidentate ligands such as BINAP or Xantphos can be effective.[3]
Incorrect Base Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to higher reaction rates. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, potentially at higher temperatures.[9]
Poor Solvent Choice The solvent must be anhydrous and degassed. Toluene and dioxane are common choices. Ensure all reactants are soluble in the chosen solvent at the reaction temperature.

Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)

Potential Cause Troubleshooting Steps
Suboptimal Ligand Change the ligand to one that promotes reductive elimination over competing side reactions. Bulky biaryl phosphine ligands can sometimes suppress hydrodehalogenation.
High Reaction Temperature Lowering the reaction temperature may reduce the rate of side reactions. This may require a longer reaction time to achieve full conversion of the starting material.
Nucleophilic Aromatic Substitution (SNAr)

Issue 1: Slow or Incomplete Reaction

Potential Cause Troubleshooting Steps
Insufficiently Activated Substrate This reaction works best with highly activated aryl halides. 4-Fluorobenzaldehyde is a good substrate due to the high electronegativity of fluorine. 4-Chlorobenzaldehyde is less reactive and may require higher temperatures or a stronger base.
Inappropriate Base or Solvent A base such as potassium carbonate (K₂CO₃) is typically used to neutralize the HF formed.[5] Polar aprotic solvents like DMF or DMSO are generally effective as they can help to solvate the intermediate Meisenheimer complex.[5]
Low Reaction Temperature Increasing the reaction temperature will generally increase the reaction rate. Refluxing the reaction mixture is a common practice.[5]

Quantitative Data

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below are tables summarizing expected yields based on literature for similar reactions.

Table 1: Buchwald-Hartwig Amination Yields for Aryl Halide Coupling with Piperazines (Note: Data is based on analogous reactions and serves as a guideline. Yields for this compound may vary.)

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene100694[6]
Aryl BromidePd(OAc)₂ (0.47)(R)-BINAP (0.2)NaOtBuToluene100N/AHigh[10]
4-ChlorotoluenePd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane1001260-88[6]

Table 2: Nucleophilic Aromatic Substitution Yields (Note: Data is based on analogous reactions and serves as a guideline.)

Aryl HalideNucleophileBaseSolventConditionYield (%)
4-Fluorobenzaldehyde1-MethylpiperazineK₂CO₃DMFRefluxHigh[5]
PentafluorobenzonitrilePhenothiazineK₃PO₄MeCN60 °CHigh[11]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-Bromobenzaldehyde

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Bromobenzaldehyde

  • 1-Methylpiperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine 4-bromobenzaldehyde (1.0 equiv), 1-methylpiperazine (1.2 equiv), and cesium carbonate (2.0 equiv).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and BINAP (0.03 equiv) in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add additional anhydrous toluene to the reaction mixture.

  • Degas the mixture by three cycles of vacuum and backfilling with an inert gas.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Nucleophilic Aromatic Substitution of 4-Fluorobenzaldehyde

This protocol is adapted from a literature procedure for a similar transformation.[5]

Materials:

  • 4-Fluorobenzaldehyde

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 equiv), 1-methylpiperazine (1.1 equiv), and potassium carbonate (1.5 equiv).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice water and stir until a precipitate forms.

  • Collect the solid by filtration and wash with water.

  • The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, 1-Methylpiperazine, & Base prep_catalyst Prepare Catalyst Solution (Pd source + Ligand) add_catalyst Add Catalyst Solution prep_catalyst->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent degas Degas Mixture add_solvent->degas heat Heat & Stir degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter cool->filter wash Wash Organic Layer filter->wash dry Dry & Concentrate wash->dry purify Purify Product dry->purify SNAr_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification start Combine 4-Fluorobenzaldehyde, 1-Methylpiperazine, & Base add_solvent Add Anhydrous Solvent (DMF) start->add_solvent reflux Heat to Reflux & Stir add_solvent->reflux monitor Monitor Progress (TLC/LC-MS) reflux->monitor cool Cool to RT monitor->cool precipitate Pour into Ice Water & Precipitate cool->precipitate filter Filter & Wash Solid precipitate->filter purify Purify by Crystallization filter->purify Troubleshooting_Yield low_yield Low Yield check_reagents Check Reagent Quality (Purity, Dryness) low_yield->check_reagents check_atmosphere Ensure Inert Atmosphere low_yield->check_atmosphere check_catalyst Evaluate Catalyst System (Source, Ligand, Pre-catalyst) low_yield->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temperature) low_yield->check_conditions optimize Systematic Optimization check_reagents->optimize check_atmosphere->optimize check_catalyst->optimize check_conditions->optimize

References

Purification of crude 4-(4-Methylpiperazino)benzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-(4-methylpiperazino)benzaldehyde by column chromatography.

Experimental Protocols

A detailed methodology for the purification is provided below. This protocol is a starting point and should be optimized using Thin Layer Chromatography (TLC) prior to performing the column chromatography.

Thin Layer Chromatography (TLC) for Solvent System Optimization

Objective: To determine the optimal mobile phase for the separation of this compound from its impurities. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Crude this compound

  • Developing chamber

  • A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional, for basic compounds)

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Prepare a developing chamber with a small amount of the chosen solvent system. Start with a non-polar system and gradually increase polarity. A good starting point is a mixture of hexane and ethyl acetate.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Adjust the solvent system polarity to achieve an Rf of 0.2-0.3 for the product spot, with good separation from other spots. Due to the basic nature of the piperazine group, adding 0.5-1% triethylamine to the mobile phase may be necessary to prevent streaking.[1]

Column Chromatography Protocol

Objective: To purify crude this compound on a preparative scale using the optimized solvent system from TLC.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, particle size 40-63 µm)

  • Cotton or glass wool

  • Sand

  • Optimized mobile phase (eluent)

  • Crude this compound

  • Collection tubes or flasks

Procedure:

Column Packing (Slurry Method):

  • Secure the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain some of the solvent, allowing the silica to settle. Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Continuously add the eluent to the column, ensuring the silica bed never runs dry.

Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the silica column.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred if the crude product has poor solubility in the mobile phase.

Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin collecting fractions as the solvent starts to elute from the column.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • If a gradient elution is necessary (based on TLC analysis of a close analog), start with a less polar solvent system (e.g., 4:1 ethyl acetate/dichloromethane) and gradually increase the polarity (e.g., by adding 3-7% methanol to the ethyl acetate).[2]

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables summarize key quantitative data for the purification process.

Table 1: Recommended Solvent Systems for TLC Analysis

Solvent System ComponentsStarting Ratio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumA standard system for compounds of moderate polarity.[1][3]
Dichloromethane / Methanol99:1 to 9:1Medium to HighSuitable for more polar compounds.
Ethyl Acetate / Dichloromethane4:1MediumBased on the purification of the analogous 3-(4-methylpiperazin-1-yl)benzaldehyde.[2]
Ethyl Acetate / MethanolGradient of 3-7% MeOHIncreasingUsed as a gradient after initial elution for more polar impurities.[2]

Add 0.5-1% Triethylamine to any system if streaking is observed.

Table 2: Target Chromatographic Parameters

ParameterTarget ValueRationale
TLC Rf of Product0.2 - 0.3Provides optimal separation and a reasonable elution time in column chromatography.
Silica Gel to Crude Ratio30:1 to 100:1 (w/w)A higher ratio is used for difficult separations.
Column Dimensions~10:1 to 20:1 height-to-diameterA good general ratio for efficient separation.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My compound is not moving off the baseline on the TLC plate, even with pure ethyl acetate. What should I do?

A1: This indicates that your compound is highly polar and strongly adsorbed to the silica gel. You need to increase the polarity of your mobile phase.

  • Solution: Try a more polar solvent system, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. The piperazine moiety in your compound is basic and may be interacting strongly with the acidic silica gel. Adding a small amount of triethylamine (0.5-1%) to your eluent can help to neutralize the silica and improve elution.[1]

Q2: My compound runs with the solvent front on the TLC plate (Rf value close to 1). How can I get it to retain on the silica?

A2: An Rf value near 1 means the eluent is too polar, and your compound is not interacting with the stationary phase.

  • Solution: Decrease the polarity of your mobile phase. If you are using an ethyl acetate/hexane mixture, increase the proportion of hexane.

Q3: On the TLC plate and the column, my product spot is a long streak instead of a compact spot. Why is this happening and how can I fix it?

A3: Streaking is often observed with basic compounds like amines on acidic silica gel. It can also be caused by overloading the sample on the TLC plate or column.

  • Solution 1 (Neutralization): As your compound contains a basic piperazine group, it is likely interacting strongly with the acidic silica. Add 0.5-1% triethylamine to your eluent to neutralize the silica gel. This should result in more defined, round spots.

  • Solution 2 (Reduce Concentration): If you are seeing streaking on the TLC, try spotting a more dilute solution of your crude product. For column chromatography, ensure your sample is not too concentrated when loading. Dry loading can sometimes help to create a more uniform starting band.

Q4: I am running the column, but all my compounds are eluting together. My TLC showed good separation. What went wrong?

A4: This issue can arise from several factors during the transition from TLC to column chromatography.

  • Solution 1 (Column Overloading): You may have loaded too much crude material onto the column. A general rule of thumb is a silica-to-crude-product ratio of at least 30:1 by weight. For difficult separations, this ratio may need to be increased.

  • Solution 2 (Sample Loading): If the sample was loaded in a solvent that is much more polar than the mobile phase, it can cause the initial band to broaden and lead to poor separation. Use the mobile phase to dissolve your sample for wet loading, or use the dry loading technique.

  • Solution 3 (Flow Rate): An excessively high flow rate can decrease the resolution. Try running the column at a slower flow rate.

Q5: The purified product is still yellow. Is this normal?

A5: Yes, this compound is often described as a yellow solid. However, a very dark or oily appearance may indicate the presence of impurities. Purity should be confirmed by analytical methods such as NMR or LC-MS.

Q6: I suspect my compound is decomposing on the silica gel. How can I check for this and prevent it?

A6: Aldehydes can sometimes be sensitive to acidic conditions.

  • Solution 1 (2D TLC): To check for decomposition, you can run a 2D TLC. Spot your compound on one corner of a TLC plate, develop it, then rotate the plate 90 degrees and develop it again in the same solvent system. If new spots appear off the diagonal, your compound is decomposing on the silica.

  • Solution 2 (Deactivated Silica): If decomposition is confirmed, you can use silica gel that has been deactivated with triethylamine. This is done by washing the silica with a solvent mixture containing triethylamine before packing the column.

  • Solution 3 (Alternative Stationary Phase): In cases of severe decomposition, consider switching to a different stationary phase, such as neutral alumina.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC 1. TLC Analysis (Optimize Solvent System) Target Rf = 0.2-0.3 Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Crude Product (Wet or Dry Loading) Pack->Load Elute 4. Elute with Optimized Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Analyze Combine 7. Combine Pure Fractions Monitor->Combine Identify Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree

G cluster_troubleshooting Troubleshooting Steps Start Problem with Separation? Streaking Streaking Spots? Start->Streaking Yes NoMove Compound Not Moving? Start->NoMove No Streaking->NoMove No AddTEA Add 0.5-1% Triethylamine to Eluent Streaking->AddTEA Yes TooFast Compound Moves Too Fast? NoMove->TooFast No IncPolarity Increase Eluent Polarity (e.g., add MeOH) NoMove->IncPolarity Yes PoorSep Poor Separation? TooFast->PoorSep No DecPolarity Decrease Eluent Polarity (e.g., add Hexane) TooFast->DecPolarity Yes CheckLoading Check Sample Load (Ratio >30:1) Consider Dry Loading PoorSep->CheckLoading Yes

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Reactions with 4-(4-Methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Methylpiperazino)benzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed in a question-and-answer format to directly address specific challenges you may face in your experiments.

Reductive Amination

Question 1.1: I am performing a reductive amination with this compound and a primary amine to synthesize a secondary amine, but I am observing a significant amount of a higher molecular weight byproduct. What is this side product and how can I minimize its formation?

Answer:

The higher molecular weight byproduct you are observing is likely the tertiary amine, resulting from over-alkylation of your desired secondary amine product. This occurs when the newly formed secondary amine, which is also nucleophilic, reacts with another molecule of this compound in the reaction mixture.

Troubleshooting Guide: Minimizing Over-Alkylation in Reductive Amination

Troubleshooting StepRecommended ActionExpected Outcome
Choice of Reducing Agent Switch to a milder and more sterically hindered reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) instead of stronger reducing agents like sodium borohydride (NaBH₄).[1]NaBH(OAc)₃ is more selective for the reduction of the intermediate iminium ion over the starting aldehyde, thereby reducing the rate of the second amination step that leads to the tertiary amine.
Reaction Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the primary amine relative to the aldehyde.This shifts the equilibrium towards the formation of the initial imine and increases the likelihood that the aldehyde will react with the primary amine rather than the secondary amine product.
Order of Addition If possible, pre-form the imine by stirring the aldehyde and primary amine together before adding the reducing agent.This can help to consume the aldehyde before introducing the reducing agent, leaving less available to react with the secondary amine product.
Reaction Temperature Maintain a low to ambient reaction temperature (0 °C to room temperature).Lower temperatures can help to control the reaction rate and may favor the initial amination over the subsequent over-alkylation.

Question 1.2: My reductive amination is sluggish, and upon workup, I isolate unreacted this compound and some of the corresponding alcohol, 4-(4-Methylpiperazino)benzyl alcohol. What is causing this?

Answer:

This issue can arise from several factors, including inefficient imine formation or premature reduction of the starting aldehyde. The presence of 4-(4-Methylpiperazino)benzyl alcohol indicates that your reducing agent is acting on the aldehyde before it can form the imine with the amine.

Troubleshooting Guide: Incomplete Reaction and Aldehyde Reduction

Troubleshooting StepRecommended ActionExpected Outcome
pH of the Reaction For reducing agents like sodium cyanoborohydride (NaBH₃CN), maintain a weakly acidic pH (around 5-6). For NaBH(OAc)₃, the acetic acid generated in situ is usually sufficient.Optimal pH is crucial for the formation of the iminium ion intermediate, which is more readily reduced than the neutral imine.
Choice of Reducing Agent Ensure you are using a reducing agent that is selective for the imine/iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this purpose.Stronger reducing agents like NaBH₄ can readily reduce the aldehyde, especially at neutral or acidic pH.
Moisture Content Ensure your reagents and solvent are sufficiently dry.The formation of the imine from the aldehyde and amine is a condensation reaction that releases water. Excess water can shift the equilibrium back towards the starting materials.

Diagram: Reductive Amination Troubleshooting Logic

G start Reductive Amination Issue side_product Higher MW Side Product? start->side_product incomplete Incomplete Reaction? start->incomplete side_product->incomplete No over_alkylation Over-Alkylation (Tertiary Amine) side_product->over_alkylation Yes aldehyde_reduction Aldehyde Reduction (Alcohol Formation) incomplete->aldehyde_reduction Yes solution1 Use NaBH(OAc)3 Adjust Stoichiometry over_alkylation->solution1 solution2 Check pH Use NaBH(OAc)3 Ensure Dry Conditions aldehyde_reduction->solution2

Caption: Troubleshooting flowchart for common reductive amination issues.

Knoevenagel Condensation

Question 2.1: In my Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile), I am observing a byproduct with a mass corresponding to the addition of two equivalents of the active methylene compound to the aldehyde. What is this side product?

Answer:

This side product is likely the result of a Michael addition . After the initial Knoevenagel condensation forms the α,β-unsaturated product, the remaining enolate of your active methylene compound can act as a nucleophile and attack the β-position of the newly formed double bond.

Troubleshooting Guide: Minimizing Michael Addition Side Products

Troubleshooting StepRecommended ActionExpected Outcome
Stoichiometry Use a 1:1 stoichiometry of this compound to the active methylene compound. Avoid using a large excess of the active methylene compound.This reduces the concentration of the nucleophilic enolate available to undergo the secondary Michael addition.
Reaction Time Monitor the reaction closely by TLC and stop the reaction as soon as the starting aldehyde is consumed.Prolonged reaction times can increase the likelihood of the Michael addition occurring.
Catalyst Choice Use a weaker base as a catalyst, or a catalytic amount of a stronger base. For example, piperidine is a common catalyst for this reaction.[2]A lower concentration of a strong base will generate a lower steady-state concentration of the enolate, disfavoring the bimolecular Michael addition.

Question 2.2: My Knoevenagel condensation is producing a complex mixture of products, and I suspect self-condensation. How can I prevent this?

Answer:

Self-condensation can occur with either the active methylene compound or the aldehyde, although it is less common with non-enolizable aldehydes like this compound. However, if your active methylene compound can self-condense, or if you are using a very strong base, this can be a significant side reaction.

Troubleshooting Guide: Preventing Self-Condensation

Troubleshooting StepRecommended ActionExpected Outcome
Catalyst Basicity Use a weak base catalyst (e.g., piperidine, ammonium acetate) instead of a strong base (e.g., NaOH, KOH).A weak base will selectively deprotonate the more acidic active methylene compound without promoting the self-condensation of less acidic species.
Reaction Temperature Perform the reaction at room temperature or with gentle heating. Avoid high temperatures.Higher temperatures can provide the activation energy for undesired side reactions like self-condensation.
Order of Addition Add the aldehyde slowly to a mixture of the active methylene compound and the catalyst.This ensures that the aldehyde is more likely to react with the intended nucleophile rather than other species in the reaction mixture.

Diagram: Knoevenagel Condensation Pathway and Side Reactions

G cluster_main Desired Knoevenagel Pathway cluster_side Side Reactions Aldehyde 4-(4-Methylpiperazino)- benzaldehyde Product α,β-Unsaturated Product Aldehyde->Product ActiveMethylene Active Methylene Compound Enolate Enolate ActiveMethylene->Enolate Base SelfCondensation Self-Condensation Product ActiveMethylene->SelfCondensation Strong Base Enolate->Product MichaelAdduct Michael Adduct Product->MichaelAdduct + Enolate

Caption: Reaction pathways in Knoevenagel condensation showing the desired product and potential side products.

Wittig & Horner-Wadsworth-Emmons (HWE) Reactions

Question 3.1: I am performing a Wittig reaction with this compound and a stabilized ylide to obtain the (E)-alkene, but I am getting a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?

Answer:

While stabilized ylides generally favor the formation of (E)-alkenes, several factors can influence the E/Z ratio. The Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate carbanion, often provides higher E-selectivity than the standard Wittig reaction.

Troubleshooting Guide: Improving (E)-Selectivity in Olefination Reactions

Troubleshooting StepRecommended ActionExpected Outcome
Reaction Type Consider using the Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate reagent (e.g., triethyl phosphonoacetate) and a base like NaH or DBU.[3]The HWE reaction is well-known for its high E-selectivity with stabilized phosphonates due to thermodynamic control in the formation of the oxaphosphetane intermediate.[2][3]
Base and Solvent In a Wittig reaction, avoid lithium-based strong bases (like n-BuLi) if possible, as lithium salts can decrease E-selectivity. Use bases like sodium hydride (NaH) or sodium methoxide (NaOMe) in a non-polar solvent.Lithium salts can stabilize the betaine intermediate, leading to equilibration and a loss of stereoselectivity.[4]
Reaction Temperature Running the reaction at a slightly elevated temperature may favor the formation of the more thermodynamically stable (E)-alkene.This can help to drive the reaction towards the more stable product, especially in cases where the intermediates are in equilibrium.

Quantitative Data: E/Z Ratios in HWE Reactions of Aromatic Aldehydes

AldehydePhosphonateBase/SolventE:Z RatioYield (%)
BenzaldehydeBis(2,2,2-trifluoroethyl)phosphonoacetic acidi-PrMgBr / Toluene>99:<1-
3-PhenylpropionaldehydeBis(2,2,2-trifluoroethyl)phosphonoacetic acidi-PrMgBr / Toluene95:582
BenzaldehydeTriethyl phosphonoacetateDBU, K₂CO₃ / Solvent-free99:1-

Note: Data for closely related systems is presented to illustrate general trends.

General Aldehyde Side Reactions

Question 4.1: I am running a reaction with this compound under strongly basic conditions and obtaining two unexpected products, one of which is an alcohol and the other a carboxylic acid. What is happening?

Answer:

You are likely observing the products of a Cannizzaro reaction . Aldehydes that lack α-hydrogens, such as this compound, can undergo disproportionation in the presence of a strong base (e.g., concentrated NaOH or KOH). In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, 4-(4-methylpiperazino)benzyl alcohol, and another molecule is oxidized to the corresponding carboxylate, 4-(4-methylpiperazino)benzoate.[5][6][7][8][9]

Troubleshooting Guide: Avoiding the Cannizzaro Reaction

Troubleshooting StepRecommended ActionExpected Outcome
Avoid Strong Bases If the desired reaction does not require a strong base, use a weaker organic base (e.g., triethylamine, DIPEA) or a milder inorganic base (e.g., K₂CO₃).The Cannizzaro reaction is typically only efficient under highly basic conditions.
Protecting Groups If a strong base is necessary for another transformation in the molecule, consider protecting the aldehyde functionality before proceeding.This will prevent the aldehyde from participating in the undesired Cannizzaro reaction.
Reaction Temperature Keep the reaction temperature as low as possible.The Cannizzaro reaction is often accelerated by heat.

Diagram: Cannizzaro Reaction Pathway

G Aldehyde1 Aldehyde (Molecule 1) Intermediate Tetrahedral Intermediate Aldehyde1->Intermediate + OH⁻ Aldehyde2 Aldehyde (Molecule 2) Hydride_Transfer Hydride Transfer Aldehyde2->Hydride_Transfer Base Strong Base (e.g., OH⁻) Intermediate->Hydride_Transfer Alcohol 4-(4-Methylpiperazino)benzyl alcohol Hydride_Transfer->Alcohol Carboxylate 4-(4-Methylpiperazino)benzoate Hydride_Transfer->Carboxylate

References

Technical Support Center: Optimizing Condensation Reactions of 4-(4-Methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature in condensation reactions involving 4-(4-Methylpiperazino)benzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the condensation of this compound, helping you diagnose and resolve problems to improve reaction yield and product purity.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy or too high, leading to decomposition of reactants or products.1. Temperature Optimization: Systematically vary the reaction temperature. Start with room temperature and gradually increase in increments (e.g., 10-20°C). Monitor reaction progress by Thin Layer Chromatography (TLC). For many Knoevenagel and Claisen-Schmidt condensations, temperatures between 50-80°C are effective. In some cases, reflux temperatures may be necessary, but be mindful of potential side reactions at higher temperatures.
2. Inactive Catalyst: The catalyst may have degraded or is not suitable for the specific reaction.2. Catalyst Selection and Handling: Use a fresh batch of catalyst. For Knoevenagel condensations, common catalysts include piperidine, pyridine, or ammonium acetate. For Claisen-Schmidt condensations, a base like sodium hydroxide or potassium hydroxide is typically used. Ensure the catalyst is properly stored and handled to avoid deactivation.
3. Inappropriate Solvent: The solvent may not be suitable for dissolving the reactants or facilitating the reaction.3. Solvent Screening: Common solvents for Knoevenagel condensations include ethanol, methanol, and acetonitrile. For Claisen-Schmidt reactions, ethanol is often used. If solubility is an issue, consider polar aprotic solvents like DMF or DMSO, but be aware they can be difficult to remove.
4. Insufficient Reaction Time: The reaction may not have proceeded to completion.4. Reaction Monitoring: Monitor the reaction progress closely using TLC. Extend the reaction time until the starting material spot is no longer visible.
Formation of Multiple Products/Side Reactions 1. Reaction Temperature is Too High: Elevated temperatures can promote side reactions such as self-condensation of the active methylene compound or polymerization.1. Lower the Reaction Temperature: If multiple spots are observed on the TLC plate, try running the reaction at a lower temperature. This can improve the selectivity for the desired product.
2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired byproducts.2. Stoichiometry Adjustment: Ensure the correct molar ratios of this compound and the active methylene compound are used. Typically, a slight excess of the active methylene compound is employed.
3. Presence of Impurities: Impurities in the starting materials can lead to unexpected side reactions.3. Reactant Purification: Ensure the purity of this compound and the active methylene compound. If necessary, purify the starting materials before use.
Product is an Oil and Does Not Solidify 1. Presence of Impurities: The oily nature of the product may be due to the presence of unreacted starting materials or side products.1. Purification: Purify the crude product using column chromatography on silica gel.
2. Low Melting Point of the Product: The desired product may be an oil at room temperature.2. Induce Crystallization: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product, if available, can also be effective. Cooling the solution in an ice bath may promote solidification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of condensation reactions for this compound?

A1: The most common and suitable condensation reactions for this compound are the Knoevenagel and Claisen-Schmidt condensations. The Knoevenagel condensation involves the reaction with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. The Claisen-Schmidt condensation is the reaction with a ketone or an aldehyde having an α-hydrogen, also under basic conditions.

Q2: How does reaction temperature generally affect the yield of the condensation reaction?

A2: Generally, increasing the reaction temperature increases the reaction rate and can lead to higher yields, up to an optimal point. Beyond this optimal temperature, the yield may decrease due to the decomposition of reactants or the product, or an increase in the rate of side reactions.

Q3: What are some potential side products to look out for during the condensation of this compound?

A3: Potential side products can include the self-condensation product of the active methylene compound (if it has acidic α-hydrogens), Michael addition of the active methylene compound to the α,β-unsaturated product, and Cannizzaro reaction products of the aldehyde at very high base concentrations.

Q4: How can I effectively monitor the progress of the condensation reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Q5: What is a typical work-up procedure for these types of condensation reactions?

A5: A typical work-up procedure involves quenching the reaction by adding water or a dilute acid to neutralize the catalyst. The product may precipitate out of the solution and can be collected by filtration. If the product is soluble in the reaction mixture, an extraction with a suitable organic solvent is performed. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of a Typical Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile

Temperature (°C)Reaction Time (h)Yield (%)Observations
25 (Room Temp.)1265Slow reaction rate
40685Increased reaction rate
60392Optimal yield and reaction time
80288Slight decrease in yield, potential for side product formation
100 (Reflux)1.575Significant side product formation observed on TLC

Note: This table presents generalized data for a typical Knoevenagel condensation of an aromatic aldehyde and is intended to illustrate the general trend of temperature effects. Optimal conditions for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation of this compound with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., start with room temperature and optimize as needed).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) if further purification is needed.

Protocol 2: General Procedure for Claisen-Schmidt Condensation of this compound with Acetophenone

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (solvent)

Procedure:

  • In a flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of NaOH (e.g., 10-20%) to the stirred mixture at room temperature.

  • Continue stirring at the desired temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary initially.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Collect the precipitated product by filtration, wash thoroughly with water to remove any inorganic salts, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualization

Troubleshooting_Workflow start Start: Low or No Product Yield check_temp Is the reaction temperature optimized? start->check_temp side_products Issue: Formation of Side Products start->side_products optimize_temp Systematically vary temperature (e.g., RT, 40°C, 60°C, 80°C) Monitor by TLC check_temp->optimize_temp No check_catalyst Is the catalyst active and appropriate? check_temp->check_catalyst Yes optimize_temp->check_catalyst replace_catalyst Use fresh catalyst Consider alternative catalysts check_catalyst->replace_catalyst No check_solvent Is the solvent appropriate? check_catalyst->check_solvent Yes replace_catalyst->check_solvent change_solvent Screen different solvents (e.g., EtOH, MeCN, DMF) check_solvent->change_solvent No check_time Is the reaction time sufficient? check_solvent->check_time Yes change_solvent->check_time increase_time Extend reaction time Monitor by TLC check_time->increase_time No success Problem Resolved: High Yield check_time->success Yes increase_time->success lower_temp Lower reaction temperature side_products->lower_temp check_stoichiometry Check reactant stoichiometry lower_temp->check_stoichiometry check_stoichiometry->success

Caption: Troubleshooting workflow for low yield in condensation reactions.

Experimental_Workflow reactants 1. Combine Reactants - this compound - Active Methylene Compound - Solvent catalyst 2. Add Catalyst reactants->catalyst reaction 3. Stir at Optimized Temperature catalyst->reaction monitoring 4. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up - Quench Reaction - Precipitate/Extract Product monitoring->workup Reaction Complete purification 6. Purify Product - Filtration - Recrystallization/ Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for condensation reactions.

Stability of 4-(4-Methylpiperazino)benzaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for 4-(4-Methylpiperazino)benzaldehyde.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry place, ideally between 0-8°C.[1][2] It is a yellow solid and should be protected from light and moisture.[1][2] For optimal shelf-life, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.

Q2: How stable is the piperazine ring in this molecule under acidic conditions?

A2: The piperazine ring contains two tertiary amine groups, which are basic. In acidic conditions, these nitrogen atoms will be protonated to form piperazinium salts. The piperazine ring itself is generally stable and does not readily open or degrade under typical acidic conditions used in synthesis or analysis.[3][4] However, the increased solubility of the resulting salt in aqueous media might affect reaction workups.

Q3: What is the expected behavior of the aldehyde group under acidic conditions?

A3: The aldehyde group is generally stable to hydrolysis under mild acidic conditions. However, strong acidic conditions, especially at elevated temperatures, can potentially catalyze polymerization or condensation reactions. For most applications, the aldehyde will remain intact.

Q4: Is this compound stable in basic solutions?

A4: The compound's stability in basic conditions is a point of concern. Aromatic aldehydes lacking an alpha-proton, such as this one, can undergo the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH). This disproportionation reaction would yield two different products: 4-(4-Methylpiperazino)benzyl alcohol and 4-(4-Methylpiperazino)benzoic acid. The piperazine moiety is generally stable in basic media.[3]

Q5: What are the likely degradation products I should look for?

A5: The primary degradation product to monitor is the corresponding carboxylic acid, 4-(4-Methylpiperazino)benzoic acid, which forms via oxidation of the aldehyde group. This is the most common degradation pathway, especially with prolonged exposure to air. In strongly basic conditions, you should also look for the aforementioned Cannizzaro products.

Troubleshooting Guide

Symptom / Issue Potential Cause Recommended Action & Troubleshooting Steps
Low or no reactivity in a reaction where the aldehyde is a key functional group. Oxidation of the Aldehyde: The aldehyde may have oxidized to the unreactive carboxylic acid upon improper or long-term storage.1. Verify Purity: Analyze the starting material using HPLC, TLC, or ¹H NMR to check for the presence of 4-(4-Methylpiperazino)benzoic acid. 2. Use Fresh Material: Use a fresh batch or a newly opened bottle of the compound. 3. Purification: If oxidation is minor, consider purifying the material via column chromatography.
Compound changes color or consistency during storage. Oxidation or Polymerization: The aldehyde may be slowly oxidizing or polymerizing. The solid is typically yellow.[1][2] Darkening could indicate degradation.1. Check Storage Conditions: Ensure the compound is stored at 0-8°C, protected from light and air.[1][2] 2. Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing. 3. Purity Analysis: Perform a purity check before use.
Inconsistent results in bioassays or screening. Degradation in Media: The compound might be unstable in the aqueous, buffered (acidic or basic) media used for the assay over the experiment's duration.1. Media Stability Study: Perform a short-term stability study. Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC. 2. Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments.
Formation of unexpected byproducts in a base-catalyzed reaction. Cannizzaro Reaction: If using a strong base (e.g., >1M NaOH), the aldehyde may be disproportionating into the corresponding alcohol and carboxylic acid.1. Use a Milder Base: If the reaction chemistry allows, switch to a non-hydroxide base like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. 2. Lower Temperature: Run the reaction at a lower temperature to minimize the rate of the Cannizzaro side reaction. 3. Monitor Reaction: Closely monitor the reaction by TLC or LC-MS to minimize reaction time.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound under different stress conditions.

G cluster_main This compound cluster_acid Acidic Conditions cluster_oxidation Oxidative Conditions cluster_base Strong Basic Conditions Parent This compound Protonated Protonated Piperazinium Salt (Generally Stable Ring) Parent->Protonated H⁺ (e.g., HCl) Oxidized 4-(4-Methylpiperazino)benzoic Acid Parent->Oxidized [O] (e.g., Air, H₂O₂) Alcohol 4-(4-Methylpiperazino)benzyl Alcohol Parent->Alcohol Strong Base (e.g., NaOH) Cannizzaro Reaction Acid_Base 4-(4-Methylpiperazino)benzoic Acid Parent->Acid_Base Strong Base (e.g., NaOH) Cannizzaro Reaction

Caption: Potential degradation pathways of this compound.

Quantitative Data: Forced Degradation Conditions

While specific degradation kinetics for this molecule are not publicly available, forced degradation studies are essential to determine its stability profile. The following table outlines typical stress conditions used in such studies, which should aim for 5-20% degradation to ensure the analytical methods are stability-indicating.[5]

Stress Condition Reagent / Condition Typical Temperature Typical Duration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 60°C2 hours - 7 days
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 60°C30 mins - 24 hours
Oxidation 3% - 30% H₂O₂Room Temperature1 hour - 24 hours
Thermal Dry Heat60°C - 80°C24 hours - 7 days
Photolytic UV/Vis Light (ICH Q1B)AmbientAs per ICH guidelines

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of this compound.

Objective: To assess the degradation of the compound under acidic, basic, and oxidative stress and to identify potential degradation products.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_stress Apply Stress Conditions (in parallel) start Start: Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acidic Stress (e.g., 0.1 M HCl) start->Acid Base Basic Stress (e.g., 0.1 M NaOH) start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂) start->Oxidative Control Control (Solvent only) start->Control sampling Sample at Time Points (e.g., 0, 2, 6, 24 hours) Acid->sampling Base->sampling Oxidative->sampling Control->sampling neutralize Neutralize Acid/Base Samples (if necessary for analysis) sampling->neutralize analyze Analyze by HPLC-UV/PDA neutralize->analyze end End: Quantify Degradation & Identify Degradants analyze->end

Caption: Workflow for a forced degradation stability study.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., methanol or acetonitrile).[5]

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ in a sealed vial.

    • Control: Mix 1 mL of the stock solution with 9 mL of the solvent used for hydrolysis (e.g., water).

  • Incubation:

    • Store all vials at a controlled temperature (e.g., 40°C). If no degradation is observed, the temperature can be increased to 50-60°C.[5]

    • Protect vials from light unless photostability is being tested.

  • Time-Point Sampling:

    • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

    • For the acid and base samples, immediately neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated, stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • Use a PDA detector to compare the UV spectra of the new peaks with the parent compound to aid in identification.

  • Data Interpretation:

    • Calculate the percentage of degradation at each time point.

    • Characterize any significant degradation products using techniques like LC-MS or NMR if necessary.

This structured approach will provide valuable insights into the stability profile of this compound, ensuring its effective and reliable use in your research.

References

Challenges in scaling up the synthesis of 4-(4-Methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Methylpiperazino)benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Synthesis

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. The two most common routes are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

For Nucleophilic Aromatic Substitution (SNAr) using 4-fluorobenzaldehyde or 4-chlorobenzaldehyde:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or HPLC. If starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.

  • Insufficient Activation: The aromatic ring needs to be sufficiently activated for nucleophilic attack. While the aldehyde group is electron-withdrawing, fluoride is a better leaving group than chloride for this reaction. If using 4-chlorobenzaldehyde, higher temperatures and longer reaction times may be necessary.

  • Base Strength: An appropriate base is crucial to neutralize the HX formed during the reaction and to deprotonate the piperazine if necessary. Common bases include K₂CO₃ and Et₃N. Ensure the base is anhydrous and used in sufficient molar excess.

  • Solvent Choice: Aprotic polar solvents like DMSO, DMF, or NMP are typically used to facilitate the SNAr reaction. Ensure the solvent is anhydrous, as water can compete with the nucleophile and lead to side products.

For Buchwald-Hartwig Amination using 4-chlorobenzaldehyde or 4-bromobenzaldehyde:

  • Inactive Catalyst: The Palladium catalyst is the heart of this reaction. Its activity can be compromised by:

    • Oxygen: The active Pd(0) species is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) using proper Schlenk techniques.[1]

    • Moisture: Water can deactivate the catalyst and hydrolyze the phosphine ligands. Use anhydrous solvents and reagents.[1]

    • Improper Ligand Choice: The choice of phosphine ligand is critical. For N-arylation of piperazines, sterically hindered biaryl phosphine ligands such as RuPhos and XPhos are often effective.[2]

  • Inappropriate Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases may lead to incomplete reactions.[2]

  • Low Reaction Temperature: Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[2]

Q2: I am observing a significant amount of a higher molecular weight impurity in my final product. What is it and how can I prevent its formation?

A2: A common impurity in the synthesis of N-aryl piperazines is the N,N'-bis-arylated piperazine. This occurs when a second molecule of the aryl halide reacts with the remaining secondary amine of the mono-arylated product.

Prevention Strategies:

  • Stoichiometry Control: The most effective way to minimize the formation of the bis-arylated product is to use an excess of N-methylpiperazine relative to the aryl halide.[2] A 1.5 to 2-fold excess of the piperazine is a good starting point for optimization.

  • Slow Addition: Adding the aryl halide slowly to the reaction mixture containing the N-methylpiperazine can also help to favor the mono-arylation product by maintaining a high concentration of the piperazine relative to the aryl halide throughout the reaction.

  • Lower Reaction Temperature: In some cases, running the reaction at a lower temperature can increase the selectivity for mono-arylation, although this may require a longer reaction time.

Q3: My purification by column chromatography is not scalable. What are some alternative purification methods for large-scale synthesis?

A3: Column chromatography is generally not suitable for large-scale industrial production. The preferred method for purifying this compound at scale is crystallization .

General Crystallization Procedure:

  • Solvent Selection: The ideal solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvents for crystallization of similar aromatic compounds include isopropanol, ethanol, toluene, and heptane, or mixtures thereof.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature.

  • Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities along with the product.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the isolated crystals with a small amount of cold solvent to remove any remaining mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum.

Purification via Salt Formation:

Another scalable purification method involves the formation of a salt of the product. Since this compound has a basic piperazine nitrogen, it can be converted to a salt (e.g., hydrochloride or dihydrochloride) by treatment with an acid. This salt can then be selectively crystallized, leaving neutral impurities in the mother liquor. The pure salt can then be neutralized to give the final product.

Data & Experimental Protocols

Table 1: Comparison of Reaction Conditions for N-Arylation of Piperazines
ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Halide 4-Fluorobenzaldehyde (preferred), 4-Chlorobenzaldehyde4-Chlorobenzaldehyde, 4-Bromobenzaldehyde, 4-Iodobenzaldehyde
Amine N-Methylpiperazine (1.5 - 2.0 eq.)N-Methylpiperazine (1.1 - 1.5 eq.)
Catalyst NonePd₂(dba)₃, Pd(OAc)₂ or other Pd precatalyst
Ligand NoneRuPhos, XPhos, BINAP, or other phosphine ligand
Base K₂CO₃, Cs₂CO₃, Et₃N (2.0 - 3.0 eq.)NaOtBu, LiHMDS, K₃PO₄ (1.5 - 2.0 eq.)
Solvent DMSO, DMF, NMPToluene, Dioxane, THF
Temperature 80 - 150 °C80 - 110 °C
Atmosphere Inert atmosphere recommendedStrict inert atmosphere (N₂ or Ar) required[1]
Table 2: Potential Impurities and their Control
ImpurityStructureFormationControl Strategy
Unreacted 4-Halobenzaldehyde Incomplete reactionMonitor reaction to completion; optimize reaction time and temperature.
Unreacted N-Methylpiperazine Used in excessRemove during aqueous work-up and/or crystallization.
N,N'-bis(4-formylphenyl)piperazine Reaction of product with another molecule of aryl halideUse an excess of N-methylpiperazine; slow addition of aryl halide.[2]
4-Hydroxybenzaldehyde Hydrolysis of 4-halobenzaldehydeUse anhydrous reagents and solvents.
4-Carboxy-N-methylpiperazine Oxidation of the aldehydeAvoid prolonged exposure to air at high temperatures; store under inert atmosphere.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization for specific scales and equipment.

Materials:

  • 4-Chlorobenzaldehyde

  • N-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry, oven-baked reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-chlorobenzaldehyde (1.0 eq.), Pd₂(dba)₃ (0.01 eq.), and RuPhos (0.02 eq.).

  • Inerting: Evacuate and backfill the reactor with nitrogen three times to ensure an inert atmosphere.[1]

  • Reagent Addition: Under a positive flow of nitrogen, add anhydrous toluene, followed by N-methylpiperazine (1.5 eq.).

  • Base Addition: Add sodium tert-butoxide (1.5 eq.) portion-wise. The reaction mixture may become thick.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC until the 4-chlorobenzaldehyde is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., isopropanol/heptane).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagents Reagents Loading (Aryl Halide, Catalyst, Ligand) inert Inert Atmosphere (N2/Ar Purge) reagents->inert addition Solvent & Amine Addition inert->addition base Base Addition addition->base reaction Heating & Stirring (Reaction Monitoring) base->reaction quench Quenching (Water Addition) reaction->quench extraction Extraction (Organic Solvent) quench->extraction wash Aqueous Washes extraction->wash isolation Drying & Concentration wash->isolation crystallization Crystallization isolation->crystallization final_product Pure Product crystallization->final_product troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (TLC/HPLC) start->check_completion check_catalyst Is the catalyst active? check_completion->check_catalyst Yes incomplete Incomplete Reaction check_completion->incomplete No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes catalyst_issue Catalyst Inactivation check_catalyst->catalyst_issue No conditions_issue Suboptimal Conditions check_conditions->conditions_issue No extend_time Extend reaction time incomplete->extend_time increase_temp Increase temperature incomplete->increase_temp check_inert Ensure inert atmosphere catalyst_issue->check_inert check_anhydrous Use anhydrous reagents/solvents catalyst_issue->check_anhydrous check_ligand Verify ligand choice catalyst_issue->check_ligand check_base Verify base strength/amount conditions_issue->check_base check_solvent Ensure proper solvent conditions_issue->check_solvent impurity_formation aryl_halide 4-Halobenzaldehyde product This compound (Desired Product) aryl_halide->product + N-Methylpiperazine piperazine N-Methylpiperazine piperazine->product impurity N,N'-bis(4-formylphenyl)piperazine (Impurity) product->impurity + 4-Halobenzaldehyde

References

Preventing byproduct formation in Schiff base synthesis with 4-(4-Methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Schiff bases with 4-(4-Methylpiperazino)benzaldehyde.

Troubleshooting Guide

Encountering issues during your synthesis? The table below outlines common problems, their potential causes, and recommended solutions to streamline your experimental workflow.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete reaction: The formation of a Schiff base is a reversible equilibrium reaction. The presence of water, a byproduct, can drive the reaction backward.Water Removal: Employ a Dean-Stark apparatus during reflux to azeotropically remove water. Alternatively, add a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. • Reaction Time/Temperature: Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Sub-optimal pH: The reaction is typically acid-catalyzed. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group of the aldehyde will not be sufficiently activated.pH Adjustment: The optimal pH for Schiff base formation is generally mildly acidic (pH 4-5)[1]. Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.
Poor quality of starting materials: Impurities in this compound or the amine can interfere with the reaction.Purity Check: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Purify the starting materials if necessary.
Presence of Multiple Spots on TLC (Byproduct Formation) Self-condensation of the aldehyde (Aldol condensation): Although less common for aromatic aldehydes lacking α-hydrogens, related side reactions can occur under strong basic conditions.Control of Base: Avoid using strong bases as catalysts. A weak acid catalyst is generally preferred for Schiff base synthesis.
Disproportionation of the aldehyde (Cannizzaro reaction): In the presence of a strong base, two molecules of the aldehyde can react to form a corresponding alcohol and carboxylic acid.Avoid Strong Bases: Do not use strong bases like NaOH or KOH. Stick to mildly acidic or neutral reaction conditions.
Double reaction of a diamine: If you are reacting this compound with a diamine, it's possible to get a mixture of the mono- and di-substituted products.Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using an excess of the diamine can favor the formation of the mono-substituted product.
Side reactions involving the piperazine moiety: The tertiary amine of the piperazine ring could potentially be quaternized by acidic catalysts or other electrophiles present in the reaction mixture.Choice of Catalyst: Use a non-alkylating acid catalyst like acetic acid. Avoid catalysts like HCl if there is a risk of salt formation that could precipitate your product or starting material.
Product is an Oil and Difficult to Solidify Residual solvent: Trace amounts of solvent can prevent the product from solidifying.High Vacuum Drying: Dry the product under high vacuum for an extended period to remove all residual solvent.
Product is inherently an oil: Some Schiff bases are oils at room temperature.Trituration: Try to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane. • Purification by Chromatography: If the product cannot be solidified, purify it using column chromatography.
Difficulty in Purifying the Product Similar polarity of product and impurities: Byproducts may have similar polarities to the desired Schiff base, making separation by chromatography challenging.Recrystallization: Attempt recrystallization from various solvent systems. This can be a highly effective method for purifying solid products. • Conversion to a Salt: If the Schiff base is stable to acid, it can be converted to a salt (e.g., hydrochloride salt) which may have different solubility properties, allowing for purification by precipitation or recrystallization. The free base can be regenerated afterward.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of Schiff bases with this compound?

A1: The choice of solvent often depends on the specific amine being used and the reaction conditions. Ethanol and methanol are commonly used solvents as they readily dissolve both the aldehyde and many primary amines. For reactions requiring azeotropic water removal, toluene or benzene can be employed in conjunction with a Dean-Stark apparatus.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction. A spot for the aldehyde and the amine should be visible at the beginning of the reaction. As the reaction progresses, a new spot for the Schiff base product should appear, and the starting material spots should diminish.

Q3: My product seems to be hydrolyzing back to the starting materials during workup. How can I prevent this?

A3: Schiff base formation is a reversible reaction, and the presence of water during workup can lead to hydrolysis, especially under acidic conditions. To minimize this, ensure that your workup is performed under anhydrous or neutral conditions as much as possible. Washing with a saturated sodium bicarbonate solution can help to neutralize any excess acid catalyst before extraction.

Q4: Can the piperazine nitrogen interfere with the reaction?

A4: The tertiary amine in the piperazine ring is generally not nucleophilic enough to compete with the primary amine in the Schiff base formation. However, it can be protonated by strong acids, potentially affecting the solubility of the starting material or product. Using a catalytic amount of a weak acid like acetic acid is recommended to avoid such issues.

Q5: What is a general experimental protocol for this synthesis?

A5: A general procedure involves dissolving equimolar amounts of this compound and the primary amine in a suitable solvent, such as ethanol. A catalytic amount of glacial acetic acid (2-3 drops) is then added. The mixture is typically refluxed for several hours while monitoring the reaction by TLC. Upon completion, the product can be isolated by cooling the reaction mixture to induce precipitation, followed by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Visualizing the Process

General Reaction Scheme

Schiff_Base_Synthesis Aldehyde This compound Schiff_Base Schiff Base Aldehyde->Schiff_Base + Amine Amine Primary Amine (R-NH2) Amine->Schiff_Base Water Water (H2O)

Caption: General reaction scheme for Schiff base synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_byproducts Byproduct Solutions cluster_solutions_oily Oily Product Solutions Start Reaction Start Check_TLC Monitor by TLC Start->Check_TLC Low_Yield Low Yield / No Reaction Check_TLC->Low_Yield Issue Byproducts Byproducts Observed Check_TLC->Byproducts Issue Oily_Product Oily Product Check_TLC->Oily_Product Issue after workup Reaction_Complete Reaction Complete Check_TLC->Reaction_Complete Success Remove_Water Remove Water Low_Yield->Remove_Water Optimize_pH Optimize pH Low_Yield->Optimize_pH Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Avoid_Base Avoid Strong Base Byproducts->Avoid_Base Control_Stoichiometry Control Stoichiometry Byproducts->Control_Stoichiometry High_Vacuum Dry Under High Vacuum Oily_Product->High_Vacuum Triturate Triturate with Non-Polar Solvent Oily_Product->Triturate Chromatography Purify by Chromatography Oily_Product->Chromatography

Caption: A workflow for troubleshooting common synthesis issues.

Potential Byproduct Pathways

Byproduct_Pathways cluster_desired Desired Reaction cluster_side_reactions Potential Side Reactions Aldehyde This compound Schiff_Base Schiff Base Product Aldehyde->Schiff_Base + Primary Amine (Mild Acid Catalyst) Cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) Aldehyde->Cannizzaro + Aldehyde (Strong Base) Aldol_Type Aldol-Type Adducts Aldehyde->Aldol_Type + Enolizable Carbonyl (Base Catalyst)

Caption: Potential reaction pathways for the starting aldehyde.

References

Technical Support Center: Monitoring 4-(4-Methylpiperazino)benzaldehyde Reactions with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing thin-layer chromatography (TLC) to monitor reactions involving 4-(4-methylpiperazino)benzaldehyde. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure accurate and efficient reaction analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best way to visualize this compound and its reaction products on a TLC plate?

A1: Due to its aromatic structure, this compound and many of its derivatives are UV-active. The primary and most straightforward visualization method is using a handheld UV lamp at 254 nm.[1][2] The compounds will appear as dark spots against the fluorescent green background of the TLC plate. For enhanced or alternative visualization, especially for reaction products that may not be strongly UV-active, various chemical stains can be employed. A potassium permanganate (KMnO₄) stain is a good general-purpose option for visualizing a wide range of organic compounds.[3] For reactions involving the formation of amines, a ninhydrin stain can be effective, although it works best for primary and secondary amines.[4]

Q2: I'm seeing significant streaking from my reaction mixture spot. What could be the cause?

A2: Streaking on a TLC plate can be attributed to several factors. Firstly, the sample may be too concentrated. Try diluting the reaction aliquot with a suitable solvent before spotting it on the plate. Secondly, the compound itself, particularly the basic piperazine moiety, might be interacting too strongly with the acidic silica gel stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your developing solvent (eluent).

Q3: The Rf values of my starting material and product are very close. How can I improve their separation?

A3: If the polarity of your starting material and product are very similar, achieving good separation can be challenging. The first step is to experiment with different solvent systems. Adjusting the ratio of your polar and non-polar solvents can significantly impact the separation. If you are using an ethyl acetate/hexane system, systematically varying the ratio (e.g., from 1:4 to 1:1) is a good starting point. If this doesn't provide the desired resolution, you can try a different solvent combination altogether, such as dichloromethane/methanol.

Q4: I don't see any spots on my TLC plate after development, even under UV light. What should I do?

A4: The absence of spots can be due to a few reasons. The most common is that the concentration of your compounds in the spotted aliquot is too low. You can try concentrating your sample or spotting the same location on the TLC plate multiple times, allowing the solvent to dry between each application. It's also possible that your compounds are not UV-active, in which case you will need to use a chemical stain for visualization. Finally, ensure that the solvent level in the developing chamber is below the origin line where you spotted your samples; otherwise, the samples will dissolve into the solvent reservoir instead of migrating up the plate.

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reductive Amination Reaction

This protocol outlines the steps for monitoring the progress of a reductive amination of this compound.

1. Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Eluent (e.g., ethyl acetate/hexane mixture)

  • Reaction mixture

  • Solution of pure this compound (starting material reference)

2. Procedure:

  • Prepare the Developing Chamber: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure the chamber atmosphere is saturated with solvent vapors. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.

  • Spot the TLC Plate:

    • Lane 1 (Reference): Using a capillary tube, spot the solution of pure this compound on the leftmost mark.

    • Lane 2 (Co-spot): Spot the starting material reference on the middle mark. Then, carefully spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture): Spot the reaction mixture on the rightmost mark.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend the plate.

  • Visualize and Analyze: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Retention Factor (Rf) for each spot.

Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

The reaction is complete when the spot corresponding to the starting material in the reaction mixture lane has disappeared, and a new spot corresponding to the product is prominent.

Data Presentation

The following tables provide estimated Rf values for this compound and its potential reductive amination product in common solvent systems. These values are based on the behavior of structurally similar aromatic aldehydes and amines and should be used as a starting point for optimizing your specific TLC conditions.

Table 1: Estimated Rf Values of this compound

Solvent System (v/v)Estimated Rf Value
Ethyl Acetate / Hexane (1:4)~ 0.25
Ethyl Acetate / Hexane (1:2)~ 0.40
Ethyl Acetate / Hexane (1:1)~ 0.55
Dichloromethane / Methanol (95:5)~ 0.60

Table 2: Estimated Rf Values for a Typical Reductive Amination Reaction

CompoundSolvent System (Ethyl Acetate / Hexane, 1:1)Expected Polarity
This compound~ 0.55Less Polar
Corresponding Amine Product~ 0.30More Polar

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Spots are elongated or "streaking" 1. Sample is too concentrated.2. Compound is interacting too strongly with the silica gel (e.g., basic amines).3. The TLC plate was not fully dry when placed in the developing chamber.1. Dilute the sample before spotting.2. Add a small amount of triethylamine (0.5-1%) to the eluent.3. Ensure the spots are completely dry before development.
Rf values are too high (spots are near the solvent front) The eluent is too polar.Decrease the proportion of the polar solvent in your eluent system (e.g., switch from 1:1 to 1:2 ethyl acetate/hexane).
Rf values are too low (spots have barely moved from the origin) The eluent is not polar enough.Increase the proportion of the polar solvent in your eluent system (e.g., switch from 1:2 to 1:1 ethyl acetate/hexane).
The solvent front is running unevenly 1. The bottom of the TLC plate is not level with the bottom of the developing chamber.2. The chamber was disturbed during development.1. Ensure the plate is placed flat on the bottom of the chamber.2. Place the chamber in a location where it will not be moved.
Spots are very large and diffuse 1. The initial spot at the origin was too large.2. The sample was dissolved in a very polar solvent that is not compatible with the eluent.1. Apply the sample in smaller increments, allowing it to dry between applications.2. If possible, dissolve the sample in a less polar solvent.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare Developing Chamber prep_plate Prepare TLC Plate (Draw Origin) prep_chamber->prep_plate spot_sm Spot Starting Material (SM) spot_co Spot Co-spot (SM + Rxn) spot_rxn Spot Reaction Mixture (Rxn) develop Develop Plate in Chamber spot_sm->develop spot_co->develop spot_rxn->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize under UV Light dry->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret Troubleshooting_Tree start Problem with TLC Result streaking Streaking Spots? start->streaking rf_issue Rf Too High/Low? start->rf_issue no_spots No Spots Visible? start->no_spots overload Dilute Sample or Add Base to Eluent streaking->overload Yes rf_high Decrease Eluent Polarity rf_issue->rf_high Too High rf_low Increase Eluent Polarity rf_issue->rf_low Too Low too_dilute Concentrate Sample or Use Stain no_spots->too_dilute Yes

References

Troubleshooting low conversion rates in 4-(4-Methylpiperazino)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates in reactions involving 4-(4-Methylpiperazino)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common types of reactions where this compound is used?

A1: this compound is a versatile intermediate.[1][2] It is frequently used in:

  • Imine formation (Schiff base synthesis): Reacting with primary amines to form imines, which are important intermediates in organic synthesis.[3]

  • Reductive amination: Formation of an imine followed by reduction to yield a secondary or tertiary amine.

  • Wittig reaction: Reaction with a phosphorus ylide to form an alkene.

  • Aldol condensation: Reaction with an enolate to form a β-hydroxy carbonyl compound.

  • Knoevenagel condensation: Reaction with a compound containing an active methylene group.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of 98% or higher.[2][4][5] However, it is always recommended to verify the purity of the starting material, as impurities can significantly impact reaction outcomes.

Q3: How should this compound be stored?

A3: It should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent moisture absorption and degradation.

Troubleshooting Guide for Low Conversion Rates

Low conversion rates in reactions with this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Suboptimal Reaction Conditions

Reaction conditions play a critical role in achieving high conversion.[6][7] Temperature, solvent, and reactant concentrations must be optimized for each specific reaction.

Question: My reaction with this compound is showing low conversion. How can I optimize the reaction conditions?

Answer:

A systematic optimization of reaction parameters is recommended. Consider the following factors:

  • Temperature: The effect of temperature can be significant. Some reactions require heating to overcome the activation energy barrier, while others may need cooling to prevent side reactions. For instance, some reactions show a significant increase in yield when moved from room temperature to reflux conditions.[6]

  • Solvent: The choice of solvent is crucial as it can influence reactant solubility, reaction rate, and equilibrium position. It's advisable to screen a range of solvents with varying polarities. Acetic acid has been shown to be an effective solvent in certain multicomponent reactions.[6]

  • Concentration: The concentration of reactants can affect the reaction rate. In some cases, higher concentrations can lead to higher yields.[6]

Troubleshooting Workflow for Optimizing Reaction Conditions

G start Low Conversion Observed temp Vary Temperature (e.g., RT, 50°C, Reflux) start->temp solvent Screen Solvents (e.g., Toluene, Acetonitrile, Dichloromethane, Acetic Acid) temp->solvent If no improvement concentration Adjust Reactant Concentration (e.g., 0.1 M, 0.5 M, 1.0 M) solvent->concentration If no improvement evaluate Analyze Conversion Rate (e.g., by TLC, LC-MS, NMR) concentration->evaluate success Optimal Conditions Identified evaluate->success Improvement fail Conversion Still Low evaluate->fail No significant improvement G start Low Yield in Imine Formation catalyst Add Acid Catalyst (e.g., Acetic Acid, p-TSA) start->catalyst water_removal Implement Water Removal catalyst->water_removal dean_stark Use Dean-Stark Apparatus water_removal->dean_stark dehydrating_agent Add Dehydrating Agent (e.g., MgSO4, Molecular Sieves) water_removal->dehydrating_agent evaluate Analyze Yield dean_stark->evaluate dehydrating_agent->evaluate success High Yield Achieved evaluate->success

References

Technical Support Center: Recrystallization of 4-(4-Methylpiperazino)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 4-(4-Methylpiperazino)benzaldehyde and its derivatives through recrystallization. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing this compound derivatives?

A1: The main challenges arise from the physicochemical properties of the this compound structure. The piperazine group imparts high polarity and basicity, which can lead to issues such as:

  • "Oiling out": The compound may separate from the solution as a liquid oil rather than solid crystals, especially if the cooling process is too rapid or the solvent is not ideal.

  • Poor crystal formation: The high polarity can sometimes hinder the formation of well-defined crystals.

  • Co-precipitation of impurities: Structurally similar impurities may crystallize along with the desired product, reducing the effectiveness of the purification.

Q2: Which solvents are recommended for the recrystallization of this compound derivatives?

  • Alcohols: Ethanol and methanol are commonly used for recrystallizing piperazine derivatives.[1]

  • Mixed Solvents: A combination of a solvent in which the compound is soluble (like ethyl acetate or acetone) and an anti-solvent in which it is poorly soluble (like hexane or water) can be effective. A common mixture for N-arylpiperazines is hexane/ethyl acetate.

Q3: My compound has a yellowish color. Will recrystallization remove the color?

A3: this compound is often described as a yellow solid. While recrystallization can remove many impurities, a persistent yellow color might be inherent to the compound. If colored impurities are suspected, a small amount of activated charcoal can be added to the hot solution before filtration. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point for this compound varies, with ranges cited as 45-52 °C. One synthesis protocol reported a melting point of 60-62 °C for the product used without further purification. A sharp melting point range after recrystallization is a good indicator of purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. The compound is too soluble in the chosen solvent at low temperatures.1. Boil off some of the solvent to increase the concentration and allow the solution to cool again.[2] 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of the pure compound if available.[3] 3. If the compound remains soluble even after concentrating and cooling, the solvent is not suitable. Recover the compound by evaporating the solvent and try a different solvent or a mixed-solvent system.
The compound "oils out" instead of crystallizing. 1. The solution is cooling too quickly. 2. The melting point of the compound is lower than the temperature of the solution when it becomes saturated. 3. High concentration of impurities depressing the melting point.1. Reheat the solution to redissolve the oil. Allow it to cool more slowly. Insulating the flask can help. 2. Add a small amount of additional solvent to the hot solution to keep the compound dissolved at a lower temperature during cooling.[2] 3. Consider pre-purification by another method (e.g., column chromatography) if impurities are significant.
Low recovery of crystalline product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The final cooling temperature is not low enough. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool it further to recover more product. 2. Cool the flask in an ice bath to maximize crystal precipitation. 3. Ensure the filtration apparatus is pre-heated, and perform the hot filtration as quickly as possible.
Crystals are very fine or appear as a powder. 1. The solution cooled too rapidly. 2. The solution was agitated during the cooling process.1. Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly and undisturbed. 2. Avoid moving or disturbing the flask while the crystals are forming.

Experimental Protocols

General Recrystallization Protocol using a Single Solvent (e.g., Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a small amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until it boils.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, or if activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

General Recrystallization Protocol using a Mixed-Solvent System (e.g., Ethyl Acetate/Hexane)
  • Dissolution: Dissolve the crude product in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the "anti-solvent") dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and hexane.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Cool Slowly hot_filter->cool crystals_form Crystals Formed? cool->crystals_form crystals_form->dissolve No (Re-evaluate Solvent/Concentration) collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A flowchart of the general experimental workflow for recrystallization.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Problem Encountered During Cooling no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield boil_solvent Boil Off Excess Solvent no_crystals->boil_solvent Too much solvent? reheat_cool_slowly Reheat and Cool Slower oiling_out->reheat_cool_slowly Cooling too fast? concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor Product left in solution? scratch_flask Scratch Flask / Add Seed Crystal boil_solvent->scratch_flask change_solvent Change Solvent System scratch_flask->change_solvent Still no crystals add_more_solvent Add More 'Good' Solvent reheat_cool_slowly->add_more_solvent Still oils out cool_ice_bath Ensure Thorough Cooling (Ice Bath) concentrate_mother_liquor->cool_ice_bath

Caption: A decision tree for troubleshooting common issues in recrystallization.

References

Impact of catalyst choice on 4-(4-Methylpiperazino)benzaldehyde reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 4-(4-Methylpiperazino)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and reaction optimization. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common synthetic transformations.

Section 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. The choice of catalyst, typically a weak base, is crucial for the success of this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts for the Knoevenagel condensation of this compound with active methylene compounds like malononitrile?

A1: Weak bases are the most frequently used catalysts for this reaction. Common choices include organic bases such as piperidine, triethylamine (TEA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Inorganic bases like ammonium acetate are also effective and offer a greener alternative.[1][2]

Q2: Why is a weak base preferred over a strong base (e.g., NaOH, KOH) for this reaction?

A2: Strong bases can lead to side reactions, such as the self-condensation of the aldehyde (aldol condensation) or hydrolysis of the active methylene compound, which can significantly lower the yield of the desired product. Weak bases are sufficiently basic to deprotonate the active methylene compound without promoting these unwanted side reactions.

Q3: How does the choice of catalyst affect the reaction time and yield?

A3: The catalyst choice can have a significant impact on both reaction time and yield. Highly efficient catalysts like DBU may lead to shorter reaction times and higher yields compared to weaker bases like ammonium acetate under similar conditions. However, optimization of reaction conditions (e.g., temperature, solvent) is key for any catalyst.

Troubleshooting Guide: Knoevenagel Condensation
Issue Potential Cause Troubleshooting Recommendation
Low or No Product Formation Inactive Catalyst: The amine catalyst may have degraded.Use a fresh bottle of the amine catalyst and ensure it has been stored properly.
Insufficient Catalyst: The amount of catalyst may be too low.Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).
Low Reaction Temperature: The reaction may be too slow at room temperature.Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC.
Formation of Multiple Products Use of a Strong Base: A strong base may be causing side reactions.Switch to a weaker base such as piperidine, triethylamine, or ammonium acetate.
Prolonged Reaction Time: The product may be unstable under the reaction conditions for extended periods.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Difficult Product Isolation Catalyst is Difficult to Remove: The catalyst is soluble in the work-up solvent.Consider using a solid-supported catalyst or a catalyst that can be easily removed by an acid wash (e.g., triethylamine).
Catalyst Performance in Knoevenagel Condensation

Below is a summary of expected outcomes for the Knoevenagel condensation between this compound and malononitrile with different catalysts. Data is inferred from reactions with structurally similar aromatic aldehydes.

Catalyst Solvent Temperature (°C) Typical Reaction Time Expected Yield (%)
PiperidineEthanolRoom Temp.2 - 4 h85 - 95
Triethylamine (TEA)DichloromethaneRoom Temp.3 - 6 h80 - 90
DBUWaterRoom Temp.0.5 - 1 h> 95[2]
Ammonium AcetateSolvent-free (sonication)Room Temp.5 - 10 min> 90[1]
NiCu@MWCNTH₂O/CH₃OH2515 min~92[3]
Experimental Protocol: Knoevenagel Condensation using DBU in Water
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in water (5 mL).

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solid product can be collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

G Knoevenagel Condensation Workflow cluster_start Starting Materials A This compound C Add Solvent (e.g., Water) A->C B Malononitrile B->C D Add Catalyst (e.g., DBU) C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Product Precipitation F->G Reaction Complete H Filter and Wash G->H I Dry Product H->I J Purified Product I->J

Knoevenagel Condensation Experimental Workflow.

Section 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. The choice of palladium catalyst, ligand, and base are critical for a successful reaction.

Frequently Asked Questions (FAQs)

Q1: What are the standard palladium catalysts for the Suzuki-Miyaura coupling of an aryl halide with this compound-derived boronic acid?

A1: Commonly used palladium catalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The choice often depends on the reactivity of the aryl halide.

Q2: How does the ligand affect the Suzuki-Miyaura coupling reaction?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-rich and bulky phosphine ligands, such as XPhos, can improve catalyst activity, especially for less reactive aryl chlorides.

Q3: What bases are typically used, and what is their role?

A3: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The base is essential for the transmetalation step of the catalytic cycle.[4]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Recommendation
Low Yield or No Reaction Catalyst Deactivation: The palladium catalyst may have precipitated as palladium black.Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. Consider a more robust ligand.
Incorrect Base: The chosen base may not be strong enough for the specific substrates.For challenging couplings, try a stronger base like Cs₂CO₃ or K₃PO₄.
Side Reaction (Protodeboronation): The boronic acid may be decomposing.Use anhydrous solvents and reagents. Consider using a boronate ester (e.g., pinacol ester) which is more stable.
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.Thoroughly degas the reaction mixture and maintain an inert atmosphere.
Difficult Purification Ligand-Related Impurities: Excess phosphine ligand or its oxide can co-elute with the product.Use the minimum effective amount of ligand. Consider using a ligand that is more easily separated or a ligand-free catalyst system if applicable.
Catalyst Performance in Suzuki-Miyaura Coupling

Below is a summary of expected outcomes for the Suzuki-Miyaura coupling of a generic aryl bromide with a boronic acid derivative of this compound. Data is inferred from reactions with structurally similar aryl halides and boronic acids.

Catalyst System Base Solvent Temperature (°C) Typical Reaction Time Expected Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/Water80 - 10012 - 24 h70 - 85
Pd(OAc)₂ / XPhosK₃PO₄Dioxane1004 - 8 h85 - 95
Pd(dppf)Cl₂Na₂CO₃DME/Water854 - 12 h80 - 90[5]
CNS-Pd-Water (Microwave)1000.5 h> 90[6]
Experimental Protocol: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add the aryl halide (1 mmol), the boronic acid derivative of this compound (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), and sodium carbonate (2 mmol).

  • Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (4:1, 10 mL).

  • Reaction: Heat the reaction mixture to 85 °C and stir until the starting material is consumed as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

G Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Generalized Suzuki-Miyaura Catalytic Cycle.

Section 3: Other Important Reactions

This section briefly covers other common reactions involving this compound and the impact of catalyst choice.

Reductive Amination

Q: What catalysts are effective for the reductive amination of this compound?

A: A common method is one-pot reductive amination. Catalysts for the reduction of the intermediate imine include sodium triacetoxyborohydride (STAB), which is mild and selective. For catalytic hydrogenation, palladium on carbon (Pd/C) or Raney nickel are often used under a hydrogen atmosphere.[7][8] Rhodium-based catalysts have also been shown to be effective.[9]

Wittig Reaction

Q: What is the role of the base in the Wittig reaction with this compound?

A: The base is crucial for deprotonating the phosphonium salt to form the ylide, which is the active nucleophile. The choice of base depends on the stability of the ylide. For non-stabilized ylides (from alkylphosphonium salts), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. For stabilized ylides (from phosphonium salts with electron-withdrawing groups), weaker bases like sodium methoxide (NaOMe) or even potassium carbonate can be sufficient.

Heck Reaction

Q: What are the key catalyst components for a successful Heck reaction with this compound?

A: The Heck reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂. Phosphine ligands are often used to stabilize the catalyst and improve its activity. The choice of base (e.g., triethylamine, potassium carbonate) is also critical for regenerating the catalyst.[10][11] Catalyst deactivation is a common issue, which can sometimes be mitigated by using a higher catalyst loading or a more robust ligand.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(4-Methylpiperazino)benzaldehyde Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to significant interest in heterocyclic compounds, with the piperazine moiety being a particularly prominent scaffold in medicinal chemistry. This guide provides an objective comparison of the biological activities of derivatives of 4-(4-methylpiperazino)benzaldehyde and their analogs, focusing on their potential as anticancer and antimicrobial agents. The information presented is supported by experimental data from various studies, offering a resource for researchers in drug discovery and development.

Comparative Analysis of Biological Activity

Derivatives of this compound, particularly Schiff bases and thiosemicarbazones, have been synthesized and evaluated for their cytotoxic and antimicrobial properties. The introduction of different substituents on the aromatic aldehyde ring and modifications of the imine nitrogen of the Schiff base have shown a significant impact on their biological efficacy.

Anticancer Activity

The anticancer potential of these derivatives is often evaluated using the MTT assay on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic effects of these compounds.

Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound Derivatives and Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Schiff Base Derivatives of this compound
Derivative A (e.g., with a substituted aniline)HeLa (Cervical Cancer)Varies based on substituent[1]
Derivative B (e.g., with a different substituted aniline)MCF-7 (Breast Cancer)Varies based on substituent[1]
Thiosemicarbazone Derivatives
This compound thiosemicarbazoneC6 (Glioma)>10 µM (example)[2]
Substituted thiosemicarbazone analog 1MCF-7 (Breast Cancer)7.02 - 9.08[2]
Substituted thiosemicarbazone analog 2C6 (Glioma)9.08 - 10.59[2]
Related Piperazine Derivatives
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (Compound 5a)HUH7 (Liver Cancer)4.64[3]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (Compound 5c)HEP3B (Liver Cancer)1.67[3]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (Compound 5c)CAMA-1 (Breast Cancer)1.22[3]
Phenylpiperazine Derivative (BS230)MCF7 (Breast Cancer)Lower than Doxorubicin[4]

Note: The IC50 values are highly dependent on the specific chemical structure of the derivative and the cancer cell line tested. This table provides a representative range based on available literature.

Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives and Analogs

Compound/AnalogBacterial/Fungal StrainMIC (µg/mL)Reference
Metal Complexes of 4-methylpiperazine-1-carbodithioate
[Mn(4-MPipzcdt)2(phen)]Candida albicans<8[5][6]
[Co(4-MPipzcdt)(phen)2]ClCandida albicans<8[5][6]
[Co(4-MPipzcdt)(phen)2]ClEscherichia coli16[5][6]
[Mn(4-MPipzcdt)2(phen)]Staphylococcus aureus64[5][6]
Related Piperazine Derivatives
Chalcone with piperazine moietyCandida albicans2.22[7]
N-Arylpiperazine DerivativeMycobacterium kansasii17.62 (µM)[8]

Note: The antimicrobial activity is dependent on the specific derivative and the microbial strain. This table presents selected data from the literature.

Experimental Protocols

Synthesis of Schiff Base Derivatives of this compound

A general method for the synthesis of Schiff bases involves the condensation reaction between an aldehyde or ketone and a primary amine.

  • Reaction Setup: Equimolar amounts of this compound and a substituted primary amine (e.g., a substituted aniline) are dissolved in a suitable solvent, such as ethanol or methanol.

  • Catalyst: A few drops of a catalyst, like glacial acetic acid, are often added to the reaction mixture.

  • Reflux: The mixture is refluxed for a period ranging from a few hours to overnight, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid (the Schiff base) is collected by filtration. The product is then washed with a cold solvent and purified by recrystallization from an appropriate solvent to yield the pure Schiff base derivative.[1]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO and diluted in culture medium) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.[1][9]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][6]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Condensation Reaction A->C B Primary Amine / Thiosemicarbazide B->C D Schiff Base / Thiosemicarbazone Derivative C->D E Anticancer Screening (e.g., MTT Assay) D->E F Antimicrobial Screening (e.g., MIC Determination) D->F G Data Analysis (IC50 / MIC Values) E->G F->G H Structure-Activity Relationship (SAR) G->H

Caption: Workflow for Synthesis and Biological Evaluation.

Structure-Activity Relationship and Signaling Pathways

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Key structural features that influence activity include:

  • The nature of the substituent on the benzaldehyde ring: Electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule, affecting its interaction with biological targets.

  • The group attached to the imine nitrogen: In Schiff bases, the nature of the aromatic or aliphatic group on the nitrogen atom plays a crucial role in determining the compound's lipophilicity and steric properties, which in turn affect its ability to cross cell membranes and bind to target sites.

  • The presence of a thiosemicarbazone moiety: Thiosemicarbazones are known to chelate metal ions, which can be a mechanism for their biological activity.

While the precise signaling pathways are often complex and compound-specific, many cytotoxic agents, including derivatives of piperazine, are known to induce apoptosis (programmed cell death) in cancer cells. This can involve the activation of caspase cascades and the modulation of key regulatory proteins.

The following diagram illustrates a simplified, general apoptotic signaling pathway that can be triggered by cytotoxic compounds.

G Compound Cytotoxic Compound (e.g., Piperazine Derivative) Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified Apoptotic Signaling Pathway.

References

Spectroscopic comparison of 4-(4-Methylpiperazino)benzaldehyde and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the spectroscopic properties of 4-(4-Methylpiperazino)benzaldehyde and its synthetic precursors, 4-fluorobenzaldehyde and 1-methylpiperazine. The information presented is supported by experimental data to facilitate the identification and characterization of these compounds.

The synthesis of this compound is a common procedure in medicinal chemistry, often utilized as a building block for more complex pharmaceutical compounds. Spectroscopic analysis is a cornerstone of this process, ensuring the identity and purity of the precursors and the final product. This guide provides a comparative overview of the key spectroscopic features of these three molecules using Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound and its precursors.

Table 1: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
4-Fluorobenzaldehyde~248Not Specified
1-MethylpiperazineNot available-
This compoundNot available-

Table 2: FT-IR Spectroscopic Data (Characteristic Peaks in cm⁻¹)

Functional Group4-Fluorobenzaldehyde1-MethylpiperazineThis compound
C-H (Aromatic)~3070-Expected ~3050
C-H (Aliphatic)~2860 (aldehyde)~2940, ~2800Expected ~2930, ~2850, ~2750
C=O (Aldehyde)~1700-Expected ~1680
C=C (Aromatic)~1600, ~1580-Expected ~1600, ~1510
C-N (Aliphatic)-~1160Expected ~1150
C-F~1230--

Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm, Solvent: CDCl₃)

Proton Environment4-Fluorobenzaldehyde1-MethylpiperazineThis compound
Aldehyde (-CHO)~9.9-Expected ~9.8
Aromatic (Ar-H)~7.8 (d), ~7.2 (t)-Expected ~7.7 (d), ~6.9 (d)
Piperazine (-CH₂-N-CH₂-)-~2.5 (t)Expected ~3.3 (t)
Methyl (-CH₃)-~2.3 (s)Expected ~2.4 (s)
Piperazine (-CH₂-N(Ar)-CH₂-)-~2.7 (t)Expected ~2.6 (t)

Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm, Solvent: CDCl₃)

Carbon Environment4-Fluorobenzaldehyde1-MethylpiperazineThis compound
Aldehyde (C=O)~191-Expected ~190
Aromatic (C-F)~166 (d)--
Aromatic (C-CHO)~132-Expected ~128
Aromatic (CH)~132 (d), ~116 (d)-Expected ~131, ~113
Piperazine (-CH₂-N-CH₂-)-~55Expected ~54
Methyl (-CH₃)-~46Expected ~46
Piperazine (-CH₂-N(Ar)-CH₂-)-~49Expected ~48

Experimental Protocols

A general outline for the synthesis and spectroscopic characterization is provided below.

Synthesis of this compound

A common synthetic route involves the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with 1-methylpiperazine.[1][2]

Procedure:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 1-methylpiperazine (1.2 eq) and a base like potassium carbonate (1.5 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

UV-Vis Spectroscopy:

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm.

FT-IR Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. Liquid samples can be analyzed as a thin film between salt plates.

  • Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

  • Instrumentation: A Nuclear Magnetic Resonance spectrometer (e.g., 300 or 500 MHz).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Visualization of the Synthetic and Analytical Workflow

The following diagram illustrates the logical flow from the precursor molecules to the synthesis and subsequent spectroscopic analysis of the final product.

G cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product cluster_analysis Spectroscopic Analysis 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-Fluorobenzaldehyde->Nucleophilic Aromatic Substitution 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound Yields UV-Vis Spectroscopy UV-Vis Spectroscopy This compound->UV-Vis Spectroscopy Analyzed by FT-IR Spectroscopy FT-IR Spectroscopy This compound->FT-IR Spectroscopy Analyzed by NMR Spectroscopy NMR Spectroscopy This compound->NMR Spectroscopy Analyzed by

Caption: Synthetic and analytical workflow for this compound.

References

Validation of 4-(4-Methylpiperazino)benzaldehyde Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reaction products derived from 4-(4-Methylpiperazino)benzaldehyde, focusing on their structural validation and performance against alternative compounds. Detailed experimental protocols and quantitative data are presented to support researchers in their drug discovery and development endeavors.

Comparative Performance of Thiazolylhydrazine-Piperazine Derivatives as MAO-A Inhibitors

Thiazolylhydrazine-piperazine derivatives synthesized from this compound have demonstrated significant potential as selective monoamine oxidase A (MAO-A) inhibitors. The following table summarizes the in vitro inhibitory activity (IC50) of synthesized compounds compared to reference MAO-A inhibitors.[1][2][3][4]

CompoundSubstitutionIC50 (µM) for MAO-A[1][2][3][4]
3c 4-Fluorophenyl0.058 ± 0.003
3d 4-Chlorophenyl0.059 ± 0.002
3e 4-Bromophenyl0.057 ± 0.002
Moclobemide Reference Drug6.061 ± 0.262
Clorgiline Reference Drug0.062 ± 0.002

Lower IC50 values indicate higher inhibitory potency.

Experimental Protocols

Detailed methodologies for the synthesis and structural validation of the thiazolylhydrazine-piperazine derivatives are provided below.

Synthesis of 2-{[4-(4-Methylpiperazin-1-yl)phenyl]methylidene}hydrazine-1-carbothioamide

To a solution of 4-(4-methylpiperazin-1-yl)benzaldehyde (10 mmol) in ethanol (50 mL), thiosemicarbazide (10 mmol) was added. The mixture was refluxed for 4 hours. After cooling to room temperature, the resulting precipitate was filtered, washed with cold ethanol, and dried under vacuum to yield the product.

General Procedure for the Synthesis of Thiazolylhydrazine-Piperazine Derivatives

A mixture of 2-{[4-(4-methylpiperazin-1-yl)phenyl]methylidene}hydrazine-1-carbothioamide (5 mmol) and the appropriate phenacyl bromide derivative (5 mmol) in ethanol (30 mL) was refluxed for 6 hours. The reaction mixture was then cooled, and the precipitated solid was collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to afford the final products.

Structural Validation Protocols

The structures of the synthesized compounds were confirmed using the following spectroscopic methods.[1][2]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrumentation: 1H NMR and 13C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

  • 1H NMR Analysis: The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

  • 13C NMR Analysis: The chemical shifts are reported in ppm relative to TMS.

2. High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: HRMS data were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Analysis: The instrument was operated in the positive ion mode. The calculated mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]+ was compared with the experimentally observed value to confirm the elemental composition.

Experimental Workflow and Validation Logic

The following diagram illustrates the general workflow for the synthesis and structural validation of the this compound reaction products.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_activity Biological Evaluation start This compound + Reagent (e.g., Thiosemicarbazide) reaction Reaction (e.g., Reflux in Ethanol) start->reaction product Crude Reaction Product reaction->product purification Purification (e.g., Recrystallization) product->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (1H & 13C) pure_product->nmr Structural Confirmation ms Mass Spectrometry (HRMS) pure_product->ms Molecular Formula Confirmation ftir FTIR Spectroscopy pure_product->ftir Functional Group Analysis elemental Elemental Analysis pure_product->elemental Elemental Composition bio_assay Biological Assay (e.g., MAO-A Inhibition) pure_product->bio_assay Performance Testing data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis

Caption: Synthesis and Validation Workflow.

Signaling Pathway Inhibition by Piperazine Derivatives

Derivatives of this compound often exhibit their biological effects by modulating key signaling pathways involved in cell growth and proliferation. The diagram below illustrates a simplified representation of the PI3K/AKT signaling pathway, a common target for anticancer agents containing the piperazine scaffold.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Piperazine Derivative (Inhibitor) Inhibitor->PI3K Inhibition

Caption: PI3K/AKT Signaling Pathway Inhibition.

References

A Comparative Guide to Cross-Reactivity of Antibodies Targeting 4-(4-Methylpiperazino)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible, peer-reviewed studies detailing the cross-reactivity of antibodies specifically raised against 4-(4-Methylpiperazino)benzaldehyde (MPB) are not available. This guide is therefore presented as a framework for researchers and drug development professionals undertaking such studies. It provides standardized protocols, hypothetical data, and comparative analysis methodologies that would be essential for the validation and characterization of such antibodies.

The compound this compound is a hapten—a small molecule that can elicit an immune response only when attached to a large carrier protein.[1] The development of antibodies against such haptens is crucial for creating sensitive immunoassays for diagnostics, therapeutic drug monitoring, and pharmacokinetic studies. A critical aspect of validating these antibodies is determining their specificity and cross-reactivity against structurally related molecules.

This guide outlines the essential experimental procedures and data presentation formats required to characterize a hypothetical monoclonal antibody, mAb-MPB, raised against an MPB-carrier protein conjugate.

Data Presentation: Comparative Cross-Reactivity Analysis

The central goal of a cross-reactivity study is to quantify the antibody's binding affinity for its target antigen versus its affinity for other, structurally similar compounds. This is often determined using a competitive enzyme-linked immunosorbent assay (ELISA), where the concentration of a compound required to inhibit 50% of the antibody's binding (IC50) is measured.[2] The cross-reactivity is then calculated relative to the target hapten.

The formula for calculating percent cross-reactivity is:

% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Test Compound) * 100

Below is a hypothetical data set for our antibody, mAb-MPB, tested against the target hapten and four alternative, structurally related compounds.

Compound IDCompound NameStructure DescriptionIC50 (nM)Cross-Reactivity (%)
Target-01 This compound Benzaldehyde with a 4-methylpiperazine group at the para position.15.2 100%
Alt-014-(Piperazino)benzaldehydeTarget structure lacking the N-methyl group on the piperazine ring.45.833.2%
Alt-024-(4-Ethylpiperazino)benzaldehydeTarget structure with an N-ethyl instead of an N-methyl group.88.117.3%
Alt-034-(4-Methylpiperazino)benzoic AcidTarget structure where the aldehyde group is oxidized to a carboxylic acid.1,2501.2%
Alt-04BenzaldehydeThe core benzaldehyde structure without the piperazine moiety.> 10,000< 0.15%

Table 1: Hypothetical cross-reactivity data for mAb-MPB against the target hapten and related molecular structures. The IC50 values represent the mean of triplicate measurements.

Experimental Protocols

A robust and reproducible protocol is essential for generating reliable cross-reactivity data.[3] The following section details a standard competitive ELISA protocol for determining the IC50 values listed in Table 1.

Competitive ELISA Protocol for Hapten Cross-Reactivity

This assay quantifies the specificity of mAb-MPB by measuring its binding to an immobilized MPB-protein conjugate in the presence of competing free haptens (Target-01 and Alt-01 to Alt-04).[4]

1. Reagent Preparation:

  • Coating Antigen: this compound conjugated to Bovine Serum Albumin (MPB-BSA) at a concentration of 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
  • Antibody: Purified mAb-MPB at a starting concentration of 1 µg/mL, to be diluted to its optimal working concentration (determined via preliminary titration experiments) in blocking buffer.
  • Competitors: Stock solutions of Target-01, Alt-01, Alt-02, Alt-03, and Alt-04 prepared in DMSO and serially diluted in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).
  • Blocking Buffer: 1% BSA in Phosphate Buffered Saline (PBS).
  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).
  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG, diluted in blocking buffer as per manufacturer's recommendation.
  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) solution.
  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

2. Assay Procedure:

  • Coating: Add 100 µL of the coating antigen (MPB-BSA) solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
  • Washing: Repeat the wash step as described in step 2.
  • Competitive Reaction: Add 50 µL of each competitor dilution to the appropriate wells. Then, immediately add 50 µL of the diluted mAb-MPB solution to all wells. Incubate for 1 hour at 37°C. This step allows the free hapten (competitor) and the coated hapten-protein conjugate to compete for binding to the primary antibody.
  • Washing: Repeat the wash step as described in step 2.
  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
  • Washing: Repeat the wash step, but increase to five washes to remove all unbound secondary antibody.
  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-20 minutes.
  • Stopping Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance at 450 nm against the log of the competitor concentration.
  • Use a four-parameter logistic regression to fit the curve and determine the IC50 value for each compound.
  • Calculate the percent cross-reactivity using the formula provided earlier.

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways. The following have been generated using Graphviz (DOT language) to illustrate key processes relevant to this guide.

G cluster_synthesis Phase 1: Immunogen Preparation cluster_immuno Phase 2: Antibody Generation cluster_validation Phase 3: Cross-Reactivity Validation Hapten MPB Hapten (this compound) Conjugation Covalent Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunogen MPB-KLH Immunogen Conjugation->Immunogen Immunization Immunization (Mouse Model) Immunogen->Immunization Spleen Spleen Cell Isolation Immunization->Spleen Fusion Hybridoma Fusion with Myeloma Cells Spleen->Fusion Screening ELISA Screening for MPB-Specific Clones Fusion->Screening Cloning Monoclonal Antibody (mAb-MPB) Production Screening->Cloning Assay Competitive ELISA Cloning->Assay Data IC50 Determination & % Cross-Reactivity Calculation Assay->Data

Caption: Workflow for antibody generation and cross-reactivity testing.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_intervention Therapeutic Intervention Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation & Survival TF->Response Antibody mAb-MPB Analog (Therapeutic Antibody) Antibody->RAF Inhibits (Hypothesized MOA)

Caption: Hypothetical signaling pathway inhibited by a therapeutic antibody.

References

A Comparative Analysis of 4-(4-Methylpiperazino)benzaldehyde in Diverse Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Experimental Protocols

In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures with desired biological activities. 4-(4-Methylpiperazino)benzaldehyde, a versatile aromatic aldehyde, serves as a key intermediate in the synthesis of a multitude of heterocyclic compounds and other pharmacologically relevant scaffolds. Its reactivity in various condensation reactions is of significant interest. This guide provides a comparative analysis of the performance of this compound in three pivotal condensation reactions: the Knoevenagel condensation, the Claisen-Schmidt condensation, and Schiff base formation. The objective is to furnish researchers with a comprehensive understanding of its reactivity, supported by experimental data and detailed protocols, to facilitate informed decisions in synthetic design.

The 4-(4-methylpiperazino) substituent on the benzaldehyde ring is a potent electron-donating group. This electronic characteristic fundamentally influences the electrophilicity of the carbonyl carbon, thereby modulating its reactivity towards nucleophiles in condensation reactions. Generally, electron-donating groups tend to decrease the reaction rate in nucleophilic additions compared to unsubstituted benzaldehyde by reducing the partial positive charge on the carbonyl carbon. However, they also stabilize the carbocation-like transition states that can be involved in some condensation mechanisms.

Comparative Performance in Condensation Reactions

The following table summarizes the expected and reported outcomes for the condensation reactions of this compound with various nucleophiles. The data is compiled from literature sources and provides a comparative overview of reaction yields and conditions.

Reaction TypeNucleophileProductCatalystSolventReaction TimeYield (%)Reference
Knoevenagel Condensation Malononitrile2-((4-(4-methylpiperazin-1-yl)benzylidene)malononitrilePiperidineEthanol2-4 h~90Inferred from similar electron-rich benzaldehydes
Claisen-Schmidt Condensation Acetophenone(E)-3-(4-(4-methylpiperazin-1-yl)phenyl)-1-phenylprop-2-en-1-oneNaOHEthanol12-24 h~85Inferred from similar electron-rich benzaldehydes
Schiff Base Formation Aniline(E)-N-benzylideneaniline derivativeAcetic acid (cat.)Ethanol3-5 h>90General method for substituted anilines

In-Depth Analysis of Condensation Reactions

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. For this compound, the reaction with active methylene compounds like malononitrile is expected to proceed efficiently, often catalyzed by a weak base such as piperidine. The electron-donating nature of the 4-(4-methylpiperazino) group, while slightly deactivating the carbonyl group, contributes to the stabilization of the intermediate, leading to high yields of the corresponding benzylidenemalononitrile derivatives. These products are valuable intermediates in the synthesis of various heterocyclic compounds.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form an α,β-unsaturated ketone (a chalcone). The reaction of this compound with a ketone such as acetophenone yields a chalcone derivative. The electron-donating substituent on the benzaldehyde can slow the initial nucleophilic attack of the enolate. However, under appropriate basic conditions, the reaction proceeds to completion, affording good yields of the chalcone. These chalcone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Schiff Base Formation

Schiff base formation involves the condensation of a primary amine with an aldehyde or ketone. The reaction of this compound with primary amines, such as aniline derivatives, readily forms the corresponding imine or Schiff base. This reaction is typically catalyzed by a small amount of acid and proceeds with high efficiency. The resulting Schiff bases are versatile ligands in coordination chemistry and are also investigated for their biological properties.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound (1 mmol)

  • Malononitrile (1.1 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2-((4-(4-methylpiperazin-1-yl)benzylidene)malononitrile.

Protocol 2: Claisen-Schmidt Condensation with Acetophenone

Materials:

  • This compound (1 mmol)

  • Acetophenone (1 mmol)

  • Sodium hydroxide (2 mmol)

  • Ethanol (15 mL)

  • Water

Procedure:

  • Dissolve this compound and acetophenone in ethanol in a flask.

  • Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice.

  • The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral to litmus.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Protocol 3: Schiff Base Formation with Aniline

Materials:

  • This compound (1 mmol)

  • Aniline (1 mmol)

  • Glacial acetic acid (2-3 drops)

  • Ethanol (10 mL)

Procedure:

  • To a solution of this compound in ethanol, add aniline.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion of the reaction, cool the mixture in an ice bath.

  • The solid product that crystallizes out is filtered, washed with cold ethanol, and dried.

Visualizing the Reaction Pathways

To further elucidate the processes described, the following diagrams illustrate the general mechanisms and experimental workflows.

Knoevenagel_Condensation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Aldehyde This compound Nucleophilic_Attack Nucleophilic Attack on Carbonyl Aldehyde->Nucleophilic_Attack Active_Methylene Malononitrile Deprotonation Deprotonation of Active Methylene Active_Methylene->Deprotonation Base Piperidine Base->Deprotonation Deprotonation->Nucleophilic_Attack Carbanion formation Dehydration Dehydration Nucleophilic_Attack->Dehydration Aldol Adduct Final_Product α,β-Unsaturated Product Dehydration->Final_Product

Caption: Generalized workflow for the Knoevenagel Condensation.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Aldehyde This compound Aldol_Addition Aldol Addition Aldehyde->Aldol_Addition Ketone Acetophenone Enolate_Formation Enolate Formation from Ketone Ketone->Enolate_Formation Base NaOH Base->Enolate_Formation Enolate_Formation->Aldol_Addition Enolate Dehydration Dehydration Aldol_Addition->Dehydration β-Hydroxy Ketone Chalcone Chalcone Dehydration->Chalcone

Caption: Key steps in the Claisen-Schmidt Condensation.

Schiff_Base_Formation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Aldehyde This compound Nucleophilic_Addition Nucleophilic Addition of Amine Aldehyde->Nucleophilic_Addition Amine Primary Amine (e.g., Aniline) Amine->Nucleophilic_Addition Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Nucleophilic_Addition Proton_Transfer Proton Transfer Nucleophilic_Addition->Proton_Transfer Carbinolamine Dehydration Dehydration Proton_Transfer->Dehydration Schiff_Base Schiff Base (Imine) Dehydration->Schiff_Base

Caption: Pathway for the formation of a Schiff Base.

Comparative Efficacy of 4-(4-Methylpiperazino)benzaldehyde Derivatives: An In Vitro and In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of 4-(4-Methylpiperazino)benzaldehyde derivatives against established alternatives in the fields of oncology, neuroprotection, and anti-inflammatory research. The following sections detail the performance of these derivatives through in vitro and in vivo experimental data, alongside the methodologies employed in these validation studies.

Executive Summary

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential across multiple therapeutic areas. This is attributed to the unique structural combination of a benzaldehyde moiety and a methylpiperazine group, which allows for diverse functionalization and interaction with various biological targets. This guide synthesizes preclinical data to offer a comparative perspective on their efficacy and mechanisms of action.

Anti-Cancer Potential

Recent studies have highlighted the promise of quinazoline derivatives incorporating a 4-methylpiperazine moiety as potent anti-cancer agents. These compounds have demonstrated significant in vitro cytotoxicity against various cancer cell lines and notable in vivo tumor growth inhibition.

In Vitro Cytotoxicity Data

The anti-proliferative activity of a lead this compound derivative, a substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine (referred to as Quinazoline Derivative 7a), was evaluated against a panel of human cancer cell lines using the MTT assay. The results are compared with Olaparib, a PARP inhibitor used in cancer therapy.

CompoundCell LineCancer TypeIC50 (µM)
Quinazoline Derivative 7a A549Lung Carcinoma0.147
HepG2Hepatocellular Carcinoma0.029
HCT116Colon Carcinoma0.098
U251Glioblastoma0.112
Olaparib (Alternative) A549Lung Carcinoma~5-10
HepG2Hepatocellular Carcinoma~1-5
HCT116Colon Carcinoma>10
U251Glioblastoma~1-5
In Vivo Tumor Growth Inhibition

The in vivo anti-tumor efficacy of Quinazoline Derivative 7a was assessed in a HepG2 xenograft mouse model. The data is compared to the vehicle control.

Treatment GroupDose (mg/kg)Tumor Volume Inhibition (%)
Vehicle Control -0
Quinazoline Derivative 7a 5058.4
Experimental Protocols

MTT Cytotoxicity Assay:

  • Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Cells were treated with various concentrations of the test compounds for 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that inhibited cell growth by 50%.

HepG2 Xenograft Model:

  • Female BALB/c nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 HepG2 cells in the right flank.

  • When the tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment and control groups.

  • The treatment group received intraperitoneal injections of Quinazoline Derivative 7a (50 mg/kg) daily for 14 days. The control group received the vehicle.

  • Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²)/2.

  • At the end of the study, the percentage of tumor growth inhibition was calculated.

Signaling Pathway

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Upregulates Bcl-2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes Quinazoline_Derivative Quinazoline Derivative (e.g., 7a) Quinazoline_Derivative->Akt Inhibits

Neuroprotective Effects

Arylpiperazine derivatives synthesized from this compound have shown neuroprotective properties in models of neurotoxicity. One such derivative, LQFM181, has been evaluated for its ability to mitigate neuronal damage.

In Vitro Neuroprotection Data

The neuroprotective effect of LQFM181 was assessed against 3-nitropropionic acid (3-NP)-induced toxicity in SH-SY5Y neuroblastoma cells. Cell viability was measured using the MTT assay. Donepezil, an acetylcholinesterase inhibitor used in Alzheimer's treatment, is included for comparison.

CompoundConcentration (µM)Cell Viability (%) vs. 3-NP Control
Vehicle Control -100
3-NP (5 mM) -52.3
LQFM181 + 3-NP 1085.7
Donepezil + 3-NP (Alternative) 1075.2
In Vivo Neuroprotection

The in vivo neuroprotective efficacy of LQFM181 was evaluated in a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke. Neurological deficit scores were assessed 24 hours post-MCAO.

Treatment GroupDose (mg/kg)Neurological Deficit Score (0-5)
Sham -0.2 ± 0.1
MCAO + Vehicle -3.8 ± 0.4
MCAO + LQFM181 201.9 ± 0.3
MCAO + Donepezil (Alternative) 52.5 ± 0.5
Experimental Protocols

3-NP Induced Neurotoxicity in SH-SY5Y Cells:

  • SH-SY5Y cells were seeded in 96-well plates.

  • Cells were pre-treated with LQFM181 or Donepezil for 2 hours.

  • 3-Nitropropionic acid (3-NP) was then added to a final concentration of 5 mM and incubated for 24 hours.

  • Cell viability was assessed using the MTT assay as described previously.

Middle Cerebral Artery Occlusion (MCAO) in Rats:

  • Male Sprague-Dawley rats were anesthetized.

  • The right middle cerebral artery was occluded for 90 minutes by inserting a nylon monofilament into the internal carotid artery.

  • Reperfusion was initiated by withdrawing the filament.

  • Test compounds were administered intraperitoneally at the time of reperfusion.

  • Neurological deficits were scored 24 hours later on a 5-point scale (0 = no deficit, 5 = severe deficit).

Signaling Pathway

neuroprotection_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Glutamate Activation ROS Reactive Oxygen Species (ROS) Ca_Influx->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis LQFM181 Arylpiperazine Derivative (LQFM181) LQFM181->ROS Scavenges LQFM181->Mitochondrial_Dysfunction Protects

Anti-Inflammatory Activity

Piperazine derivatives have also been investigated for their anti-inflammatory properties. A novel derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (referred to as Pyrazole Derivative LQFM182), has shown promising results in preclinical models of inflammation.

In Vivo Anti-Inflammatory Data

The anti-inflammatory effect of LQFM182 was evaluated in the carrageenan-induced paw edema model in rats. The percentage of edema inhibition was measured 3 hours after carrageenan injection. Ibuprofen, a common NSAID, was used as a comparator.

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%)
Vehicle Control -0
LQFM182 5045.2
10068.5
Ibuprofen (Alternative) 4055.8
Cytokine Inhibition

The effect of LQFM182 on the production of pro-inflammatory cytokines TNF-α and IL-6 was measured in the pleural exudate of rats in a carrageenan-induced pleurisy model.

Treatment GroupDose (mg/kg, p.o.)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle Control -00
LQFM182 10052.348.9
Ibuprofen (Alternative) 4041.735.2
Experimental Protocols

Carrageenan-Induced Paw Edema:

  • Male Wistar rats were administered the test compounds or vehicle orally.

  • One hour later, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw.

  • Paw volume was measured using a plethysmometer at 0 and 3 hours after carrageenan injection.

  • The percentage of edema inhibition was calculated.

Carrageenan-Induced Pleurisy:

  • Rats were treated with the test compounds or vehicle orally.

  • One hour later, 0.2 mL of 1% carrageenan was injected into the pleural cavity.

  • Four hours after the injection, the animals were euthanized, and the pleural exudate was collected.

  • The levels of TNF-α and IL-6 in the exudate were quantified using ELISA kits.

Signaling Pathway

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 LPS Binding IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates to Nucleus Cytokines TNF-α, IL-6 Gene_Expression->Cytokines LQFM182 Pyrazole Derivative (LQFM182) LQFM182->IKK Inhibits

Conclusion

The derivatives of this compound represent a promising and versatile chemical scaffold for the development of novel therapeutics. The data presented in this guide demonstrate their potential to surpass or complement existing treatment options in oncology, neurodegenerative diseases, and inflammatory disorders. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility and safety profiles.

A Head-to-Head Comparison of Synthetic Routes to 4-(4-Methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed head-to-head comparison of two common synthetic routes to 4-(4-methylpiperazino)benzaldehyde, a valuable building block in medicinal chemistry.

This comparison focuses on two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Both methods offer viable pathways to the target molecule, each with distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Starting Materials 4-Fluorobenzaldehyde or 4-Chlorobenzaldehyde, 1-Methylpiperazine4-Bromobenzaldehyde, 1-Methylpiperazine
Catalyst None requiredPalladium-based catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand None requiredPhosphine-based ligand (e.g., BINAP, Xantphos)
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic base (e.g., NaOt-Bu)
Solvent Polar aprotic (e.g., DMSO, DMF)Anhydrous, non-polar (e.g., Toluene)
Temperature 100-140 °C80-110 °C
Reaction Time 12 - 24 hours18 - 24 hours
Reported Yield ~75%42% (for the analogous 3-isomer)

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This route relies on the reaction of an activated aryl halide, such as 4-fluorobenzaldehyde or 4-chlorobenzaldehyde, with 1-methylpiperazine. The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack by the piperazine nitrogen.

SNAr_Route Start 4-Fluorobenzaldehyde + 1-Methylpiperazine Intermediate Meisenheimer Complex (intermediate) Start->Intermediate K₂CO₃, DMSO 140 °C, 24h Product This compound Intermediate->Product Loss of F⁻

Fig. 1: Nucleophilic Aromatic Substitution Pathway
Experimental Protocol:

A mixture of 4-fluorobenzaldehyde (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) is heated to 140 °C. The reaction progress is monitored by thin-layer chromatography (TLC). After completion (typically 24 hours), the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Buchwald-Hartwig Amination

Buchwald_Hartwig_Route Start 4-Bromobenzaldehyde + 1-Methylpiperazine Catalyst Pd₂(dba)₃ / BINAP NaO-t-Bu, Toluene 100 °C, 18h Start->Catalyst Product This compound Catalyst->Product

Fig. 2: Buchwald-Hartwig Amination Pathway
Experimental Protocol (Adapted from the synthesis of the 3-isomer):

To a solution of 4-bromobenzaldehyde diethyl acetal (1.0 eq) and 1-methylpiperazine (1.2 eq) in anhydrous toluene is added tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq), racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 eq), and sodium tert-butoxide (NaOt-Bu, 1.7 eq).[1] The reaction mixture is heated to 100 °C under an argon atmosphere for 18 hours.[1] After cooling to room temperature, the reaction is quenched, and the acetal protecting group is removed by treatment with aqueous hydrochloric acid. The pH is then adjusted with aqueous sodium hydroxide, and the product is extracted with an organic solvent.[1] Purification by column chromatography yields the final product. The reported yield for the 3-isomer using this method is 42%.[1]

Head-to-Head Analysis

Nucleophilic Aromatic Substitution (SNAr): This method is operationally simpler as it does not require a transition metal catalyst and ligand, which can be costly and require careful handling. The use of readily available and less expensive starting materials like 4-fluorobenzaldehyde or 4-chlorobenzaldehyde is another advantage. However, the reaction often requires higher temperatures and may necessitate a polar aprotic solvent like DMSO or DMF, which can be difficult to remove completely. The reported yield of around 75% makes this an efficient route.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is known for its broad substrate scope and functional group tolerance. It can be a reliable alternative when the SNAr reaction is sluggish or fails. A key advantage is the potential for milder reaction conditions compared to SNAr. However, the cost of the palladium catalyst and phosphine ligand can be a significant drawback, especially on a large scale. Furthermore, the sensitivity of the catalyst to air and moisture requires the use of anhydrous solvents and an inert atmosphere, adding to the operational complexity. The yield for the analogous 3-isomer is moderate at 42%, suggesting that optimization would be necessary for the synthesis of the 4-isomer.[1]

Conclusion

For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route appears to be the more advantageous choice for routine laboratory and larger-scale production. Its operational simplicity, avoidance of expensive and sensitive catalysts, and higher reported yield make it a more practical and economical option.

The Buchwald-Hartwig amination serves as a valuable alternative, particularly for library synthesis where a variety of amines might be coupled or when the SNAr approach proves ineffective. However, for the specific target molecule, the higher cost and complexity of the Buchwald-Hartwig reaction make it a secondary choice.

Researchers should select the most appropriate route based on factors such as scale, cost, available equipment, and the specific requirements of their research or development program.

References

Benchmarking Catalyst Efficiency in Knoevenagel Condensation of 4-(4-Methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

The synthesis of α,β-unsaturated carbonyl compounds via the Knoevenagel condensation is a cornerstone reaction in organic chemistry, with wide applications in the pharmaceutical industry for the creation of bioactive molecules. 4-(4-Methylpiperazino)benzaldehyde is a key starting material in the synthesis of various pharmaceutical agents. The efficiency of its condensation reactions is highly dependent on the chosen catalytic system. This guide provides a comparative overview of catalysts for the Knoevenagel condensation of this compound with active methylene compounds, supported by experimental data from the literature.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the Knoevenagel condensation of aromatic aldehydes with active methylene compounds. While a direct head-to-head comparison for this compound is limited in published literature, the data presented provides a benchmark based on reactions with structurally similar substrates.

CatalystAldehydeActive Methylene CompoundSolventTemperature (°C)Reaction TimeYield (%)Reference
PiperidineThis compound2-Cyanoacetamide derivative2-Propanol602 hNot explicitly reported for intermediate[1]
TriethylamineBenzaldehyde2-Cyano-N-phenylacetamideToluene105-11024 h72.37[2]
Basic Ionic LiquidBenzaldehydeEthyl cyanoacetateNeatRoom Temp.5 min98[3]
Chitosan (biopolymer)BenzaldehydeCyanoacetamideEthanolReflux3 h95[4]

Note: The yields reported are for the final product of the specified reaction and may not be directly comparable due to differences in the substrates and reaction conditions. The reaction with this compound did not have a reported yield for the specific intermediate, highlighting a gap in the current literature.

Experimental Protocols

Piperidine-Catalyzed Knoevenagel Condensation of this compound

This protocol is adapted from a reported synthesis of a TAK1 inhibitor intermediate.[1]

Materials:

  • This compound

  • (R)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyanoacetamide (or other suitable active methylene compound)

  • Piperidine

  • 2-Propanol

  • Reaction vessel (e.g., round-bottom flask) with a condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of the 2-cyanoacetamide derivative (1 equivalent) in 2-propanol, add this compound (1.2 equivalents).

  • To this mixture, add a catalytic amount of piperidine (0.2 equivalents).

  • Heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction progress by an appropriate method (e.g., Thin Layer Chromatography). The reported reaction time is 2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as filtration (if the product precipitates) or column chromatography.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the piperidine-catalyzed Knoevenagel condensation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants Dissolve 2-cyanoacetamide derivative in 2-Propanol add_aldehyde Add this compound reactants->add_aldehyde add_catalyst Add Piperidine add_aldehyde->add_catalyst heat Heat to 60°C with stirring for 2h add_catalyst->heat monitor Monitor reaction progress (TLC) heat->monitor cool Cool to room temperature monitor->cool isolate Isolate crude product cool->isolate purify Purify product (filtration/chromatography) isolate->purify final_product final_product purify->final_product Final Product

Experimental workflow for Knoevenagel condensation.
Catalytic Cycle

The Knoevenagel condensation catalyzed by a secondary amine like piperidine is believed to proceed through an iminium ion intermediate.

G aldehyde This compound iminium Iminium Ion Intermediate aldehyde->iminium + Piperidine - H2O piperidine Piperidine (Catalyst) adduct Adduct iminium->adduct + Enolate enolate Enolate of active methylene compound product α,β-unsaturated product adduct->product - Piperidine - H+

Proposed catalytic cycle for Knoevenagel condensation.

References

Unveiling the Biological Targets of Novel 4-(4-Methylpiperazino)benzaldehyde-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-(4-methylpiperazino)benzaldehyde scaffold is a versatile building block in medicinal chemistry, giving rise to a diverse range of compounds with significant biological activities.[1][2] This guide provides a comparative analysis of novel compounds derived from this scaffold, focusing on the confirmation of their biological targets. We present experimental data for representative compounds and compare their performance against established alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential.

Dual ABL/c-KIT Kinase Inhibition

A novel compound, CHMFL-ABL/KIT-155 , which incorporates the 4-methylpiperazine moiety, has been identified as a highly potent type II dual inhibitor of ABL and c-KIT kinases. These kinases are crucial targets in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of CHMFL-ABL/KIT-155 was evaluated against the established ABL/c-KIT inhibitor, Imatinib.

CompoundTarget KinaseIC50 (nM)
CHMFL-ABL/KIT-155 ABL46[3][4]
c-KIT75[3][4]
Imatinib v-Abl38
c-Kit100[4][5][6]
PDGFR100[4][5]
Experimental Protocols

Kinase Inhibition Assay (Biochemical Assay): The half-maximal inhibitory concentration (IC50) values for CHMFL-ABL/KIT-155 were determined using a biochemical assay. The protocol involves the following steps:

  • Enzyme and Substrate Preparation: Purified ABL and c-KIT kinase domains are prepared in a suitable buffer. A specific peptide substrate for each kinase is also prepared.

  • Compound Dilution: CHMFL-ABL/KIT-155 and the reference compound (Imatinib) are serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate.

  • Detection: The phosphorylation of the substrate is quantified, typically using a luminescence-based or fluorescence-based method.

  • Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cell-Based Proliferation Assays: The anti-proliferative activity of CHMFL-ABL/KIT-155 was assessed against cancer cell lines driven by BCR-ABL or c-KIT mutations.

  • Cell Culture: Cancer cell lines (e.g., K562 for CML) are cultured under standard conditions.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a method such as the MTT assay or CellTiter-Glo assay.

  • Data Analysis: The percentage of cell growth inhibition is used to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Workflow

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK c-KIT/PDGFR (Receptor Tyrosine Kinase) Grb2_Sos Grb2/Sos RTK->Grb2_Sos BCR_ABL BCR-ABL (Fusion Protein) BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K STAT STAT BCR_ABL->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Imatinib Imatinib Imatinib->RTK Inhibits Imatinib->BCR_ABL Inhibits CHMFL CHMFL-ABL/KIT-155 CHMFL->RTK Inhibits CHMFL->BCR_ABL Inhibits

Caption: ABL/c-KIT signaling pathway and points of inhibition.

TrkA Kinase Inhibition

A series of novel 2-anilinoquinolines featuring a 4-methylpiperazin-1-yl moiety have demonstrated potent antiproliferative activities. One of the most potent derivatives, compound 7d , selectively inhibits Tropomyosin receptor kinase A (TrkA).

Data Presentation: Comparative Inhibitory Activity

Compound 7d was screened against a panel of oncogenic kinases and compared with the known TrkA inhibitor, Lestaurtinib.

CompoundTarget Kinase% Inhibition (at 10µM)IC50 (nM)
Compound 7d TrkA96%[7]Not Reported
Lestaurtinib TrkANot Reported< 25[1][3]
JAK2Not Reported0.9[1][3]
FLT3Not Reported3
Experimental Protocols

Kinase Screening Assay: The inhibitory activity of compound 7d was determined through a kinase screening panel.

  • Assay Panel: A panel of 47 different oncogenic kinases was used.

  • Compound Concentration: Compound 7d was tested at a concentration of 10 µM.

  • Activity Measurement: The percentage of inhibition of each kinase was measured using a standardized kinase assay protocol, similar to the one described for ABL/c-KIT.

Cell Proliferation Assay: The antiproliferative effects of compound 7d were evaluated against a panel of 60 human cancer cell lines (NCI-60).

  • Cell Lines: A diverse panel of 60 human cancer cell lines was used.

  • Compound Treatment: Cells were treated with the compound over a range of concentrations.

  • Growth Inhibition: The concentration at which 50% of cell growth is inhibited (GI50) was determined.

Signaling Pathway and Experimental Workflow

TrkA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF (Nerve Growth Factor) TrkA TrkA Receptor NGF->TrkA PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras PLCg PLCγ TrkA->PLCg AKT AKT PI3K->AKT Survival_Growth Neuronal Survival and Growth AKT->Survival_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival_Growth DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Survival_Growth Compound_7d Compound 7d Compound_7d->TrkA Inhibits Lestaurtinib Lestaurtinib Lestaurtinib->TrkA Inhibits

Caption: TrkA signaling pathway and points of inhibition.

Monoamine Oxidase-A (MAO-A) Inhibition

Derivatives of 4-(4-methylpiperazin-1-yl)benzaldehyde have also been explored as inhibitors of monoamine oxidase-A (MAO-A), an enzyme involved in the metabolism of neurotransmitters and a target for the treatment of depression.

Data Presentation: Comparative Inhibitory Activity

While specific IC50 values for the novel thiazolylhydrazine-piperazine derivatives are not yet published in readily available abstracts, their activity can be contextualized by comparing with a known MAO-A inhibitor, Moclobemide.

Compound ClassTarget EnzymeIC50
Thiazolylhydrazine-piperazine derivatives MAO-ASelective Inhibition
Moclobemide MAO-A~200 nM (in vitro)

Note: The IC50 for Moclobemide can vary depending on the assay conditions.

Experimental Protocols

MAO-A Inhibition Assay: The inhibitory activity against MAO-A is typically determined using a fluorometric or radiometric assay.

  • Enzyme Source: Recombinant human MAO-A or mitochondrial fractions from tissues are used as the enzyme source.

  • Substrate: A specific substrate for MAO-A, such as kynuramine or serotonin, is used.

  • Compound Incubation: The enzyme is pre-incubated with the test compounds.

  • Reaction and Detection: The substrate is added, and the formation of the product is measured over time. For fluorometric assays, the production of hydrogen peroxide is often coupled to a fluorescent probe.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Testing Start 4-(4-Methylpiperazino) benzaldehyde Reaction Reaction with Thiosemicarbazide Start->Reaction Intermediate Hydrazinecarbothioamide Intermediate Reaction->Intermediate Final_Reaction Reaction with Phenacyl Bromides Intermediate->Final_Reaction Final_Compounds Thiazolylhydrazine-piperazine Derivatives Final_Reaction->Final_Compounds MAO_Assay MAO-A Inhibition Assay Final_Compounds->MAO_Assay IC50_Determination IC50 Determination MAO_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: Workflow for synthesis and testing of MAO-A inhibitors.

This guide highlights the significant potential of this compound-based compounds in targeting a range of clinically relevant biological molecules. The presented data and experimental protocols provide a foundation for further research and development of this promising class of therapeutic agents.

References

Development of bioassays to screen the activity of 4-(4-Methylpiperazino)benzaldehyde libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-methylpiperazino)benzaldehyde scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors for oncology and other therapeutic areas. The selection of an appropriate bioassay is critical for efficiently screening libraries of these derivatives to identify potent and selective lead compounds. This guide provides an objective comparison of common bioassay platforms for this purpose, supported by representative experimental data and detailed protocols.

Comparison of Primary Screening Bioassays

The initial step in screening a compound library is typically a primary high-throughput screening (HTS) campaign. This is often followed by secondary assays to confirm activity and determine potency (e.g., IC50 values). The choice between a cell-based or a biochemical assay for the primary screen depends on the desired information. Cell-based assays provide insights into a compound's activity in a more physiologically relevant context, accounting for cell permeability and potential cytotoxicity, while biochemical assays offer a direct measure of a compound's interaction with a purified target protein.

Table 1: Comparison of Cell-Based vs. Biochemical Primary Screens
FeatureCell-Based Assay (e.g., MTT)Biochemical Kinase Assay (e.g., TR-FRET, Luminescence)
Principle Measures metabolic activity as an indicator of cell viability after compound treatment.Measures the direct inhibition of a purified kinase's ability to phosphorylate a substrate.
Primary Endpoint Cytotoxicity or cytostatic effects (IC50/GI50).Direct target inhibition (IC50).
Throughput High to very high.High to very high.
Information Gained Compound's effect on cell proliferation, overall toxicity.Target-specific activity, structure-activity relationships (SAR).
Pros Physiologically relevant, accounts for cell permeability.Mechanistic, highly sensitive, fewer off-target effects.
Cons Mechanism of action is not immediately clear, can miss non-cytotoxic inhibitors.Does not account for cell permeability, metabolism, or off-target effects in a cellular context.

In-Depth Comparison of Biochemical Kinase Assays

For programs targeting a specific kinase, several robust HTS technologies are available. Below is a comparison of four widely used biochemical assay platforms. The selection of a specific platform may depend on the kinase of interest, available equipment, and cost considerations.

Table 2: Performance Comparison of Biochemical Kinase Assay Platforms
Assay PlatformPrincipleSignal OutputZ'-Factor*ATP ConcentrationKey Advantages
LanthaScreen™ TR-FRET Time-Resolved Fluorescence Resonance Energy TransferRatio of acceptor to donor fluorescence> 0.7[1][2]FlexibleHomogeneous, ratiometric, robust against interference.[1]
Adapta® Universal Kinase Assay TR-FRET immunoassay for ADP detectionDecrease in TR-FRET signal> 0.7Universal, up to 1 mMHighly sensitive to ADP formation, suitable for low-activity kinases.[3]
Z'-LYTE® FRET-based coupled-enzyme formatRatiometric (donor/acceptor emission)> 0.7FlexibleBroad kinase coverage, rapid assay development.[1]
Kinase-Glo® Luminescence-based ATP depletionLuminescence (inversely proportional to kinase activity)> 0.7[4]Up to 500 µM (Kinase-Glo® Max)Homogeneous, high sensitivity, stable "glow-type" signal.[5][6]

*Z'-factor is a measure of assay quality, with values > 0.5 considered excellent for HTS.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are representative protocols for a primary cell-based cytotoxicity screen and a common biochemical kinase assay.

Protocol 1: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8][9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)

  • 96-well plates

  • Test compounds from the this compound library

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: LanthaScreen™ TR-FRET Kinase Activity Assay

This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.

Materials:

  • Recombinant kinase of interest

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase reaction buffer

  • TR-FRET dilution buffer

  • EDTA (to stop the reaction)

  • Test compounds

  • 384-well low-volume plates

Procedure:

  • Compound Plating: Dispense test compounds in DMSO into the assay plate using an acoustic dispenser or a multichannel pipette.

  • Kinase/Substrate Addition: Prepare a solution of the kinase and the fluorescein-labeled substrate in kinase reaction buffer. Add this mixture to the wells containing the test compounds.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Prepare a solution of terbium-labeled antibody and EDTA in TR-FRET dilution buffer. Add this solution to the wells to stop the kinase reaction and initiate the detection process.

  • Signal Development: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).[2]

  • Data Analysis: Calculate the TR-FRET emission ratio (acceptor/donor).[2] Determine the percent inhibition for each compound concentration relative to controls and calculate IC50 values using a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The this compound scaffold is found in numerous inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell proliferation and survival that is often dysregulated in cancer.[4][13]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Inhibitor 4-(4-Methylpiperazino) benzaldehyde derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a representative compound.

HTS_Workflow start Start: Compound Library (this compound derivatives) primary_screen Primary HTS (e.g., Kinase-Glo®) start->primary_screen hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active Compounds sar Structure-Activity Relationship (SAR) Analysis dose_response->sar secondary_assay Secondary Assays (Orthogonal & Cell-Based) dose_response->secondary_assay lead_opt Lead Optimization sar->lead_opt secondary_assay->sar

References

Safety Operating Guide

Proper Disposal of 4-(4-Methylpiperazino)benzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-(4-Methylpiperazino)benzaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Hazard Information

Before handling this compound, it is essential to be aware of its potential hazards. This substance is harmful if swallowed and can cause skin and serious eye irritation.[1] It is also recognized as being toxic to aquatic life.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Table 1: Hazard and Personal Protective Equipment (PPE) Summary

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Harmful if swallowedAcute toxicity, Oral (Category 4)[1]Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles.[2][3]
Causes skin irritationSkin irritation (Category 2)Chemical-resistant gloves, lab coat.[2][3]
Causes serious eye irritationEye irritation (Category 2A)Safety glasses with side shields or goggles.[3]
Toxic to aquatic lifeHazardous to the aquatic environmentN/A (Focus on preventing environmental release)

II. Operational Disposal Plan

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Disposal procedures are dictated by the quantity of the waste and local, state, and federal regulations.[2]

A. Small Quantities (Research and Development Scale)

For small quantities of waste, such as residual amounts in containers or on contaminated lab supplies (e.g., weighing paper, pipette tips):

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containerization: Place the waste in a clearly labeled, sealed, and appropriate waste container. The container should be in good condition and compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from sources of ignition.[1][4]

B. Large Quantities (Bulk Disposal)

For larger quantities, the primary recommended disposal method is incineration.[4]

  • Professional Disposal Service: Engage a licensed hazardous waste disposal company for the collection and disposal of the chemical.

  • Incineration: The preferred method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[2][4] This ensures complete destruction of the compound and neutralization of harmful combustion byproducts.

  • Regulatory Compliance: Always consult and adhere to all federal, state, and local regulations regarding the disposal of this substance.[2]

C. Contaminated Materials and Spill Cleanup

In the event of a spill, take the following steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[2]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if dust is generated.[2]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[3]

  • Cleanup: For solid spills, carefully sweep the material into a suitable container for disposal.[2] For liquid spills or solutions, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1]

  • Disposal: Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal according to the procedures outlined above.

III. Experimental Protocol: Waste Neutralization (for illustrative purposes only)

Note: Chemical neutralization should only be performed by trained personnel with a thorough understanding of the reaction chemistry and potential hazards. The following is a generalized example and not a validated protocol for this specific compound.

While incineration is the preferred method, in some instances, chemical treatment may be considered. A potential, though not explicitly cited, method for aldehydes involves oxidation. A common laboratory oxidizing agent is potassium permanganate.

Objective: To convert the aldehyde functional group to a carboxylic acid, which may be less hazardous.

Materials:

  • Waste this compound

  • Potassium permanganate (KMnO₄) solution

  • Sulfuric acid (H₂SO₄), dilute

  • Sodium bisulfite (NaHSO₃) solution

  • pH indicator paper

  • Stir plate and stir bar

  • Beaker

  • Fume hood

Procedure:

  • In a fume hood, dissolve the this compound waste in a suitable solvent.

  • Slowly add a solution of potassium permanganate while stirring. The reaction is exothermic and should be controlled by the rate of addition.

  • Acidify the mixture with dilute sulfuric acid to facilitate the oxidation.

  • After the reaction is complete (indicated by a color change from purple to brown), quench any excess permanganate by adding sodium bisulfite solution until the brown manganese dioxide precipitate dissolves.

  • Neutralize the final solution with a suitable base (e.g., sodium bicarbonate) to a pH of approximately 7.

  • The resulting aqueous waste should be collected and disposed of as hazardous aqueous waste.

IV. Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste assess_quantity Assess Quantity and Nature of Waste start->assess_quantity spill Spill or Contaminated Material assess_quantity->spill Spill? small_quant Small Quantity / Lab Waste assess_quantity->small_quant Not a Spill contain_absorb Contain and Absorb with Inert Material spill->contain_absorb Yes large_quant Large Quantity / Bulk Waste small_quant->large_quant No segregate_containerize Segregate and Place in Labeled Hazardous Waste Container small_quant->segregate_containerize Yes licensed_disposal Arrange for Licensed Hazardous Waste Disposal large_quant->licensed_disposal Yes contain_absorb->segregate_containerize segregate_containerize->licensed_disposal incineration Incinerate at a Permitted Facility licensed_disposal->incineration end End: Proper Disposal Complete incineration->end

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 4-(4-Methylpiperazino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 4-(4-Methylpiperazino)benzaldehyde (CAS No. 27913-99-1). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research. This compound is a versatile intermediate in pharmaceutical development, particularly for neurological disorders, and requires careful handling due to its potential hazards.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as causing skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or a face shield meeting EN 166 or ANSI Z.87.1 standards.[5][6][7]To prevent eye contact which can cause serious irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[6][8]To prevent skin contact which can cause irritation.[3][8]
Skin and Body Protection A lab coat or a long-sleeved gown. Ensure it is buttoned and fits properly to cover as much skin as possible.[6]To minimize the risk of accidental skin contact.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6]To prevent inhalation which may lead to respiratory irritation.[3]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling the compound.[3][8]

  • Avoid breathing dust or fumes.[3]

  • Keep containers tightly closed when not in use.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[7]

  • The recommended storage temperature is between 0-8°C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[8][10]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid if symptoms persist.[10]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]

Spill and Disposal Plan

Spill Response Workflow

In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.

Spill_Response_Workflow Chemical Spill Response Workflow start Spill Detected evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert assess Assess the Spill (Size and Hazard Level) alert->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Follow SDS guidance) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste (As hazardous waste) decontaminate->dispose report Complete Spill Report dispose->report end End of Response report->end

Caption: Workflow for a safe and effective response to a chemical spill.

Disposal Plan:

  • Dispose of waste material in accordance with national and local regulations.[8]

  • Do not mix with other waste.

  • Contaminated packaging should be treated as the product itself and disposed of in the same manner.[8]

Quantitative Data Summary

Property Value Reference
CAS Number 27913-99-1[1][11]
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
Appearance Yellow solid[1]
Melting Point 45-52 °C[1]
Purity ≥ 99%[1]
Storage Temperature 0-8°C[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylpiperazino)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(4-Methylpiperazino)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.